Dotriacontane
Description
Structure
2D Structure
Properties
IUPAC Name |
dotriacontane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H66/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMGJGNTMQDRQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H66 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052202 | |
| Record name | Dotriacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White flakes; [Alfa Aesar MSDS], Solid | |
| Record name | Dotriacontane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14018 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Dotriacontane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034005 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
470 °C, 466.00 to 467.00 °C. @ 760.00 mm Hg | |
| Record name | n-Dotriacontane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8362 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dotriacontane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034005 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, Slightly soluble in ethanol, chloroform; soluble in ether, carbon tetrachloride; very soluble in benzene | |
| Record name | n-Dotriacontane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8362 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.8124 g/cu cm at 20 °C | |
| Record name | n-Dotriacontane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8362 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Plates from benzene, chloroform, acetic acid, ether | |
CAS No. |
544-85-4 | |
| Record name | Dotriacontane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=544-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dotriacontane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DOTRIACONTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6361 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dotriacontane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dotriacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dotriacontane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.074 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOTRIACONTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KSV90RN23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | n-Dotriacontane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8362 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dotriacontane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034005 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
69.7 °C, 74 - 75 °C | |
| Record name | n-Dotriacontane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8362 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dotriacontane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034005 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Dotriacontane: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dotriacontane (C32H66) is a long-chain saturated hydrocarbon belonging to the alkane series.[1][2] This white, waxy solid is found in various natural sources, including plant waxes and beeswax, and has garnered interest for its diverse biological activities and potential therapeutic applications. This technical guide provides an in-depth analysis of the molecular structure, physicochemical properties, synthesis, and analysis of this compound, tailored for professionals in research and drug development.
Molecular Structure and Identification
This compound is a linear alkane consisting of a 32-carbon chain with the molecular formula C32H66.[3] Its IUPAC name is simply this compound, and it is also known by synonyms such as n-dotriacontane and bicetyl.[3] The molecule is characterized by single covalent bonds between its carbon atoms, resulting in a flexible, unbranched structure.
Key Identifiers:
-
CAS Number: 544-85-4[3]
-
Molecular Weight: 450.87 g/mol
Physicochemical Properties
This compound's physical and chemical properties are characteristic of long-chain alkanes, exhibiting low reactivity and poor solubility in polar solvents. A summary of its key quantitative data is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C32H66 | [3] |
| Molecular Weight | 450.87 g/mol | |
| Melting Point | 69-72 °C | |
| Boiling Point | 467 °C | |
| Density | 0.812 g/cm³ at 20 °C | [4] |
| Refractive Index | 1.453 at 70 °C | |
| Solubility | Insoluble in water; Soluble in hot benzene, chloroform, and ether. | [4] |
| Appearance | White crystalline solid or powder | [4] |
Synthesis of this compound
The synthesis of long-chain alkanes such as this compound can be achieved through several classical organic chemistry reactions. Below are detailed conceptual protocols for three such methods.
Wurtz Reaction
The Wurtz reaction is a coupling reaction involving the treatment of two alkyl halides with sodium metal to form a higher alkane. For the synthesis of this compound, a 16-carbon alkyl halide, such as 1-bromohexadecane, would be utilized.
Experimental Protocol:
-
Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is assembled and flame-dried to ensure anhydrous conditions. The flask is charged with sodium metal suspended in dry diethyl ether.
-
Reagent Addition: A solution of 1-bromohexadecane in dry diethyl ether is added dropwise to the stirred suspension of sodium metal.
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete reaction.
-
Work-up and Purification: After cooling, the excess sodium is carefully quenched with ethanol, followed by the addition of water. The organic layer is separated, washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude this compound is then purified by recrystallization from a suitable solvent like ethanol or acetone.
Kolbe Electrolysis
Kolbe electrolysis involves the electrochemical decarboxylation of a carboxylate salt to produce a symmetrical alkane. To synthesize this compound, the electrolysis of heptadecanoic acid (C17H34O2) would be performed.
Experimental Protocol:
-
Electrolyte Preparation: Heptadecanoic acid is neutralized with an aqueous solution of sodium hydroxide or potassium hydroxide to form the corresponding carboxylate salt.
-
Electrolysis: The aqueous solution of the heptadecanoate salt is placed in an electrolytic cell equipped with platinum electrodes. A direct current is passed through the solution.
-
Reaction at Anode: At the anode, the heptadecanoate ions are oxidized, lose carbon dioxide, and form hexadecyl radicals. Two of these radicals then combine to form this compound.
-
Product Isolation: The solid this compound, being insoluble in the aqueous medium, will precipitate out or form a layer that can be separated by filtration or extraction with an organic solvent. Further purification is achieved by recrystallization.
A specific example of a related synthesis is the preparation of tritium-labelled this compound, which involved the catalytic reduction of dotriaconta-15,17-diyne. This diynewas synthesized by the oxidative coupling of hexadec-1-yne, which in turn was prepared from myristyl bromide and monosodium acetylide.
Analysis of this compound
The identification and quantification of this compound are typically performed using gas chromatography-mass spectrometry (GC-MS).
Experimental Protocol:
-
Sample Preparation: A known amount of the sample containing this compound is dissolved in a suitable organic solvent, such as hexane or chloroform. An internal standard may be added for quantitative analysis.
-
GC-MS Analysis: The prepared sample is injected into a gas chromatograph equipped with a capillary column suitable for high-boiling point compounds (e.g., a non-polar or medium-polarity column).
-
Chromatographic Conditions: The oven temperature is programmed to ramp up to a high final temperature to ensure the elution of the high-molecular-weight this compound. The injector and detector temperatures are also set to high values.
-
Mass Spectrometry: The eluting compounds are ionized (typically by electron impact), and the resulting mass spectrum is recorded. The mass spectrum of this compound will show a characteristic fragmentation pattern of a long-chain alkane, with the molecular ion peak (m/z 450.9) potentially being weak or absent.
-
Identification and Quantification: this compound is identified by its retention time and by comparing its mass spectrum to a reference spectrum from a library or a standard. Quantification is achieved by integrating the peak area and comparing it to that of a known standard.
Biological Activity and Potential Applications
This compound has been reported to exhibit a range of biological activities, making it a molecule of interest for drug development.
-
Antimicrobial and Antiviral Activity: Studies have shown that this compound possesses antimicrobial, antibacterial, and antiviral properties.
-
Anti-inflammatory and Antioxidant Effects: this compound has demonstrated anti-inflammatory and antioxidant activities.
-
Anticonvulsant Properties: There is evidence to suggest that this compound may have anticonvulsant effects.
These biological activities suggest that this compound could be a lead compound for the development of new therapeutic agents. Further research into its mechanisms of action and potential toxicities is warranted.
Conclusion
This compound is a long-chain alkane with a well-defined molecular structure and characteristic physicochemical properties. Its synthesis can be achieved through established organic reactions, and its analysis is readily performed using modern analytical techniques like GC-MS. The diverse biological activities of this compound highlight its potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide provides a foundational understanding of this compound for researchers and scientists working in these areas.
References
An In-depth Technical Guide to the Chemical and Physical Properties of Dotriacontane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dotriacontane (C32H66) is a long-chain saturated hydrocarbon belonging to the alkane series.[1] Its presence in various natural sources, such as plant waxes and safflower oil, makes it a subject of interest in biochemistry and natural product chemistry.[2][3] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, complete with detailed experimental protocols for their determination. All quantitative data is summarized for clarity, and logical relationships are visualized using Graphviz diagrams.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various experimental and developmental settings.
Table 1: General and Chemical Properties of this compound
| Property | Value |
| Chemical Name | This compound |
| Synonyms | n-Dotriacontane, Bicetyl |
| CAS Number | 544-85-4 |
| Molecular Formula | C32H66 |
| Molecular Weight | 450.9 g/mol |
| IUPAC Name | This compound |
Table 2: Physical Properties of this compound
| Property | Value |
| Appearance | White to slightly gray shiny flakes or waxy solid.[2][4] |
| Melting Point | 65-72 °C |
| Boiling Point | 467-470 °C |
| Density | 0.8124 g/cm³ at 20 °C |
| Refractive Index | 1.4550 at 20 °C |
| Vapor Pressure | <1 mmHg at 20 °C |
Table 3: Solubility Profile of this compound
| Solvent | Solubility |
| Water | Insoluble |
| Ethanol | Slightly soluble |
| Chloroform | Slightly soluble |
| Diethyl Ether | Soluble |
| Carbon Tetrachloride | Soluble |
| Benzene | Very soluble |
| Toluene | Soluble (especially when hot) |
Experimental Protocols
Detailed methodologies for the determination of key physical and chemical properties of this compound are provided below. These protocols are based on standard laboratory practices.
Determination of Melting Point by Capillary Method
This method is a widely used technique for determining the melting point of a crystalline solid.[5]
Apparatus:
-
Melting point apparatus (e.g., DigiMelt or Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry. If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.[5]
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The sample height should be approximately 2-3 mm.[5]
-
Compacting the Sample: To ensure the sample is tightly packed, drop the capillary tube, sealed-end down, through a long glass tube onto a hard surface.
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is known, heat the block rapidly to about 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium as the melting point is approached.[5]
-
Record the temperature at which the first drop of liquid is observed (the beginning of the melting range).
-
Record the temperature at which the last crystal of the solid melts (the end of the melting range). For a pure compound, this range should be narrow.
-
Determination of Boiling Point by Gas Chromatography
Due to the high boiling point of this compound, direct distillation at atmospheric pressure is impractical. Gas chromatography (GC) provides a reliable method for determining the boiling point distribution of high molecular weight hydrocarbons. A standardized method such as ASTM D5399 can be adapted for this purpose.[6]
Apparatus:
-
Gas chromatograph (GC) with a flame ionization detector (FID)
-
Capillary column suitable for high-temperature analysis (e.g., bonded methyl silicone)
-
Data acquisition and processing software
Procedure:
-
Calibration:
-
Prepare a calibration mixture of n-alkanes with known boiling points that span the expected boiling range of the sample.
-
Inject the calibration mixture into the GC under the same conditions that will be used for the sample.
-
Generate a calibration curve by plotting the retention time of each n-alkane against its known boiling point.
-
-
Sample Preparation: Dissolve a known amount of this compound in a suitable volatile solvent (e.g., hexane or carbon disulfide).
-
GC Analysis:
-
Inject the prepared sample solution into the GC.
-
The GC oven temperature is raised at a reproducible rate to separate the components by their boiling points.
-
The FID detects the components as they elute from the column, and the data system records the chromatogram.
-
-
Data Interpretation:
-
The retention time of the this compound peak is determined from the chromatogram.
-
The boiling point of this compound is determined by interpolating its retention time on the calibration curve.
-
Determination of Density by Pycnometer
This method is suitable for determining the density of solid materials that can be handled in fragments.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)
-
Analytical balance
-
Water bath maintained at a constant temperature (e.g., 20°C)
-
Vacuum desiccator
Procedure:
-
Pycnometer Calibration:
-
Clean and dry the pycnometer and weigh it accurately (m1).
-
Fill the pycnometer with distilled water, ensuring no air bubbles are trapped, and place it in the constant temperature water bath until it reaches thermal equilibrium.
-
Adjust the water level to the mark on the capillary and weigh the pycnometer filled with water (m2).
-
-
Sample Measurement:
-
Place a known mass of this compound fragments into the clean, dry pycnometer and weigh it (m3).
-
Add distilled water to the pycnometer to cover the sample.
-
Place the pycnometer in a vacuum desiccator to remove any entrapped air bubbles.
-
Fill the pycnometer with water, bring it to thermal equilibrium in the water bath, adjust the water level, and weigh it (m4).
-
-
Calculation:
-
The density (ρ) of this compound is calculated using the following formula: ρ = [(m3 - m1) / ((m2 - m1) - (m4 - m3))] * ρ_water where ρ_water is the density of water at the measurement temperature.
-
Qualitative Determination of Solubility
This procedure provides a qualitative assessment of the solubility of this compound in various solvents.
Apparatus:
-
Test tubes with stoppers
-
Spatula
-
Graduated cylinder or pipette
Procedure:
-
Place approximately 25 mg of this compound into a small test tube.
-
Add 0.75 mL of the chosen solvent in small portions.
-
After each addition, stopper the test tube and shake it vigorously for at least 30 seconds.
-
Observe the mixture to determine if the solid has dissolved. If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration. If a significant portion of the solid remains undissolved, it is considered insoluble or slightly soluble.
-
For solvents in which this compound is expected to have higher solubility (e.g., hot toluene), the mixture can be gently heated in a water bath to observe dissolution.
Mandatory Visualization
The following diagram illustrates the relationship between the physical state of this compound and temperature.
References
A Technical Guide to Dotriacontane in the Plant Kingdom: Natural Sources, Quantification, and Biosynthetic Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dotriacontane (C32H66) is a long-chain n-alkane that is a significant component of the epicuticular wax of many plant species. This waxy outer layer serves as a primary protective barrier against a multitude of environmental stressors, including desiccation, UV radiation, and pathogen attack. The composition and distribution of these waxes, including the presence and concentration of specific alkanes like this compound, can have profound implications for a plant's survival and its interactions with the environment. This technical guide provides an in-depth overview of the natural sources of this compound in plants, detailed methodologies for its extraction and quantification, and an exploration of its role within the broader context of plant biochemistry.
Natural Sources and Quantitative Data of this compound in Plants
This compound has been identified in a diverse range of plant species, where it contributes to the chemical makeup of their protective cuticular waxes. The concentration of this compound can vary significantly between species, and even within different parts of the same plant. Below is a summary of plant species known to contain this compound, with quantitative data where available.
| Plant Species | Family | Plant Part | This compound Concentration | Reference(s) |
| Dianthus caryophyllus | Caryophyllaceae | Leaf | 0.0011 ± 0.0010 µg/cm² | [1] |
| Dianthus gratianopolitanus | Caryophyllaceae | Leaf | 0.0013 ± 0.0006 µg/cm² | [1] |
| Dianthus carthusianorum | Caryophyllaceae | Leaf | 0.0032 ± 0.0041 µg/cm² | [1] |
| Euphorbia antisyphilitica (Candelilla) | Euphorbiaceae | Whole Plant (Wax) | Present as part of the ~50% n-alkane fraction (C29-C33) | [2][3] |
| Justicia tranquebariensis | Acanthaceae | Whole Plant | Identified as a major constituent | [4] |
| Trichosanthes anguina | Cucurbitaceae | Leaf Surface Wax | Detected | [4] |
| Carica papaya (Papaya) | Caricaceae | Seed Oil | Presence reported | [5] |
| Cocos nucifera (Coconut) | Arecaceae | - | Presence reported | [5] |
| Mentha aquatica (Water Mint) | Lamiaceae | - | Presence reported | [5] |
| Vanilla madagascariensis | Orchidaceae | - | Presence reported | [5] |
| Echinacea angustifolia | Asteraceae | - | Presence reported | [5] |
| Citrus paradisi (Grapefruit) | Rutaceae | - | Presence reported | [5] |
Note: The quantitative data for Dianthus species are presented as µg per square centimeter of the leaf surface. For Candelilla wax, this compound is a component of the significant n-alkane fraction, with hentriacontane (C31) being the most abundant. For other species listed, the presence of this compound has been confirmed, but specific quantitative data in a comparable format were not available in the cited literature.
Experimental Protocols
The extraction and quantification of this compound from plant materials typically involve solvent extraction followed by gas chromatography-mass spectrometry (GC-MS) analysis. The following protocols are generalized from methodologies reported in the literature for the analysis of n-alkanes in plant waxes.
Extraction of Epicuticular Waxes
Objective: To isolate the epicuticular waxes from the plant surface.
Materials:
-
Fresh plant material (e.g., leaves)
-
Chloroform (or n-hexane)
-
Glass beakers
-
Filter paper
-
Rotary evaporator
-
Vials for sample storage
Procedure:
-
Gently rinse the fresh plant material with deionized water to remove any surface debris and allow it to air dry completely.
-
Immerse the plant material in a beaker containing chloroform or n-hexane for a short period (e.g., 30-60 seconds). The duration should be minimized to prevent the extraction of intracellular lipids.
-
Agitate the solvent gently to ensure complete coverage of the plant surface.
-
Carefully remove the plant material from the solvent.
-
Filter the solvent extract to remove any particulate matter.
-
Concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C.
-
Redissolve the wax residue in a known volume of chloroform or n-hexane for subsequent analysis.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify this compound in the wax extract.
Materials:
-
Wax extract from the previous step
-
Internal standard (e.g., n-tetracosane or other n-alkane not expected in the sample)
-
GC-MS system equipped with a capillary column (e.g., DB-5ms or equivalent)
-
Helium (carrier gas)
-
Autosampler vials
Procedure:
-
Sample Preparation: To a known aliquot of the wax extract, add a known amount of the internal standard.
-
GC-MS Analysis:
-
Injector: Set to a temperature of approximately 280-300°C.
-
Oven Program: A typical temperature program starts at a lower temperature (e.g., 50-70°C), holds for a few minutes, then ramps up to a high temperature (e.g., 300-320°C) at a rate of 5-10°C/min, and holds for a final period to ensure elution of all compounds.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1-1.5 mL/min).
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-600.
-
-
Identification: Identify this compound by comparing its retention time and mass spectrum with that of a pure standard and/or by matching the mass spectrum with a library database (e.g., NIST). The mass spectrum of this compound is characterized by a molecular ion peak (m/z 450.9) and a series of fragment ions separated by 14 amu (CH2 units).
-
Quantification: Calculate the concentration of this compound based on the peak area ratio of this compound to the internal standard, using a calibration curve prepared from standards of known concentrations.
Signaling Pathways and Biological Significance
Currently, there is no direct evidence to suggest that this compound functions as a signaling molecule in classical signal transduction pathways within plants. Its primary role is structural, as a key component of the epicuticular wax that forms a protective barrier on the plant's surface. This barrier is crucial for:
-
Preventing non-stomatal water loss: The hydrophobic nature of this compound and other long-chain alkanes creates a waterproof layer that is essential for plant survival in arid conditions.
-
Protection against UV radiation: The wax layer can reflect a portion of harmful UV radiation.
-
Defense against pathogens and herbivores: The physical barrier of the wax can deter fungal spore germination and insect attachment.
The biosynthesis of very-long-chain fatty acids (VLCFAs) and their subsequent conversion to alkanes, including this compound, is a complex process that occurs in the endoplasmic reticulum. This pathway is tightly regulated and responds to various developmental and environmental cues. While this compound itself may not be a signaling molecule, its synthesis is part of a broader response to environmental stress, representing a form of passive signaling where the plant modifies its physical interface with the environment to enhance its resilience.
Conclusion
This compound is a widespread n-alkane in the plant kingdom, playing a vital structural role in the epicuticular wax layer. The methodologies for its extraction and quantification are well-established, primarily relying on solvent extraction and GC-MS analysis. While it does not appear to be an active signaling molecule, its synthesis is a key part of the plant's defense strategy against environmental stresses. Further research into the quantitative distribution of this compound across a wider range of plant species, particularly those with unique adaptations to extreme environments, could provide valuable insights for applications in drug development, agriculture, and biomaterials. The detailed protocols and data presented in this guide offer a solid foundation for researchers and scientists to build upon in their exploration of this and other very-long-chain alkanes in plants.
References
- 1. The cuticles of Citrus species. Composition of leaf and fruit waxes | Semantic Scholar [semanticscholar.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Cocos nucifera (L.) (Arecaceae): A phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C32H66 | CID 11008 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Dotriacontane for Researchers and Drug Development Professionals
An overview of the long-chain alkane dotriacontane, covering its chemical identity, physicochemical properties, biological activities, and applications in drug delivery, complete with detailed experimental protocols and pathway diagrams.
Core Chemical Identifiers and Properties
This compound is a long-chain saturated hydrocarbon with the chemical formula C32H66. It is a waxy solid at room temperature and is found naturally in various plants.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 544-85-4 | [2][3][4] |
| Molecular Formula | C32H66 | [2][3] |
| Molecular Weight | 450.87 g/mol | [2][3] |
| Synonyms | n-Dotriacontane, Bicetyl, Lacceran | [2] |
A summary of key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Melting Point | 65-70 °C | [2] |
| Boiling Point | 467 °C | [2] |
| Density | 0.812 g/cm³ | [2] |
| Flash Point | 247 °C | [2] |
| Water Solubility | Insoluble | [2] |
| Solubility in Organic Solvents | Soluble in hot toluene, diethyl ether, benzene, and ethanol | [2] |
Biological Activities and Potential Therapeutic Relevance
This compound has been identified as a bioactive component in various plant extracts and has demonstrated a range of biological activities that are of interest to researchers in drug discovery and development.
Anti-inflammatory, Antimicrobial, and Antioxidant Properties
Several studies have reported that plant extracts containing this compound exhibit anti-inflammatory, antimicrobial, and antioxidant activities. While the direct contribution of this compound to these effects is still under investigation, its presence in these biologically active extracts suggests it may play a role. For instance, this compound has been identified in plant extracts showing activity against various microbes and is considered to possess antimicrobial, antioxidant, and antiviral properties.[3]
Activation of Human Neutrophils
A notable biological activity of this compound is its ability to activate human neutrophils to produce superoxide anions. This was demonstrated using the nitroblue tetrazolium (NBT) reduction assay, where both isolated and commercially available this compound were shown to stimulate neutrophils.[2] This finding is significant as the production of reactive oxygen species by neutrophils is a key component of the innate immune response to pathogens.
Applications in Drug Delivery and Development
The physicochemical properties of this compound make it a candidate for use in various drug delivery systems. Its long-chain hydrocarbon nature allows for its use in the formation of organogels and as a phase change material for nanoencapsulation.
Organogels for Topical Drug Delivery
This compound can be used in the development of organogels, which are semi-solid systems with potential for topical and transdermal drug delivery. These systems can enhance the penetration of both hydrophilic and lipophilic drugs through the skin.
Nanoencapsulation for Thermal Energy Storage and Drug Release
This compound has been successfully used as a core material in the synthesis of polystyrene-based composite nanoencapsules. These nanoencapsulated phase change materials (NEPCMs) have potential applications in thermal energy storage and could be adapted for temperature-triggered drug release.[2]
Experimental Protocols
Extraction and Purification of this compound from a Plant Source (General Protocol)
This protocol provides a general method for the extraction and purification of this compound from a plant source, such as Tynanthus micranthus.
-
Plant Material Preparation:
-
Air-dry the leaves of the plant material in a well-ventilated area away from direct sunlight.
-
Once dried, grind the leaves into a fine powder using a mechanical grinder.
-
-
Soxhlet Extraction:
-
Place the powdered plant material in a thimble and perform extraction using ethanol in a modified Soxhlet apparatus for 8 hours.
-
Concentrate the resulting ethanolic extract under reduced pressure using a rotary evaporator.
-
-
Solvent Fractionation:
-
Resuspend the concentrated ethanolic extract in a mixture of methanol and water (9:1 v/v).
-
Perform liquid-liquid partitioning with n-hexane. Separate and collect the n-hexane fraction.
-
Evaporate the n-hexane to yield the hexane fraction.
-
-
Column Chromatography:
-
Pack a chromatography column with silica gel 60 (70-230 mesh) using n-hexane as the slurry solvent.
-
Dissolve the hexane fraction in a minimal amount of n-hexane and load it onto the column.
-
Elute the column with n-hexane.
-
Collect fractions and monitor by thin-layer chromatography (TLC) using n-hexane as the mobile phase and visualization with iodine vapor.
-
Combine the fractions containing the compound of interest (this compound will have a high Rf value).
-
-
Recrystallization:
-
Evaporate the solvent from the combined fractions.
-
Recrystallize the resulting solid from a suitable solvent (e.g., acetone or ethanol) to obtain pure this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
This protocol is adapted for the analysis of this compound.
-
Sample Preparation:
-
Dissolve a small amount of the purified this compound in a suitable volatile solvent such as hexane.
-
-
GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 min.
-
Ramp to 300 °C at a rate of 10 °C/min.
-
Hold at 300 °C for 10 min.
-
-
MSD Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-600.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm the identity by comparing the obtained mass spectrum with a reference spectrum from a database (e.g., NIST). The mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 450 and a series of fragment ions corresponding to the loss of alkyl groups.
-
Signaling Pathways and Logical Relationships
While the direct interaction of this compound with specific signaling pathways is an area of ongoing research, its observed biological activities, particularly its role in activating neutrophils, suggest potential involvement in immune signaling cascades. The activation of neutrophils and subsequent production of superoxide anions is a critical event in the inflammatory response, often mediated by pathways involving protein kinase C (PKC) and NADPH oxidase.
Below is a logical workflow diagram for the extraction and analysis of this compound.
Caption: A logical workflow for the extraction, purification, and analysis of this compound from a plant source.
The following diagram illustrates a potential signaling pathway for neutrophil activation, which could be relevant to the action of this compound.
Caption: A hypothesized signaling pathway for this compound-induced activation of neutrophils leading to superoxide production.
References
- 1. Nanoencapsulation for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasonic synthesis and characterization of polystyrene/n-dotriacontane composite nanoencapsulated phase change material for thermal energy storage [ideas.repec.org]
- 3. Ultrasonic synthesis and characterization of polystyrene/n-dotriacontane composite nanoencapsulated phase change material for thermal energy storage (Journal Article) | ETDEWEB [osti.gov]
- 4. researchgate.net [researchgate.net]
The Biological Significance of Dotriacontane: A Technical Overview for Researchers
An In-depth Examination of a Long-Chain Alkane with Emerging Biological Roles
Dotriacontane (C32H66), a long-chain saturated hydrocarbon, has traditionally been viewed as a structurally simple component of plant cuticular waxes and a metabolic byproduct in various organisms. However, emerging research indicates that this molecule may possess distinct and significant biological activities, warranting a closer examination by the scientific and drug development communities. This technical guide synthesizes the current understanding of this compound's biological significance, presenting available quantitative data, detailing experimental methodologies, and visualizing relevant biological processes.
Immunomodulatory Effects: Activation of Human Neutrophils
One of the most direct biological effects of this compound documented in the literature is its ability to activate human neutrophils. A study on the constituents of Tynanthus micranthus revealed that this compound, both isolated from the plant and a commercial standard, induces the production of superoxide anions in these immune cells.[1][2]
Neutrophils are a critical component of the innate immune system, and their activation, leading to the production of reactive oxygen species (ROS) like superoxide, is a key mechanism for host defense against pathogens.
Quantitative Data: Neutrophil Activation
The study compared the superoxide-inducing activity of this compound with Phorbol 12-Myristate 13-Acetate (PMA), a potent and well-characterized activator of neutrophils.
| Compound | Concentration | Biological Effect |
| This compound | 10.0 µg/mL | Activation of human neutrophils for superoxide anion production |
| PMA (Positive Control) | 10.0 µg/mL | Significant activation of human neutrophils for superoxide anion production |
Table 1: Quantitative data on the activation of human neutrophils by this compound.[1]
Experimental Protocol: Nitroblue Tetrazolium (NBT) Assay for Superoxide Production
The activation of neutrophils was quantified using the Nitroblue Tetrazolium (NBT) reduction method. This assay relies on the ability of superoxide anions to reduce the yellow, water-soluble NBT to a blue, insoluble formazan precipitate.
Protocol:
-
Neutrophil Isolation: Human neutrophils are isolated from peripheral blood, typically using density gradient centrifugation.
-
Cell Culture: Isolated neutrophils are cultured in an appropriate medium.
-
Treatment: The cultured neutrophils are treated with this compound (10.0 µg/mL) or PMA (10.0 µg/mL) as a positive control. A negative control group receives no treatment.
-
NBT Addition: NBT solution is added to the cell cultures.
-
Incubation: The cultures are incubated to allow for the production of superoxide and the subsequent reduction of NBT to formazan.
-
Quantification: The amount of formazan produced, which is proportional to the amount of superoxide generated, is quantified. This can be done qualitatively by observing the blue formazan deposits within the cells under a microscope, or quantitatively by solubilizing the formazan and measuring its absorbance spectrophotometrically.[1]
Signaling Pathway: Postulated Mechanism of Neutrophil Activation
The precise signaling pathway by which this compound activates neutrophils has not been fully elucidated. However, the production of superoxide in neutrophils is primarily mediated by the NADPH oxidase enzyme complex. Activation of this complex is a downstream effect of various signaling cascades, often involving Protein Kinase C (PKC). Given that PMA is a known activator of PKC, it is plausible that this compound may also influence this pathway. Further research is required to confirm this hypothesis.
Hypothesized signaling pathway for this compound-induced superoxide production in neutrophils.
Role in Plant Biology: A Component of Epicuticular Wax
This compound is a significant component of the epicuticular wax of many plant species. This waxy layer serves as a protective barrier against various environmental stresses. The primary function of this hydrophobic layer is to prevent non-stomatal water loss, a critical adaptation for terrestrial plants.[3] Additionally, epicuticular waxes can protect against UV radiation, pathogens, and insects.
Quantitative Data: this compound in Plant Wax
The composition of epicuticular wax varies between plant species. Analysis of the cuticular wax of several Dianthus species has quantified the relative abundance of this compound.
| Plant Species | This compound Content in Epicuticular Wax (%) |
| Dianthus caryophyllus | 30.6 |
| Dianthus gratianopolitanus | 20.81 |
Table 2: Percentage of this compound in the total epicuticular wax of two Dianthus species.[3]
Experimental Protocol: GC-MS Analysis of Plant Cuticular Wax
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the identification and quantification of components in plant cuticular waxes.
Protocol:
-
Wax Extraction: The epicuticular wax is extracted from the plant surface, typically by briefly immersing the plant material (e.g., leaves) in a non-polar solvent like chloroform or hexane.
-
Internal Standard: A known amount of an internal standard (e.g., n-tetracosane) is added to the extract for quantification.
-
Solvent Evaporation: The solvent is evaporated, usually under a stream of nitrogen, to concentrate the wax components.
-
Derivatization: For certain compounds like fatty acids and alcohols, a derivatization step (e.g., silylation) may be necessary to increase their volatility for GC analysis.
-
GC-MS Analysis: The prepared sample is injected into the GC-MS system. The components are separated based on their boiling points and retention times in the GC column and then identified based on their mass spectra by the MS detector.
-
Quantification: The amount of each component, including this compound, is determined by comparing its peak area to that of the internal standard.
Workflow for the analysis of this compound in plant epicuticular wax.
Other Potential Biological Activities
Several studies have identified this compound as a constituent of plant extracts that exhibit a range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects.[4][5][6] However, it is crucial to note that these studies have been conducted on complex mixtures of compounds. Therefore, the observed biological activities cannot be solely attributed to this compound. Further research using purified this compound is necessary to confirm and quantify these potential effects.
A study on hentriacontane, a similar long-chain alkane, has shown anti-inflammatory potential by suppressing inflammatory cytokines and regulating the NF-κB pathway in in-vitro and in-vivo models.[7] This suggests that long-chain alkanes as a class may have anti-inflammatory properties, but specific studies on this compound are needed.
Future Directions and Conclusion
The current body of research on the biological significance of this compound is in its nascent stages. While its role as a structural component of plant waxes is well-established, its potential as an immunomodulatory and therapeutic agent is an emerging area of interest.
Key areas for future research include:
-
Mechanism of Action: Elucidating the precise molecular mechanisms by which this compound activates neutrophils and interacts with other cell types. Investigating its effect on key signaling pathways such as NF-κB and PKC is a priority.
-
Quantitative Bioactivity Studies: Conducting comprehensive in vitro studies with purified this compound to determine its antimicrobial (MIC values), antioxidant (EC50 values), anti-inflammatory (IC50 values for cytokine inhibition), and anticancer (IC50 values against various cancer cell lines) activities.
-
In Vivo Studies: Evaluating the biological effects of this compound in animal models to understand its pharmacokinetic and pharmacodynamic properties and to assess its therapeutic potential.
-
Structure-Activity Relationship: Investigating how the chain length and structure of alkanes influence their biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of human neutrophils by this compound from Tynanthus micranthus Corr. Méllo (Bignoniaceae) for the production of superoxide anions | Ciência e Natura [periodicos.ufsm.br]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Activity, Antioxidant Potential, Cytotoxicity and Phytochemical Profiling of Four Plants Locally Used against Skin Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory potential of hentriacontane in LPS stimulated RAW 264.7 cells and mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Occurrence of Dotriacontane in Insect Cuticular Waxes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insect cuticular waxes are a complex mixture of lipids, primarily composed of hydrocarbons, that form a critical barrier against desiccation and play a vital role in chemical communication. Among the myriad of hydrocarbon constituents, the long-chain n-alkane dotriacontane (C32H66) is a frequently identified component across various insect orders. This technical guide provides a comprehensive overview of the occurrence, biosynthesis, and regulation of this compound in insect cuticular waxes, intended to serve as a resource for researchers in entomology, chemical ecology, and drug development. The guide summarizes quantitative data, details experimental protocols for analysis, and presents visual diagrams of the key biological pathways involved.
Data Presentation: Quantitative Occurrence of this compound
The relative abundance of this compound in the cuticular hydrocarbon (CHC) profile of insects varies considerably among species. The following table summarizes available quantitative data from selected insect species, highlighting the diversity in its occurrence.
| Order | Family | Species | Sex/Caste | Relative Abundance (%) of this compound | Reference |
| Diptera | Calliphoridae | Chrysomya marginalis | Mixed | 3.53 ± 0.35 | [1] |
| Coleoptera | Coccinellidae | Hippodamia variegata | Diapausing | Present (heaviest constituent) | [2] |
| Hymenoptera | Apidae | Apis mellifera | Worker | 4.27 - 10.66 (method dependent) | [3] |
Note: The relative abundance of this compound can be influenced by various factors including age, diet, and environmental conditions.
Experimental Protocols: Analysis of Insect Cuticular Hydrocarbons
The standard methodology for the analysis of insect cuticular hydrocarbons, including this compound, involves solvent extraction followed by gas chromatography-mass spectrometry (GC-MS).
Cuticular Wax Extraction
Objective: To remove CHCs from the insect cuticle without contaminating the sample with internal lipids.
Materials:
-
Glass vials (2 mL) with PTFE-lined caps
-
High-purity n-hexane
-
Forceps
-
Nitrogen gas stream
Procedure:
-
Individual insects (live or frozen) are carefully placed into a clean glass vial using forceps.
-
A sufficient volume of n-hexane (typically 1-2 mL) is added to fully immerse the insect.
-
The extraction is allowed to proceed for a set period, generally 5-10 minutes, at room temperature. Brief agitation can enhance extraction efficiency.
-
The insect is carefully removed from the vial.
-
The resulting hexane extract, containing the CHCs, can be concentrated under a gentle stream of nitrogen to a final volume of approximately 50-100 µL.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate, identify, and quantify the individual hydrocarbon components in the extract.
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
Typical GC-MS Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250-300 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50-150 °C, hold for 1-2 minutes.
-
Ramp: Increase temperature at a rate of 5-20 °C/min to a final temperature of 320-340 °C.
-
Final hold: Hold at the final temperature for 10-20 minutes.
-
-
MS Transfer Line Temperature: 280-300 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-650
Data Analysis:
-
Compound identification is achieved by comparing the retention times and mass spectra of the peaks with those of authentic standards and/or by interpretation of the fragmentation patterns and comparison with mass spectral libraries (e.g., NIST).
-
Quantification is typically performed by integrating the peak areas of the individual compounds and expressing them as a relative percentage of the total hydrocarbon profile. An internal standard (e.g., n-eicosane) can be added to the sample before GC-MS analysis for absolute quantification.
Mandatory Visualization
Biosynthesis of this compound
The biosynthesis of n-alkanes, including this compound, in insects is a multi-step process that originates from fatty acid metabolism. It primarily occurs in specialized cells called oenocytes. The pathway involves the synthesis of a C16 fatty acid (palmitate) by fatty acid synthase (FAS), followed by a series of elongation steps to produce a very-long-chain fatty acid (VLCFA), in this case, dotriacontanoic acid (C32). This VLCFA is then reduced to an aldehyde and subsequently decarbonylated to form the final C31 alkane. The diagram below illustrates this proposed pathway.
References
The Biosynthesis of Dotriacontane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dotriacontane (C32H66) is a very-long-chain alkane (VLCA) found as a component of cuticular waxes in a variety of organisms, including plants and insects.[1][2][3] These waxes play a crucial role in protecting organisms from environmental stressors such as desiccation, UV radiation, and pathogen attack. The biosynthesis of this compound and other VLCAs is a complex process involving multiple enzymatic steps, primarily occurring in the endoplasmic reticulum. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in this field.
Core Biosynthesis Pathway of this compound
The biosynthesis of this compound in plants primarily follows a two-stage process:
-
Fatty Acid Elongation (FAE): A C16 or C18 fatty acid precursor is elongated through the addition of two-carbon units to form a C32 very-long-chain fatty acid (VLCFA), dotriacontanoic acid.[4][5]
-
Alkane Biosynthesis: The C32 VLCFA is then converted into this compound.[6][7]
Fatty Acid Elongation to Dotriacontanoic Acid
The elongation of fatty acids is carried out by a multi-enzyme complex known as the fatty acid elongase (FAE) located in the endoplasmic reticulum.[8][9] This complex catalyzes a four-step reaction cycle that adds two carbon atoms from malonyl-CoA to an acyl-CoA substrate. The key enzyme determining the substrate specificity for each elongation cycle is the 3-ketoacyl-CoA synthase (KCS) .[10][11][12] The other three enzymes of the complex—β-ketoacyl-CoA reductase (KCR), β-hydroxyacyl-CoA dehydratase (HCD), and enoyl-CoA reductase (ECR)—are thought to have broader substrate specificities.[9]
The biosynthesis of dotriacontanoic acid (C32) likely involves a sequential series of elongation steps, with different KCS isozymes potentially acting on substrates of increasing chain length. While the precise sequence of KCS enzymes leading to C32 is not definitively established for any single organism, based on known substrate specificities of various KCS enzymes in model plants like Arabidopsis thaliana, a putative pathway can be proposed. For instance, some KCS enzymes exhibit broad substrate specificities, acting on acyl-CoAs up to C24 and beyond, while others are more specific for shorter chains.[10][12] It is hypothesized that a series of KCS enzymes with overlapping substrate specificities work in concert to achieve the C32 chain length.
References
- 1. This compound | C32H66 | CID 11008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cuticular hydrocarbons for the identification and geographic assignment of empty puparia of forensically important flies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Composition of the Epicuticular and Intracuticular Wax Layers on Adaxial Sides of Rosa canina Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reconstitution of Plant Alkane Biosynthesis in Yeast Demonstrates That Arabidopsis ECERIFERUM1 and ECERIFERUM3 Are Core Components of a Very-Long-Chain Alkane Synthesis Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GC-MS-Based Analysis of Chloroform Extracted Suberin-Associated Root Waxes from Arabidopsis and Other Plant Species [en.bio-protocol.org]
- 9. Expression Analysis and Functional Characterization of CER1 Family Genes Involved in Very-Long-Chain Alkanes Biosynthesis in Brachypodium distachyon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Derivatization techniques for free fatty acids by GC [restek.com]
- 12. benchchem.com [benchchem.com]
Dotriacontane as a Plant Biomarker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dotriacontane (C32H66) is a long-chain n-alkane found as a component of the epicuticular wax of various plants. This waxy layer serves as a crucial interface between the plant and its environment, providing protection against uncontrolled water loss, UV radiation, and pathogens.[1] The composition of epicuticular wax, including the abundance of specific alkanes like this compound, can vary depending on the plant species, developmental stage, and environmental conditions. This variability makes this compound a potential biomarker for several applications, including chemotaxonomy, assessing plant stress responses, and even as an indicator of the consumption of certain foods.[2] This technical guide provides a comprehensive overview of the role of this compound as a plant biomarker, including quantitative data, detailed experimental protocols, and relevant biochemical pathways.
Data Presentation: Quantitative Abundance of this compound
The concentration of this compound in plant epicuticular wax can differ significantly among species and even within the same species under different conditions. The following table summarizes quantitative data from a study on Dianthus species, highlighting the variability of this compound content.
| Plant Species | Sample | This compound (μg/g of dry weight) | Analytical Method | Reference |
| Dianthus caryophyllus | Leaf Wax | Not Detected | GC-MS | [3] |
| Dianthus gratianopolitanus | Leaf Wax | Not Detected | GC-MS | [3] |
| Dianthus spiculifolius (Wild Type) | Leaf Wax | 0.0011 ± 0.0010 | GC-MS | [3] |
| Dianthus spiculifolius (High Wax Mutant) | Leaf Wax | 0.0013 ± 0.0006 | GC-MS | [3] |
| Dianthus carthusianorum | Leaf Wax | Not Detected | GC-MS | [3] |
This compound in Plant Biology
Biosynthesis of n-Alkanes in Plants
This compound, like other n-alkanes in plant waxes, is synthesized in the epidermal cells. The biosynthesis pathway, known as the decarbonylation pathway, involves the elongation of fatty acid precursors and their subsequent conversion to alkanes.[1]
The process begins with the synthesis of very-long-chain fatty acids (VLCFAs) in the endoplasmic reticulum through the fatty acid elongase (FAE) complex.[1] These VLCFAs are then converted to aldehydes by a fatty acyl-CoA reductase. Finally, an aldehyde decarbonylase removes a carbonyl group to produce an odd-chained n-alkane and carbon dioxide. While this compound is an even-chained alkane, its biosynthesis is linked to these pathways, likely through modifications of the primary products.
Role in Plant Stress Response
The epicuticular wax layer, and by extension its components like this compound, plays a critical role in how plants respond to environmental stress. Changes in the composition and quantity of epicuticular wax have been observed in response to drought, temperature fluctuations, and UV radiation.[4][5] An increase in longer-chain alkanes can enhance the hydrophobicity of the cuticle, reducing water loss and protecting the plant from desiccation. Therefore, quantifying changes in this compound levels can serve as a biomarker for assessing a plant's response to abiotic stress.
Chemotaxonomic Significance
The chemical composition of epicuticular wax is often species-specific. This specificity allows for the use of chemical profiling, including the analysis of n-alkanes like this compound, as a tool in plant taxonomy (chemotaxonomy).[6] Identifying the presence and relative abundance of this compound can help in the classification and differentiation of plant species.
Experimental Protocols
Extraction of Epicuticular Wax
This protocol describes the extraction of epicuticular waxes from plant leaves for the subsequent analysis of this compound.
Materials:
-
Fresh plant leaves
-
Chloroform (or hexane)
-
Glass beakers or vials
-
Forceps
-
Filter paper
-
Rotary evaporator or nitrogen stream
-
Gas chromatography-mass spectrometry (GC-MS) vials
Procedure:
-
Sample Collection: Carefully excise fresh, healthy leaves from the plant of interest. Record the fresh weight of the leaves.
-
Surface Extraction: Immerse the leaves in a sufficient volume of chloroform or hexane in a glass beaker for 30-60 seconds. Agitate gently to ensure the entire leaf surface is in contact with the solvent. This short immersion time is crucial to minimize the extraction of intracellular lipids.
-
Solvent Collection: Carefully remove the leaves from the solvent using forceps. The solvent now contains the dissolved epicuticular waxes.
-
Filtration: Filter the extract through filter paper to remove any particulate matter.
-
Solvent Evaporation: Evaporate the solvent from the extract using a rotary evaporator or a gentle stream of nitrogen gas. This will yield the crude wax extract.
-
Sample Preparation for GC-MS: Dissolve the dried wax extract in a known volume of a suitable solvent (e.g., hexane or chloroform) in a GC-MS vial. An internal standard (e.g., tetracosane) can be added at this stage for accurate quantification.
Quantification of this compound by GC-MS
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A non-polar capillary column (e.g., HP-5MS or equivalent).
GC-MS Parameters (Example):
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 3 minutes.
-
Ramp 1: Increase to 300 °C at a rate of 5 °C/minute.
-
Hold at 300 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: m/z 50-550
Data Analysis:
-
Identification: Identify the this compound peak in the chromatogram based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST). The mass spectrum of this compound will show characteristic fragmentation patterns for long-chain alkanes.
-
Quantification: Quantify the amount of this compound by integrating the area of its corresponding peak. If an internal standard was used, calculate the concentration of this compound relative to the known concentration of the internal standard.
Conclusion
This compound serves as a valuable biomarker in plant science with applications in chemotaxonomy and the assessment of plant stress responses. Its presence and abundance within the epicuticular wax are indicative of a plant's genetic background and its physiological response to environmental cues. The methodologies outlined in this guide provide a robust framework for the extraction and quantification of this compound, enabling researchers to further explore its role in plant biology and its potential applications in agriculture and drug development.
References
- 1. Biosynthesis and secretion of cuticular wax | Kunst Lab [kunstlab.botany.ubc.ca]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0034005) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Abiotic Stress in Cotton: Insights into Plant Responses and Biotechnological Solutions [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemotaxonomy, antibacterial and antioxidant activities of selected aromatic plants from Tabuk region-KSA - PMC [pmc.ncbi.nlm.nih.gov]
The Unveiling of Dotriacontane: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dotriacontane (C₃₂H₆₆), a long-chain n-alkane, is a ubiquitous component of plant cuticular waxes and has been identified in various natural sources. Its journey from an unknown constituent of plant extracts to a characterized chemical entity is a story rooted in the foundational techniques of natural product chemistry. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing the early experimental protocols for its isolation and characterization, and presenting key quantitative data.
Discovery and Early History
The discovery of this compound is intricately linked to the early investigations of plant waxes in the late 19th and early 20th centuries. While a definitive first isolation and characterization of pure this compound is not prominently documented under its modern name, the presence of very long-chain solid hydrocarbons, or "paraffins," in plant cuticular waxes was a subject of study by early phytochemists. These researchers laid the groundwork for the eventual identification of individual n-alkanes.
One of the earliest relevant investigations was the analysis of the paraffin from the petals of roses. While the specific chain lengths were not definitively identified with the precision of modern techniques, these studies were pivotal in establishing the presence of high-molecular-weight hydrocarbons in floral waxes. The term "bicetyl," an older synonym for this compound, suggests early work on this C₃₂ alkane, likely involving its synthesis or isolation and recognition as a dimer of the cetyl (C₁₆) radical.
The primary natural sources from which this compound and other long-chain alkanes were historically studied include the waxes of various plants, where they contribute to the plant's protective barrier against water loss and environmental stressors.
Physicochemical Properties
The fundamental physicochemical properties of this compound were crucial for its early characterization and remain essential for its application in research and industry.
| Property | Value |
| Molecular Formula | C₃₂H₆₆ |
| Molecular Weight | 450.87 g/mol |
| Melting Point | 69-71 °C |
| Boiling Point | 467 °C |
| Density | 0.812 g/cm³ at 20 °C |
| Appearance | White crystalline solid |
| Solubility | Insoluble in water; Soluble in hot nonpolar organic solvents (e.g., benzene, hexane) |
Experimental Protocols: Historical Isolation and Characterization
The methodologies employed by early chemists to isolate and characterize this compound from natural sources were foundational to the field of natural product chemistry. These protocols relied on principles of solvent extraction, fractional crystallization, and melting point determination.
Extraction of Plant Cuticular Wax
The initial step involved the extraction of the waxy outer layer from plant material, such as flower petals or leaves.
-
Objective: To dissolve the cuticular waxes from the plant surface.
-
Apparatus: Large glass beakers or flasks, filter paper, funnel.
-
Reagents: A nonpolar organic solvent such as petroleum ether, hexane, or chloroform.
-
Procedure:
-
Fresh plant material (e.g., rose petals) was harvested and air-dried to remove surface moisture.
-
The dried plant material was immersed in a suitable volume of a nonpolar solvent at room temperature.
-
The mixture was gently agitated for a short period to dissolve the surface waxes without extracting significant amounts of intracellular lipids.
-
The solvent was decanted and filtered to remove plant debris.
-
The extraction process was repeated multiple times with fresh solvent to ensure complete removal of the cuticular wax.
-
The combined solvent extracts were then subjected to evaporation to yield the crude wax extract.
-
Dotriacontane: A Comprehensive Technical Guide to its Industrial Potential
For Researchers, Scientists, and Drug Development Professionals
Dotriacontane (C32H66), a long-chain n-alkane, is emerging from the realm of chemical curiosities to become a molecule of significant interest across various industrial sectors. Its unique physicochemical properties, primarily stemming from its long, saturated hydrocarbon chain, make it a versatile component in applications ranging from advanced materials to consumer products. This technical guide provides an in-depth exploration of the current and potential industrial uses of this compound, complete with summaries of its chemical and physical properties, detailed experimental protocols for key applications, and visualizations of relevant processes.
Core Properties of this compound
This compound is a white, waxy solid at room temperature, characterized by its high melting and boiling points, low reactivity, and hydrophobicity. These properties are fundamental to its industrial applications. A summary of its key quantitative data is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C32H66 | [1][2] |
| Molecular Weight | 450.9 g/mol | [1] |
| Melting Point | 65-70 °C | [3] |
| Boiling Point | 467 °C | [3] |
| Density | 0.8124 g/cm³ (at 20 °C) | |
| Vapor Pressure | <1 mmHg (at 20 °C) | [3] |
| Form | Powder/Flakes | [3] |
| Solubility | Insoluble in water; Soluble in hot toluene, diethyl ether, benzene, and ethanol. |
Table 1: Physicochemical Properties of this compound
Industrial Applications and Experimental Protocols
The industrial utility of this compound is expanding. The following sections detail its application in several key areas, providing experimental protocols where sufficient information is available.
Advanced Materials Science
This compound's well-defined chain length and thermal properties make it an ideal candidate for cutting-edge materials science research and development.
This compound's high latent heat of fusion makes it an excellent phase change material for thermal energy storage applications. To enhance its utility, it can be nanoencapsulated to prevent leakage and improve heat transfer.
Experimental Protocol: Ultrasonic Synthesis of Polystyrene/n-Dotriacontane Composite Nanoencapsulated PCM
This protocol is based on the work of Fang et al. (2014) on the ultrasonically initiated miniemulsion polymerization for creating nanoencapsulated this compound.[4][5]
Materials:
-
n-Dotriacontane (Dot)
-
Styrene (St)
-
Sodium dodecyl sulfate (SDS)
-
Poly(ethylene glycol) monooctylphenyl ether (OP-10)
-
Deionized water
Procedure:
-
Preparation of the Oil Phase: Dissolve a specific amount of this compound in styrene monomer to form the oil phase. The ratio of this compound to styrene is a critical parameter to be optimized.
-
Preparation of the Aqueous Phase: Prepare an aqueous solution of the composite emulsifiers, SDS and OP-10, in deionized water.
-
Miniemulsion Formation: Add the oil phase to the aqueous phase and stir vigorously to form a coarse miniemulsion.
-
Ultrasonication: Subject the coarse miniemulsion to high-intensity ultrasonic irradiation. Key parameters to control are ultrasonic power output, duration, and temperature. This step is crucial for the formation of stable nano-sized droplets.
-
Polymerization: The ultrasonication initiates the polymerization of styrene at the surface of the this compound nanodroplets, forming a polystyrene shell. This process is typically carried out for a specific duration (e.g., 35 minutes) without the need for a chemical initiator.[4][5]
-
Characterization: The resulting nanoencapsulated phase change material (NEPCM) can be characterized using techniques such as Transmission Electron Microscopy (TEM) for morphology, Differential Scanning Calorimetry (DSC) for thermal properties (melting temperature and latent heat), and Thermogravimetric Analysis (TGA) for thermal stability.[4][5]
References
- 1. This compound | C32H66 | CID 11008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. larodan.com [larodan.com]
- 3. This compound, 544-85-4 [thegoodscentscompany.com]
- 4. Ultrasonic synthesis and characterization of polystyrene/n-dotriacontane composite nanoencapsulated phase change material for thermal energy storage [ideas.repec.org]
- 5. researchgate.net [researchgate.net]
Dotriacontane in Food Sources: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dotriacontane (C32H66) is a long-chain n-alkane found in the epicuticular wax of various plants, including some common food sources. As a component of the protective outer layer of leaves and fruits, its presence in the human diet is inevitable. While research on the direct biological effects of this compound is limited, recent findings suggest potential interactions with the human immune system. This technical guide provides a comprehensive overview of the current knowledge on the presence of this compound in food, methodologies for its analysis, and insights into its potential biological activity.
Quantitative Presence of this compound in Plant-Based Food Sources
Quantitative data for this compound in many common food sources remains limited in publicly available scientific literature. While its presence has been detected in coconut, papaya, and tea, specific concentrations are not well-documented. However, analysis of the epicuticular wax of various plants provides an indication of its potential levels in dietary sources. The following table summarizes available quantitative data for this compound in a representative plant species.
| Food Source/Plant Species | Plant Part | This compound Concentration (% of total n-alkanes) | Reference |
| Cestrum nocturnum (Night-blooming jasmine) | Mature Leaves | 1.83% | [1] |
| Coconut (Cocos nucifera) | Epicuticular Wax | Data not available (Major components are triterpenes) | |
| Papaya (Carica papaya) | Fruit Peel/Seeds | Detection confirmed, but not quantified | |
| Tea (Camellia sinensis) | Leaves | Detection confirmed, but not quantified |
Note: The major components of coconut epicuticular wax have been identified as triterpenes, which may explain the lack of quantitative data for this compound in this source. Further research is required to quantify this compound in papaya and tea to better understand dietary exposure.
Experimental Protocols for the Analysis of this compound
The analysis of this compound and other n-alkanes from plant-based food sources typically involves solvent extraction of the epicuticular wax followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification. The following is a generalized protocol that can be adapted for various food matrices.
Extraction of Epicuticular Wax
This protocol is designed for the extraction of surface waxes from plant tissues such as leaves and fruit peels.
-
Materials:
-
Fresh plant material (e.g., coconut husk, papaya peel, tea leaves)
-
Chloroform (or n-hexane)
-
Glass beakers or flasks
-
Internal standard (e.g., n-tetracosane)
-
Rotary evaporator or nitrogen stream evaporator
-
Glass vials
-
-
Procedure:
-
Gently wash the fresh plant material with distilled water to remove any surface contaminants and pat dry.
-
Immerse the plant material in chloroform (or n-hexane) for 30-60 seconds at room temperature. The immersion time should be minimized to avoid extraction of intracellular lipids.
-
Carefully decant the solvent into a clean glass flask.
-
Add a known amount of an internal standard (e.g., n-tetracosane) to the extract for quantification purposes.
-
Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.
-
Re-dissolve the wax residue in a small, known volume of chloroform or hexane for GC-MS analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating long-chain alkanes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Splitless injection is typically used for trace analysis.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 200°C at a rate of 10°C/min.
-
Ramp to 320°C at a rate of 5°C/min, hold for 10-20 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Scan range: m/z 50-600.
-
-
Identification and Quantification:
-
This compound is identified by its characteristic mass spectrum and retention time compared to a pure standard.
-
Quantification is performed by comparing the peak area of this compound to the peak area of the internal standard.
-
Potential Biological Signaling Pathway
Recent research has indicated that this compound can activate human neutrophils to produce superoxide anions. This suggests a potential interaction with the NADPH oxidase (Nox) enzyme complex , a key component of the innate immune response. The activation of NADPH oxidase is a multi-step process involving the assembly of cytosolic and membrane-bound subunits.
Logical Flow of this compound-Induced Neutrophil Activation
Caption: Proposed signaling pathway for this compound-induced superoxide production in neutrophils.
Conclusion
This compound is a naturally occurring long-chain alkane present in the protective waxes of many plants, including some that are part of the human diet. While quantitative data on its concentration in common food sources is sparse, analytical methods for its extraction and identification are well-established. The preliminary evidence of its ability to activate neutrophils suggests a potential role in modulating the innate immune response, warranting further investigation into its specific mechanisms of action and physiological relevance. This guide provides a foundational resource for researchers interested in exploring the presence and biological significance of this compound in food and its potential applications in drug development.
References
Dotriacontane as a Semiochemical in Insects: An In-depth Technical Guide
Abstract
Dotriacontane, a long-chain n-alkane (C32H66), is a significant component of the cuticular hydrocarbons (CHCs) of numerous insect species. While primarily serving as a protective barrier against desiccation, this compound and other CHCs play a crucial role in chemical communication, acting as semiochemicals that mediate a variety of behaviors. These include species and nestmate recognition, trail-following, and influencing social hierarchies. This technical guide provides a comprehensive overview of the role of this compound as a semiochemical, detailing its presence in various insect taxa, the experimental protocols used for its study, and its function in insect behavior. The information is intended for researchers, scientists, and drug development professionals working in entomology, chemical ecology, and related fields.
Introduction to this compound as a Cuticular Hydrocarbon
Cuticular hydrocarbons are a complex mixture of lipids, primarily composed of n-alkanes, methyl-branched alkanes, and alkenes, that cover the epicuticle of insects.[1][2] These compounds are essential for preventing water loss and also function as a critical medium for chemical signaling.[1][3] The specific composition of the CHC profile is often species-specific and can convey information about an individual's species, colony membership, reproductive status, and even task allocation within a social insect colony.[2][3] this compound is one of the many n-alkanes found in these profiles and has been identified in a range of insect orders, including Diptera, Hymenoptera, and Coleoptera.
Quantitative Data on this compound and Related CHCs in Insects
The relative abundance of this compound and other long-chain alkanes varies significantly among insect species. The following table summarizes the quantitative data of n-alkanes, including this compound and structurally similar compounds, in the cuticular hydrocarbon profiles of several insect species. This data is typically obtained through Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
| Species | Order | Family | Compound | Relative Abundance (%) | Carbon Chain Length Range | Reference |
| Chrysomya marginalis | Diptera | Calliphoridae | This compound | 3.53 ± 0.35 | - | [4] |
| Sarcodexia lambens | Diptera | Sarcophagidae | n-Triacontane | Present (specific % not provided) | C23-C33 | [2] |
| Peckia (Peckia) chrysostoma | Diptera | Sarcophagidae | n-Triacontane | Present (specific % not provided) | C24-C31 | [2] |
| Peckia (Pattonella) intermutans | Diptera | Sarcophagidae | n-Triacontane | Present (specific % not provided) | C24-C31 | [2] |
| Sarcophaga (Liopygia) ruficornis | Diptera | Sarcophagidae | n-Triacontane | Present (specific % not provided) | C24-C31 | [2] |
Note: Data for this compound specifically is limited in the surveyed literature. n-Triacontane (C30) is a closely related long-chain alkane and its presence is often documented in CHC profiles.
Experimental Protocols
Extraction and Analysis of Cuticular Hydrocarbons
The standard method for analyzing CHCs involves solvent extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS).[1]
Objective: To isolate CHCs from the insect cuticle for qualitative and quantitative analysis.
Materials:
-
Insect specimens
-
Glass vials (2 mL)
-
Hexane (for chromatography)
-
Silica gel
-
Nitrogen gas supply
-
Internal standard (e.g., n-docosane, or for high precision, isotope-labeled this compound-d66)[5]
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Extraction:
-
Anesthetize the insect (e.g., with CO2 or by cooling).
-
Place the individual insect or a pooled sample into a glass vial.
-
Add a known volume of hexane to completely submerge the insect(s).
-
Allow the extraction to proceed for 5-10 minutes at room temperature with gentle agitation.[1]
-
Carefully remove the insect(s) from the vial.
-
-
Fractionation (Optional but Recommended):
-
To separate hydrocarbons from more polar lipids, the hexane extract can be passed through a small column of silica gel.
-
Elute the hydrocarbons with additional hexane.
-
-
Concentration:
-
Evaporate the solvent under a gentle stream of nitrogen gas to concentrate the CHC sample.
-
Re-dissolve the dried extract in a small, precise volume of hexane.
-
-
Internal Standard:
-
Add a known amount of an internal standard to the sample just before GC-MS analysis for accurate quantification.[5]
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1-2 µL) of the sample into the GC-MS system.[5]
-
GC Conditions (Example): [5]
-
Injector: Splitless mode at 300 °C.
-
Carrier Gas: Helium at a constant flow of 0.9 mL/min.
-
Oven Program: 40 °C for 3 min, then ramp to 260 °C at 30 °C/min, then to 300 °C at 15 °C/min, and hold for 18 min.
-
-
MS Conditions:
-
Acquire mass spectra over a relevant m/z range (e.g., 50-600 amu).
-
Identify compounds by comparing their mass spectra and retention times to those of authentic standards and libraries (e.g., NIST).
-
-
Behavioral Assays
Behavioral assays are crucial for determining the function of semiochemicals. While specific protocols for this compound are not widely detailed, the following are general methodologies that can be adapted.
3.2.1. Trail-Following Assay
Objective: To determine if a substance elicits trail-following behavior.
Materials:
-
Test insects (e.g., termites, ants)
-
Filter paper or other suitable substrate
-
Micropipette or pen to create a trail
-
Solution of the test compound (e.g., this compound in a volatile solvent)
-
Control solution (solvent only)
-
Video recording equipment for observation
Procedure:
-
Using a micropipette, draw a trail (e.g., a circle or a line) on the filter paper with the test compound solution.
-
Create a parallel or separate control trail with the solvent only.
-
Allow the solvent to evaporate completely.
-
Introduce an insect at the beginning of the trail.
-
Record the insect's behavior, noting if it follows the trail, the duration of following, and any deviations.
-
Compare the response to the test trail with the response to the control trail.
3.2.2. Nestmate Recognition Assay
Objective: To assess the role of a compound in nestmate recognition.
Materials:
-
Test insects from different colonies (e.g., ants)
-
Glass dummies or dead insects
-
Solution of the test compound
-
Control solution
-
Observation arena
Procedure:
-
Coat a glass dummy or a dead insect (washed with solvent to remove its own CHCs) with the test compound solution.
-
Prepare a control dummy coated only with the solvent.
-
Introduce a resident insect from a specific colony into the observation arena.
-
Present the test dummy and the control dummy to the resident insect.
-
Record the behavioral responses, such as aggression (mandible flaring, biting), antennation, or avoidance.
-
Aggressive behavior towards the dummy coated with a foreign CHC profile (which could include or be mimicked by this compound in certain contexts) would indicate a role in nestmate recognition.
Signaling Pathways and Workflows
Proposed Signaling Pathway for CHC-Mediated Recognition
The perception of cuticular hydrocarbons, including this compound, is thought to be mediated by contact chemoreceptors on the antennae and other parts of the insect's body.
Caption: Proposed signaling pathway for CHC-mediated recognition in insects.
Experimental Workflow for CHC Analysis and Bioassay
The following diagram illustrates a typical workflow for investigating the role of a specific CHC like this compound.
Caption: Experimental workflow for CHC analysis and behavioral assays.
Conclusion
This compound is an integral component of the complex cuticular hydrocarbon profiles of many insects, contributing to both desiccation resistance and chemical communication. While it is often studied as part of the entire CHC blend, its presence and relative abundance can be critical for species-specific recognition signals. The methodologies outlined in this guide, particularly GC-MS for chemical analysis and various bioassays for functional characterization, provide a framework for further investigation into the precise semiochemical roles of this compound. Future research focusing on the behavioral responses to isolated this compound and electrophysiological studies will be instrumental in elucidating its specific functions in insect communication systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. antwiki.org [antwiki.org]
- 4. researchgate.net [researchgate.net]
- 5. Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants - PMC [pmc.ncbi.nlm.nih.gov]
Dotriacontane in Crude Oil and Petroleum Products: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dotriacontane (C32H66) is a long-chain n-alkane found as a natural component of crude oil and various petroleum products. As a saturated hydrocarbon, its presence, concentration, and distribution relative to other n-alkanes can provide valuable information for petroleum geochemistry, including the origin, thermal maturity, and depositional environment of the source rock. In the context of petroleum products, the concentration of long-chain alkanes like this compound can influence properties such as viscosity, pour point, and boiling range. This technical guide provides a comprehensive overview of this compound in crude oil and related products, with a focus on quantitative data, analytical methodologies, and its role as a geochemical biomarker.
Data Presentation: Quantitative Analysis of this compound
| Sample Type | n-Alkane Range Detected | Typical Distribution Characteristics | Estimated this compound (C32) Concentration | References |
| Light Crude Oil | C8 - C40 | Generally dominated by lower to medium-chain n-alkanes. | Low relative abundance, often <0.1% of total n-alkanes. | [1] |
| Heavy Crude Oil | C10 - C60+ | Higher proportion of long-chain n-alkanes. | Higher relative abundance compared to light crude. | [2] |
| Diesel Fuel | C9 - C25 | Primarily composed of medium-chain n-alkanes. | Generally absent or in trace amounts.[3] | [4] |
| Lubricating Base Oil | C20 - C50+ | Composed of long-chain n-alkanes and branched paraffins. | Can be a significant component depending on the crude source and refining process. | [5] |
| Bitumen (Asphalt) | C25 - C60+ | Rich in high molecular weight hydrocarbons, including asphaltenes and long-chain n-alkanes. | Present in notable concentrations.[6] | [7] |
| Diesel Particulate Matter | C13 - C32 | Adsorbed unburned hydrocarbons from fuel and lubricating oil. | Detected in exhaust particulates. | [8] |
Experimental Protocols: Quantification of this compound by GC-MS
The primary analytical technique for the qualitative and quantitative analysis of this compound and other long-chain n-alkanes in petroleum samples is Gas Chromatography-Mass Spectrometry (GC-MS).[9][10] The following is a detailed, generalized methodology for this analysis.
Sample Preparation
Proper sample preparation is crucial for accurate quantification and to prevent contamination of the GC-MS system.[11][12]
-
Fractionation of Crude Oil:
-
Deasphalting: A known amount of crude oil is dissolved in a non-polar solvent like n-hexane or petroleum ether to precipitate the asphaltenes. The mixture is then filtered.
-
Liquid Chromatography: The deasphalted crude oil is then separated into saturate, aromatic, and polar fractions using column chromatography. A common setup involves a column packed with activated silica gel and alumina.[13]
-
Elution: The saturate fraction, which contains the n-alkanes, is eluted using a non-polar solvent such as n-hexane. The aromatic and polar fractions are subsequently eluted with solvents of increasing polarity.
-
-
Dilution of Petroleum Products: For refined products like lubricating oil or diesel, a direct dilution in a suitable solvent (e.g., hexane or dichloromethane) may be sufficient.
-
Internal Standard: An internal standard, such as a deuterated long-chain alkane (e.g., d50-tetracosane) or an odd-carbon number alkane not prevalent in the sample, should be added to the sample prior to injection for accurate quantification.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph (GC):
-
Injection Port: A split/splitless or cool-on-column injector is used. For high-boiling point analytes like this compound, a cool-on-column injection is often preferred to prevent thermal degradation.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.[14]
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.[15]
-
Oven Temperature Program: A temperature program is essential for separating a wide range of n-alkanes. A typical program might be:
-
Initial temperature: 40-60°C, hold for 2-5 minutes.
-
Ramp 1: Increase to 150°C at a rate of 10-20°C/min.
-
Ramp 2: Increase to 320-350°C at a rate of 5-10°C/min.
-
Final hold: Hold at the final temperature for 10-20 minutes to ensure the elution of all heavy compounds.[16]
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Acquisition Mode: Data can be acquired in full scan mode to identify all compounds or in selected ion monitoring (SIM) mode for higher sensitivity and selectivity in quantifying specific n-alkanes. For n-alkanes, characteristic fragment ions such as m/z 57, 71, 85, and 99 are often monitored.[10]
-
Quantification
-
Calibration: A calibration curve is generated using a series of standard solutions containing known concentrations of an n-alkane mixture (e.g., C7-C40) and the internal standard.
-
Analysis: The prepared sample is injected into the GC-MS. The peak area of this compound and the internal standard are determined from the resulting chromatogram.
-
Calculation: The concentration of this compound in the original sample is calculated using the calibration curve and the ratio of the peak area of this compound to the peak area of the internal standard.
Mandatory Visualization
Geochemical Interpretation Workflow
The distribution of n-alkanes, including this compound, serves as a valuable tool in petroleum geochemistry. The following diagram illustrates the logical workflow for interpreting the source and depositional environment of crude oil based on its n-alkane profile.
Experimental Workflow for this compound Quantification
The following diagram outlines the key steps in the experimental workflow for the quantitative analysis of this compound in a crude oil sample.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. TW201932583A - Group III base stocks and lubricant compositions - Google Patents [patents.google.com]
- 6. Showing Compound this compound (FDB012240) - FooDB [foodb.ca]
- 7. chromsoc.jp [chromsoc.jp]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. granthaalayahpublication.org [granthaalayahpublication.org]
- 11. This compound | C32H66 | CID 11008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. scienceopen.com [scienceopen.com]
- 16. Method to separate C7-C40 alkane ladder/peak tailing problem - Chromatography Forum [chromforum.org]
Dotriacontane: A Technical Guide to its Environmental Fate and Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dotriacontane (C32H66) is a long-chain n-alkane that, due to its use in various industrial applications and its natural occurrence, may be released into the environment. Understanding its environmental fate and degradation is crucial for assessing its potential ecological impact. This technical guide provides a comprehensive overview of the current knowledge on the environmental behavior of this compound, including its persistence, degradation pathways, and potential for bioaccumulation.
Physicochemical Properties
The environmental behavior of this compound is largely dictated by its physicochemical properties. As a long-chain hydrocarbon, it exhibits very low water solubility and a high octanol-water partition coefficient (Log Kow), indicating a strong affinity for organic matter and lipids.
| Property | Value | Reference |
| Molecular Formula | C32H66 | [1][2] |
| Molecular Weight | 450.87 g/mol | [2] |
| Melting Point | 65-70 °C | [2] |
| Boiling Point | 467 °C | [2] |
| Water Solubility | Practically insoluble | [3] |
| Vapor Pressure | <1 mmHg @ 20 °C | [2] |
| Log Kow (Octanol-Water Partition Coefficient) | 16.13 (estimated) | [1] |
Environmental Fate
Mobility and Partitioning
Due to its low water solubility and high lipophilicity, this compound released into the environment will predominantly partition to soil, sediment, and organic matter. Its mobility in soil is expected to be very low. Volatilization from water surfaces can occur, but this process is likely to be attenuated by its strong adsorption to suspended solids and sediment. In the atmosphere, this compound is expected to exist in both the vapor and particulate phases.
Persistence
This compound is considered to be persistent in the environment. Its degradation is primarily mediated by biological processes, which can be slow for long-chain alkanes.
Abiotic Degradation
Abiotic degradation processes are generally not considered the primary fate pathways for this compound in most environmental compartments.
-
Photodegradation: this compound does not absorb light in the environmentally relevant UV spectrum (λ > 290 nm) and is therefore not expected to undergo direct photodegradation in water or soil. In the atmosphere, vapor-phase this compound can be degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 9 hours.[1]
-
Hydrolysis: As an alkane, this compound lacks hydrolyzable functional groups and is not susceptible to hydrolysis under typical environmental pH conditions (pH 5-9).[1]
Biodegradation
The primary mechanism for the environmental breakdown of this compound is microbial degradation. A wide variety of bacteria and some fungi possess the enzymatic machinery to utilize n-alkanes as a source of carbon and energy.
Aerobic Biodegradation
Under aerobic conditions, the initial step in the degradation of n-alkanes is the oxidation of the terminal methyl group, catalyzed by an alkane hydroxylase enzyme system. This leads to the formation of a primary alcohol (dotriacanol), which is subsequently oxidized to an aldehyde and then to a fatty acid (dotriacontanoic acid). The resulting fatty acid then enters the β-oxidation pathway, where it is sequentially broken down into two-carbon units in the form of acetyl-CoA.
dot
Caption: Aerobic biodegradation pathway of this compound.
Anaerobic Biodegradation
Anaerobic degradation of long-chain alkanes is also possible, though it is generally a slower process than aerobic degradation. The initial activation of the alkane molecule under anaerobic conditions is a key and energetically challenging step. One known pathway involves the addition of the alkane to fumarate, catalyzed by the enzyme alkylsuccinate synthase.
Quantitative Biodegradation Data
Quantitative data on the biodegradation rates of this compound are limited. Studies on long-chain alkanes in general indicate that their degradation is slower than that of shorter-chain alkanes. One study reported an oxygen consumption of 7.8 µg/mL over 10 days for this compound in a soil suspension, suggesting that biodegradation in soil and water may be a slow process.[1]
| Environmental Compartment | Parameter | Value | Conditions | Reference |
| Soil | Oxygen Consumption | 7.8 µg/mL | 10 days, soil suspension | [1] |
| Water | Half-life | Data not available | - | - |
| Sediment | Half-life | Data not available | - | - |
Bioaccumulation
The high lipophilicity of this compound suggests a potential for bioaccumulation in organisms. However, its large molecular size may limit its uptake and bioavailability. An estimated Bioconcentration Factor (BCF) of 3 suggests a low potential for bioconcentration in aquatic organisms.[1] It is important to note that this is an estimated value, and experimental data are needed for a definitive assessment. One source suggests that bioaccumulation may occur in aquatic organisms.[4]
Experimental Protocols
Standardized test methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to experimentally determine the environmental fate properties of chemicals like this compound.
Biodegradability Testing (OECD 301)
The OECD 301 guideline for "Ready Biodegradability" provides a set of screening tests to assess the potential for a chemical to be rapidly and completely biodegraded by microorganisms under aerobic conditions.
Methodology (e.g., OECD 301 B - CO2 Evolution Test):
-
Test Setup: A defined concentration of the test substance (this compound) is added to a mineral medium inoculated with a mixed population of microorganisms (e.g., from activated sludge).
-
Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.
-
Measurement: The amount of carbon dioxide (CO2) produced from the microbial degradation of the test substance is measured over time.
-
Calculation: The percentage of biodegradation is calculated by comparing the amount of CO2 produced to the theoretical maximum amount of CO2 that could be produced from the complete oxidation of the test substance.
-
Pass Criteria: A substance is considered "readably biodegradable" if it reaches at least 60% of its theoretical CO2 production within a 10-day window during the 28-day test period.
dot
Caption: Experimental workflow for a ready biodegradability test (OECD 301B).
Bioaccumulation Testing (OECD 305)
The OECD 305 guideline, "Bioaccumulation in Fish," is used to determine the bioconcentration factor (BCF) of a chemical in fish.
Methodology:
-
Acclimation: Test fish (e.g., zebrafish) are acclimated to the test conditions.
-
Uptake Phase: Fish are exposed to a constant, sublethal concentration of this compound in the water for a specified period (e.g., 28 days). The concentration of this compound in the water and in fish tissue is measured at regular intervals.
-
Depuration Phase: After the uptake phase, the fish are transferred to clean, untreated water. The concentration of this compound in the fish tissue is monitored over time as they eliminate the substance.
-
Calculation: The BCF is calculated as the ratio of the concentration of this compound in the fish tissue to the concentration in the water at steady-state.
Logical Relationships in Environmental Fate
The environmental fate of this compound is governed by a complex interplay of its physicochemical properties and various environmental processes.
dot
Caption: Logical relationships governing the environmental fate of this compound.
Conclusion
This compound is a persistent organic compound with low mobility in the environment. Its primary degradation pathway is aerobic biodegradation, which is expected to be a slow process. While abiotic degradation in soil and water is negligible, atmospheric photodegradation of its vapor phase can occur. The high lipophilicity of this compound suggests a potential for bioaccumulation, although its large molecular size may limit uptake. Further experimental studies are needed to provide more definitive quantitative data on its biodegradation rates in various environmental compartments and its actual bioaccumulation potential in different organisms. This information is essential for a comprehensive environmental risk assessment of this compound.
References
Methodological & Application
Application Note: Extraction and Quantification of Dotriacontane from Plant Material
Introduction
Dotriacontane (C32H66) is a long-chain n-alkane found in the epicuticular wax of various plants. As a component of the plant's protective cuticle, it plays a role in preventing water loss and protecting against environmental stressors. The analysis of this compound and other n-alkanes is of interest in chemotaxonomy, paleoclimatology, and for understanding plant-insect interactions. This application note provides a detailed protocol for the extraction, identification, and quantification of this compound from plant materials using solvent extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS).
Principle
The non-polar nature of this compound allows for its efficient extraction from plant tissues using organic solvents. Following extraction, the crude extract is typically cleaned up to remove more polar compounds. The purified n-alkane fraction is then analyzed by GC-MS. The gas chromatograph separates the individual components of the mixture, and the mass spectrometer provides identification based on the mass-to-charge ratio of the fragmented molecules and quantification by comparing the peak area to that of an internal standard.
Quantitative Data Summary
The yield of this compound can vary significantly depending on the plant species, the part of the plant analyzed, and the extraction method employed. The following table summarizes quantitative data from various studies.
| Plant Species | Plant Part | Extraction Solvent | This compound Yield | Reference |
| Jatropha curcas | Stems | n-Hexane | 17.22% of extract | |
| Rhazya stricta | Not Specified | Diethyl ether | 1.91% of extract | |
| Lygeum spartum | Heads | Heptane | 17.89 mg/kg of dry matter | [1] |
| Dianthus spiculifolius | Leaves | Chloroform | Hentriacontane (C31): 21.07% of total wax | [2] |
| Rosa canina | Adaxial Leaf Surface | Chloroform | Alkanes: 52% of epicuticular wax | [3] |
Experimental Protocol
This protocol details the steps for the extraction and quantification of this compound from plant leaves.
1. Materials and Reagents
-
Plant Material: Fresh or dried plant leaves.
-
Solvents: n-Hexane (HPLC grade), Chloroform (HPLC grade), Dichloromethane (HPLC grade).
-
Internal Standard: Tetracosane (C24) or similar n-alkane not prominently present in the sample. Prepare a stock solution of 1 mg/mL in n-hexane.
-
Drying Agent: Anhydrous sodium sulfate.
-
Solid Phase Extraction (SPE): Silica gel cartridges (e.g., 500 mg).
-
GC-MS Vials: 2 mL amber glass vials with screw caps and septa.
-
General Lab Equipment: Grinder or mortar and pestle, analytical balance, glassware (beakers, flasks, graduated cylinders), rotary evaporator, nitrogen evaporator, vortex mixer, centrifuge.
2. Sample Preparation
-
Drying: If starting with fresh plant material, freeze-dry the leaves to a constant weight. Alternatively, oven-dry at a low temperature (e.g., 40-50 °C) to avoid degradation of epicuticular waxes.
-
Grinding: Grind the dried plant material to a fine powder using a grinder or a mortar and pestle. Homogenize the powder thoroughly.
3. Extraction
This protocol describes a simple immersion extraction. For exhaustive extraction, a Soxhlet apparatus can be used.
-
Weigh approximately 1 gram of the dried, powdered plant material into a glass flask.
-
Add 20 mL of n-hexane (or chloroform/dichloromethane).
-
Add a known amount of the internal standard solution (e.g., 100 µL of 1 mg/mL tetracosane).
-
Agitate the mixture on a shaker at room temperature for 30 minutes. For epicuticular wax extraction, a brief immersion of intact leaves (e.g., 30-60 seconds) is often sufficient.[4]
-
Filter the extract through a funnel with a small plug of glass wool into a clean flask.
-
Repeat the extraction of the plant residue with another 20 mL of the solvent to ensure complete extraction.
-
Combine the filtrates.
4. Extract Cleanup
-
Concentrate the combined extract to approximately 2 mL using a rotary evaporator.
-
Pass the concentrated extract through a silica gel SPE cartridge to remove more polar compounds.
-
Elute the n-alkane fraction with 10 mL of n-hexane.
-
Dry the eluate over anhydrous sodium sulfate.
-
Transfer the dried eluate to a clean vial and evaporate the solvent to near dryness under a gentle stream of nitrogen.
-
Re-dissolve the residue in 1 mL of n-hexane for GC-MS analysis.
5. GC-MS Analysis
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for n-alkane analysis.
-
Injection: 1 µL of the final extract in splitless mode.
-
Inlet Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 200 °C.
-
Ramp 2: 5 °C/min to 320 °C, hold for 10 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-600.
-
6. Data Analysis and Quantification
-
Identification: Identify this compound in the total ion chromatogram based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). The mass spectrum of this compound will show characteristic fragment ions.
-
Quantification: Calculate the concentration of this compound using the following formula:
Concentration (mg/g) = (Area_this compound / Area_IS) * (Concentration_IS / Weight_sample) * RF
Where:
-
Area_this compound = Peak area of this compound.
-
Area_IS = Peak area of the internal standard.
-
Concentration_IS = Concentration of the internal standard added (in mg).
-
Weight_sample = Dry weight of the plant sample (in g).
-
RF = Response factor (determined by analyzing a standard mixture of this compound and the internal standard; often assumed to be 1 for structurally similar compounds).
-
Workflow Diagram
Caption: Workflow for this compound extraction.
References
- 1. Comparative analysis of extraction technologies for plant extracts and absolutes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maxapress.com [maxapress.com]
- 3. Chemical Composition of the Epicuticular and Intracuticular Wax Layers on Adaxial Sides of Rosa canina Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical evidence of epicuticular wax compounds involved in cotton-whitefly interaction | PLOS One [journals.plos.org]
Application Note: Quantitative Analysis of Dotriacontane using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the identification and quantification of dotriacontane (C32H66), a long-chain aliphatic hydrocarbon, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a component of various natural products and its analysis is relevant in fields such as phytochemistry, environmental science, and metabolomics.[1][2][3] This document outlines the necessary instrumentation, sample preparation procedures, and data analysis methods.
Introduction
This compound is a saturated hydrocarbon with the chemical formula C32H66.[4] It is found in a variety of natural sources, including plant waxes, animal tissues, and as a component of certain foods.[1][2][3] Accurate and sensitive quantification of this compound is crucial for various research applications, including the study of biosynthetic pathways, quality control of natural products, and biomarker discovery. GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for the analysis of volatile and semi-volatile compounds like this compound.[5]
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix in which this compound is to be analyzed. Below are protocols for two common sample types: plant material and animal tissue.
1.1. Extraction from Plant Material
This protocol is adapted from methods used for phytochemical screening.[6]
-
Drying and Grinding: Dry the plant material (leaves, stems, or roots) in the shade to preserve phytochemicals. Grind the dried material into a fine powder using a grinder.[6]
-
Solvent Extraction:
-
Perform a sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like n-hexane to isolate hydrocarbons.
-
Soak the powdered plant material in n-hexane for 24-48 hours.
-
Filter the extract and concentrate it using a rotary evaporator.
-
-
Sample for GC-MS: Dissolve a known amount of the dried extract in a volatile solvent suitable for GC-MS analysis, such as hexane or dichloromethane, to a final concentration of approximately 10 µg/mL.[7][8]
1.2. Extraction from Animal Tissue
This protocol is based on methods for analyzing hydrocarbons in biological samples.[5]
-
Homogenization: Homogenize a known weight of the tissue sample.
-
Saponification and Extraction:
-
Perform a reflux saponification of the tissue homogenate to break down lipids.
-
Follow with a liquid-liquid extraction using a non-polar solvent like hexane to isolate the hydrocarbon fraction.
-
-
Clean-up: Pass the extract through a silica gel column to remove polar interferences.[9]
-
Concentration: Concentrate the purified extract under a gentle stream of nitrogen.
-
Sample for GC-MS: Re-dissolve the residue in a suitable solvent to the desired concentration for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of this compound.
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column[5] |
| Injection Mode | Splitless[9] |
| Injection Volume | 1-2 µL[7][9] |
| Injector Temperature | 300 °C[9] |
| Carrier Gas | Helium at a constant flow rate of 0.7-0.9 mL/min[5][9] |
| Oven Temperature Program | Initial temperature of 40°C for 3 min, ramp to 260°C at 30°C/min, then to 300°C at 15°C/min, and hold for 18 min[9] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Mode | Full Scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification |
| Transfer Line Temperature | 280 °C |
Data Analysis
3.1. Identification
The identification of this compound is based on its retention time and mass spectrum. The mass spectrum of this compound is characterized by a series of fragment ions with a repeating pattern of CnH2n+1 and CnH2n-1. Key identifying ions can be found in public databases such as the NIST WebBook.[4]
3.2. Quantification
For quantitative analysis, an internal standard method is recommended. A deuterated analog of a long-chain alkane, such as n-Triacontane-d62 or n-Dotriacontane-d66, can be used.[9]
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of this compound and a fixed concentration of the internal standard.
-
Sample Analysis: Spike the prepared sample extracts with the same fixed concentration of the internal standard.
-
Quantification: Analyze the calibration standards and samples by GC-MS in SIM mode, monitoring characteristic ions for this compound and the internal standard. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. Use this curve to determine the concentration of this compound in the samples.
Data Presentation
Table 2: Quantitative Data Summary (Example)
| Sample ID | Matrix | Concentration (µg/g) | Standard Deviation |
| Plant Extract A | Leaves | 15.2 | 1.3 |
| Plant Extract B | Roots | 8.7 | 0.9 |
| Animal Tissue A | Muscle | 2.5 | 0.4 |
| Animal Tissue B | Adipose | 22.1 | 2.5 |
Visualizations
Caption: Experimental workflow for this compound analysis by GC-MS.
Caption: Logical relationship of components in a GC-MS system.
References
- 1. This compound | C32H66 | CID 11008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0034005) [hmdb.ca]
- 3. Showing Compound this compound (FDB012240) - FooDB [foodb.ca]
- 4. This compound [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. phytojournal.com [phytojournal.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. youtube.com [youtube.com]
- 9. scienceopen.com [scienceopen.com]
Application Notes and Protocols for the Synthesis of High-Purity Dotriacontane for Research
Introduction
Dotriacontane (n-C32H66), a long-chain saturated hydrocarbon, serves as a crucial high-purity material in various research and development applications. Its well-defined physical properties make it an ideal standard for gas chromatography and an essential component in the study of phase transitions, crystallization phenomena, and the development of advanced materials such as organogels and phase-change materials for thermal energy storage.[1][2][3] In the pharmaceutical and drug development sectors, high-purity this compound is utilized in model lipid systems and as a reference compound in analytical studies.
The synthesis of this compound with a purity exceeding 99% is paramount for these applications to ensure reproducible and accurate experimental results. This document provides detailed application notes and protocols for three distinct synthetic pathways to high-purity this compound: the Wurtz reaction, Kolbe electrolysis, and catalytic hydrogenation of a fatty acid precursor. Furthermore, it outlines rigorous purification methods and analytical techniques for purity verification.
Synthetic Pathways for High-Purity this compound
Three primary methods for the synthesis of high-purity this compound are presented below. Each method offers distinct advantages and is suited for different laboratory capabilities and starting material availability.
Wurtz Reaction: Dimerization of 1-Iodohexadecane
The Wurtz reaction provides a direct route to symmetrical alkanes through the coupling of two alkyl halide molecules in the presence of sodium metal.[4][5][6][7] For the synthesis of this compound, 1-iodohexadecane is used as the starting material. This reaction is performed under anhydrous conditions to prevent side reactions.[4][5][7]
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reaction Initiation: In the reaction flask, place finely chopped sodium metal (2.0 equivalents) suspended in anhydrous diethyl ether.
-
Addition of Alkyl Halide: Dissolve 1-iodohexadecane (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the 1-iodohexadecane solution dropwise to the sodium suspension with vigorous stirring.
-
Reaction and Reflux: After the initial exothermic reaction subsides, gently reflux the mixture for 4-6 hours to ensure complete reaction.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess sodium by the slow addition of absolute ethanol.
-
Workup: Add distilled water to dissolve the sodium iodide salt. Transfer the mixture to a separatory funnel and separate the ethereal layer. Wash the organic layer sequentially with 10% sodium thiosulfate solution, distilled water, and brine.
-
Isolation: Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
Kolbe Electrolysis: Dimerization of Palmitic Acid
Kolbe electrolysis is an electrochemical method that involves the anodic decarboxylative dimerization of carboxylate salts.[1][8][9][10] The electrolysis of potassium palmitate (potassium hexadecanoate) yields this compound at the anode. This method is particularly useful for synthesizing alkanes with an even number of carbon atoms.[8]
-
Preparation of Electrolyte: Neutralize palmitic acid (1.0 equivalent) with a stoichiometric amount of potassium hydroxide in a methanol-water solvent system to form potassium palmitate.
-
Electrolysis Setup: Place the potassium palmitate solution in an undivided electrolytic cell equipped with two platinum foil electrodes.
-
Electrolysis: Pass a constant current through the solution at a current density of approximately 0.25 A/cm². The temperature of the electrolyte should be maintained around 25-30 °C.
-
Reaction Monitoring: Continue the electrolysis until the pH of the solution becomes alkaline, indicating the consumption of the carboxylate.
-
Product Isolation: Upon completion, the solid this compound will precipitate out of the solution. Filter the mixture to collect the crude product.
-
Workup: Wash the collected solid with distilled water to remove any remaining salts and then with cold methanol to remove unreacted starting material.
-
Drying: Dry the crude this compound in a vacuum oven at a temperature below its melting point.
Catalytic Hydrogenation of Dotriacontanoic Acid
The catalytic hydrogenation of a long-chain fatty acid, such as dotriacontanoic acid, provides a clean and efficient route to the corresponding alkane. This method involves the reduction of the carboxylic acid group to a methyl group in the presence of a suitable catalyst and high-pressure hydrogen.
-
Catalyst and Substrate Preparation: In a high-pressure autoclave, place dotriacontanoic acid (1.0 equivalent) and a palladium on carbon (Pd/C, 5-10 wt%) catalyst.
-
Solvent Addition: Add a suitable solvent, such as ethyl acetate, to dissolve the fatty acid.
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (typically 50-100 atm). Heat the mixture to 150-200 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by measuring the hydrogen uptake.
-
Catalyst Removal: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure to yield crude this compound.
Purification of this compound
To achieve high purity (>99.5%), the crude this compound from any of the synthetic routes requires further purification. A combination of urea adduction and recrystallization is highly effective.
Urea Adduction for Removal of Branched Isomers
Urea adduction is a technique used to separate linear n-alkanes from branched and cyclic isomers. Urea forms crystalline inclusion complexes with straight-chain alkanes, while branched isomers are excluded.[11][12][13]
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent like hexane at room temperature.
-
Urea Solution Preparation: Prepare a saturated solution of urea in methanol by heating.
-
Adduct Formation: Slowly add the hot, saturated urea-methanol solution to the this compound solution with stirring. A white precipitate of the urea-dotriacontane adduct will form.
-
Isolation of Adduct: Cool the mixture in an ice bath to maximize adduct formation and then filter to collect the white solid.
-
Decomposition of Adduct: Suspend the collected adduct in hot water (around 80 °C). The urea will dissolve in the water, releasing the purified this compound as an oily layer which solidifies upon cooling.
-
Extraction: Extract the this compound with hexane or a similar nonpolar solvent. Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent to yield purified this compound.
Recrystallization for High Purity
Recrystallization is a final purification step to remove any remaining minor impurities based on differences in solubility.[7][14]
-
Solvent Selection: Toluene is a suitable solvent for the recrystallization of this compound.[15][16]
-
Dissolution: Dissolve the purified this compound in a minimal amount of hot toluene.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Crystal Collection: Collect the purified this compound crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Data Presentation
| Parameter | Wurtz Reaction | Kolbe Electrolysis | Catalytic Hydrogenation |
| Starting Material | 1-Iodohexadecane | Palmitic Acid | Dotriacontanoic Acid |
| Typical Yield (Crude) | 60-70% | 50-65%[10] | >90% |
| Purity after Synthesis | ~90% | ~85-90% | ~95% |
| Purity after Purification | >99.5% | >99.5% | >99.5% |
| Purification Method | Principle | Typical Recovery | Purity Improvement |
| Urea Adduction | Formation of inclusion complexes with linear alkanes | >90%[17] | Removes branched and cyclic isomers |
| Recrystallization | Differential solubility in a suitable solvent | 80-90% | Removes soluble impurities |
Analytical Characterization for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of this compound and identifying any volatile impurities.
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a high-purity solvent such as hexane (e.g., 100 µg/mL).
-
GC-MS Analysis: Inject the sample into the GC-MS system.
| GC-MS Parameter | Typical Value |
| Column | Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm) or similar[9] |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min[9][18] |
| Inlet Temperature | 300 °C[9] |
| Oven Program | Initial temp 60°C, hold for 3 min; ramp at 4°C/min to 300°C; hold for 30 min[9] |
| MS Transfer Line Temp | 300 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV[18] |
| Mass Range | m/z 50-650[9] |
The purity is determined by integrating the peak area of this compound relative to the total peak area of all components in the chromatogram.
Differential Scanning Calorimetry (DSC)
DSC is an absolute method for determining the purity of crystalline organic compounds that are at least 98% pure.[3][19][20] The presence of impurities causes a depression and broadening of the melting endotherm.
-
Sample Preparation: Accurately weigh 1-3 mg of the purified this compound into an aluminum DSC pan and hermetically seal it.
-
DSC Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a slow, constant rate (e.g., 0.5-2 °C/min) through its melting range.
| DSC Parameter | Typical Value |
| Heating Rate | 0.7 °C/min (as per ASTM E928)[21] |
| Sample Mass | 1-3 mg[22] |
| Purge Gas | Nitrogen at 20-50 mL/min |
| Temperature Range | 50 °C to 80 °C (encompassing the melting point of this compound) |
The purity is calculated from the shape of the melting peak using the Van't Hoff equation.[21]
Visualizations
Caption: General workflow for the synthesis and purification of high-purity this compound.
Caption: Wurtz reaction pathway for this compound synthesis.
Caption: Kolbe electrolysis pathway for this compound synthesis.
References
- 1. Electrochemical conversion of palmitic acid via Kolbe electrolysis for synthesis of n-triacontane | Semantic Scholar [semanticscholar.org]
- 2. METHODS [www-odp.tamu.edu]
- 3. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. byjus.com [byjus.com]
- 7. quora.com [quora.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Integrated geochemical and biomarker signature of fast-growing Fe-Mn nodules from the Gulf of Finland, Baltic Sea [frontiersin.org]
- 10. cetjournal.it [cetjournal.it]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Urea extraction crystallization - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. quora.com [quora.com]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. Showing Compound this compound (FDB012240) - FooDB [foodb.ca]
- 21. mt.com [mt.com]
- 22. mt.com [mt.com]
Application Note: Analysis of Dotriacontane in Soil Samples
References
- 1. researchgate.net [researchgate.net]
- 2. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction of hydrocarbon contamination from soils using accelerated solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. GC/MS: A Valid Tool for Soil Gas Hydrocarbons Speciation [scirp.org]
Utilizing Dotriacontane as a High-Purity Internal Standard in Chromatographic Analysis for Pharmaceutical and Natural Product Quantification
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the precise quantification of active pharmaceutical ingredients (APIs), impurities, and bioactive compounds from natural products, the use of an internal standard (IS) in chromatography is crucial for achieving accurate and reproducible results. An internal standard helps to correct for variations in sample injection volume, solvent evaporation, and instrument response. Dotriacontane (n-C32H66), a long-chain saturated hydrocarbon, presents itself as an excellent internal standard for gas chromatography (GC) applications, particularly for the analysis of lipophilic and high molecular weight compounds. Its high boiling point (467 °C), chemical inertness, and elution in a region of the chromatogram often free from interfering peaks make it a reliable choice. This document provides detailed application notes and protocols for the use of this compound as an internal standard in GC-based analyses.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use as an internal standard.
| Property | Value | Reference |
| Molecular Formula | C32H66 | [1] |
| Molecular Weight | 450.87 g/mol | [1] |
| Melting Point | 65-70 °C | [1] |
| Boiling Point | 467 °C | [1] |
| Appearance | White solid/powder | [1] |
| Solubility | Soluble in hot non-polar organic solvents (e.g., hexane, chloroform) | [1] |
| Vapor Pressure | <1 mmHg (at 20 °C) | [1] |
Principle of the Internal Standard Method
The internal standard method involves adding a known amount of a reference compound (the internal standard, IS) to both the sample and calibration standards. The ratio of the analyte's response (e.g., peak area) to the internal standard's response is then plotted against the analyte's concentration to create a calibration curve. This ratiometric approach compensates for variations during sample preparation and analysis.
The logical workflow for employing an internal standard is depicted below.
Caption: Workflow for quantitative analysis using an internal standard.
Experimental Protocols
Application: Quantification of a Lipophilic Bioactive Compound in a Herbal Extract by GC-FID
This protocol outlines the quantification of a hypothetical lipophilic bioactive compound (Analyte X) in a herbal extract using this compound as an internal standard.
4.1.1. Materials and Reagents
-
This compound (≥99% purity)
-
Analyte X reference standard (≥99% purity)
-
Hexane (GC grade)
-
Chloroform (GC grade)
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Herbal raw material or extract
4.1.2. Preparation of Standard Solutions
-
This compound Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hot hexane in a volumetric flask. Allow to cool to room temperature before making up to the final volume.
-
Analyte X Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Analyte X and dissolve it in 10 mL of chloroform in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by adding varying volumes of the Analyte X stock solution and a constant volume of the this compound stock solution to volumetric flasks and diluting with hexane. An example set of calibration standards is provided in the table below.
| Calibration Level | Volume of Analyte X Stock (µL) | Volume of IS Stock (µL) | Final Volume (mL) | Analyte X Conc. (µg/mL) | IS Conc. (µg/mL) |
| 1 | 10 | 100 | 1 | 10 | 100 |
| 2 | 25 | 100 | 1 | 25 | 100 |
| 3 | 50 | 100 | 1 | 50 | 100 |
| 4 | 100 | 100 | 1 | 100 | 100 |
| 5 | 200 | 100 | 1 | 200 | 100 |
4.1.3. Sample Preparation
-
Extraction: Accurately weigh 1 g of the powdered herbal material. Perform a Soxhlet extraction with hexane for 4-6 hours.
-
Concentration: Evaporate the hexane extract to dryness under reduced pressure.
-
Reconstitution and IS Spiking: Reconstitute the dried extract in 1 mL of chloroform. Add 100 µL of the 1000 µg/mL this compound internal standard stock solution.
-
Clean-up (if necessary): If the sample matrix is complex, a solid-phase extraction (SPE) clean-up may be required. Condition a C18 SPE cartridge with hexane. Load the sample and elute with a suitable solvent system to separate the analyte and internal standard from interfering compounds.
-
Final Preparation: Evaporate the cleaned-up sample to dryness and reconstitute in a known volume (e.g., 1 mL) of hexane for GC analysis.
The sample preparation workflow is illustrated in the following diagram.
Caption: Sample preparation workflow for herbal extract analysis.
4.1.4. GC-FID Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temperature | 300 °C |
| Injection Volume | 1 µL (splitless) |
| Oven Program | Initial 150 °C for 2 min, ramp at 10 °C/min to 320 °C, hold for 10 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 340 °C |
4.1.5. Data Analysis and Quantification
-
Integrate the peak areas of Analyte X and this compound in the chromatograms of the calibration standards and the sample.
-
Calculate the peak area ratio (Analyte X Peak Area / this compound Peak Area) for each standard and the sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of Analyte X for the calibration standards.
-
Determine the concentration of Analyte X in the sample by interpolating its peak area ratio on the calibration curve.
Quantitative Data Summary
The following table provides an example of expected retention times and typical quantitative parameters for the analysis of a hypothetical bioactive compound using this compound as an internal standard. Actual values will vary depending on the specific analyte and chromatographic conditions.
| Parameter | Analyte X | This compound (IS) |
| Retention Time (min) | ~18.5 | ~25.2 |
| Linearity Range (µg/mL) | 10 - 200 | 100 |
| Correlation Coefficient (r²) | > 0.995 | - |
| Limit of Detection (LOD) (µg/mL) | ~1 | - |
| Limit of Quantification (LOQ) (µg/mL) | ~5 | - |
| Repeatability (%RSD, n=6) | < 2% | - |
Conclusion
This compound is a highly suitable internal standard for the quantitative analysis of lipophilic and high molecular weight compounds by gas chromatography. Its chemical inertness, high boiling point, and chromatographic behavior provide for reliable and reproducible quantification. The protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively implement this compound as an internal standard in their analytical workflows, ensuring the accuracy and validity of their results. Method validation should always be performed according to the relevant regulatory guidelines (e.g., ICH) to ensure the suitability of the analytical procedure for its intended purpose.
References
Application Notes and Protocols for the Dissolution of Dotriacontane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dotriacontane (C32H66) is a long-chain n-alkane with a high molecular weight, characterized by its waxy, solid appearance at room temperature.[1][2] It is a hydrophobic molecule, practically insoluble in water, but demonstrates solubility in a range of hot organic solvents.[3][4][5] In recent research, this compound has been identified as a bioactive compound with potential therapeutic applications, exhibiting antimicrobial, antioxidant, anti-inflammatory, and antiviral properties.[6] Notably, it has been shown to activate human neutrophils to produce superoxide anions, suggesting its role in immune modulation.[6]
These application notes provide a detailed protocol for the dissolution of this compound for experimental use, along with a summary of its physical and chemical properties and an overview of its known biological activities.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C32H66 | [1] |
| Molecular Weight | 450.87 g/mol | [4] |
| Appearance | White to slightly gray shiny flakes | [4] |
| Melting Point | 65-70 °C | [3][4] |
| Boiling Point | 467 °C | [3][4] |
| Density | 0.812 g/cm³ | [4] |
| Water Solubility | Insoluble | [3][4][5] |
Table 2: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Notes | Reference(s) |
| Toluene | Soluble in hot toluene | Heating is required for dissolution. | [3][4] |
| Benzene | Very Soluble | [1] | |
| Diethyl Ether | Soluble in hot diethyl ether | Heating is required for dissolution. | [3][4] |
| Ethanol | Soluble in hot ethanol | Heating is required for dissolution. | [3][4] |
| Chloroform | Slightly Soluble | [1] | |
| Carbon Tetrachloride | Soluble | [1] | |
| n-Hexane | A 1000 µg/mL solution is commercially available. | This indicates solubility at this concentration. | [1] |
| n-Heptane | Soluble | Solubility has been measured between 10-35°C. | [7] |
| Pentane | Soluble | Solubility has been measured between 10-35°C. | [8] |
Experimental Protocols
Protocol for Dissolving this compound
This protocol outlines a general procedure for dissolving this compound in an organic solvent. The choice of solvent will depend on the specific requirements of the experiment, such as compatibility with cell culture or analytical instrumentation. Toluene, hexane, and ethanol are common choices.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., toluene, hexane, ethanol)
-
Glass vial with a screw cap
-
Heating magnetic stirrer or water bath
-
Magnetic stir bar
-
Analytical balance
-
Spatula
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound using an analytical balance and transfer it to a clean, dry glass vial.
-
Solvent Addition: Add the calculated volume of the chosen organic solvent to the vial to achieve the target concentration.
-
Stirring: Place a magnetic stir bar in the vial.
-
Heating and Dissolution:
-
Place the vial on a heating magnetic stirrer or in a water bath.
-
Gently heat the mixture while stirring continuously. The temperature should be raised gradually and should not exceed the boiling point of the solvent. For solvents like toluene and ethanol, heating to 50-60°C is often sufficient.
-
Continue heating and stirring until the this compound is completely dissolved, and the solution is clear. This may take some time depending on the concentration and the solvent used.
-
-
Cooling and Storage:
-
Once dissolved, allow the solution to cool to room temperature. Observe the solution for any precipitation as it cools. If precipitation occurs, the solution may be supersaturated at room temperature, and gentle warming may be required before use.
-
Store the solution in a tightly sealed container to prevent solvent evaporation. For long-term storage, consult the safety data sheet (SDS) for the specific solvent and store at an appropriate temperature.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood when handling organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhaling fumes and direct contact with the skin.
-
Be aware of the flammability of the organic solvents and keep them away from ignition sources.
Mandatory Visualization
Caption: Experimental workflow for dissolving this compound.
Biological Activity and Potential Signaling Pathways
This compound has been reported to possess several biological activities of interest to researchers in drug development. These include:
-
Anti-inflammatory and Antioxidant Effects: Studies have indicated that this compound exhibits anti-inflammatory and antioxidant properties.[6]
-
Antimicrobial and Antiviral Activity: this compound has also been shown to have antimicrobial and antiviral effects.[6]
-
Neutrophil Activation: A key study demonstrated that this compound can activate human neutrophils to produce superoxide anions, suggesting a role in modulating the innate immune response.[6]
While the precise signaling pathways modulated by this compound are not yet fully elucidated, its anti-inflammatory effects suggest potential interaction with key inflammatory pathways. A study on a related long-chain alkane, hentriacontane, demonstrated a regulatory effect on the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[9] The NF-κB pathway is a central mediator of inflammatory responses. It is plausible that this compound may exert its anti-inflammatory effects through a similar mechanism.
Caption: Hypothesized anti-inflammatory mechanism of this compound.
References
- 1. This compound | C32H66 | CID 11008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (CAS 544-85-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound | 544-85-4 [chemicalbook.com]
- 4. This compound CAS#: 544-85-4 [m.chemicalbook.com]
- 5. Showing Compound this compound (FDB012240) - FooDB [foodb.ca]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory potential of hentriacontane in LPS stimulated RAW 264.7 cells and mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
dotriacontane thin-layer chromatography (TLC) method
An Application Note and Protocol for the Thin-Layer Chromatography of Dotriacontane
Application Note
Introduction
This compound (C32H66) is a long-chain saturated hydrocarbon found in various natural sources, including plant waxes and insect cuticles. As a non-polar compound, its analysis is crucial in fields such as phytochemistry, entomology, and in the quality control of natural products and industrial waxes. Thin-Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for the qualitative and quantitative analysis of this compound. This application note details a robust TLC method for the separation and quantification of this compound.
Principle of the Method
This method utilizes normal-phase chromatography on silica gel plates. This compound, being a non-polar analyte, has a low affinity for the polar stationary phase (silica gel) and a high affinity for the non-polar mobile phase. Consequently, it migrates a significant distance up the TLC plate, resulting in a high retardation factor (Rf). Due to the lack of a chromophore, visualization of this compound is achieved by post-chromatographic derivatization using a fluorescent reagent or a universal charring agent. Quantitative analysis can be performed using densitometry or digital image analysis.
Applications
-
Natural Product Analysis: Identification and quantification of this compound in plant extracts and essential oils.
-
Quality Control: Purity assessment of commercial this compound and detection in industrial waxes and lubricants.
-
Entomology: Analysis of cuticular hydrocarbons in insects for taxonomic and physiological studies.
Experimental Protocols
1. Materials and Reagents
| Item | Specification | Supplier (Example) |
| TLC Plates | Silica gel 60 F254, 20 x 20 cm | Merck |
| This compound Standard | ≥97% purity | Sigma-Aldrich |
| Mobile Phase | n-Hexane, HPLC grade | Fisher Scientific |
| Visualization Reagent 1 | Berberine sulfate | Sigma-Aldrich |
| Visualization Reagent 2 | Sulfuric acid, concentrated | VWR |
| Solvents for Sample/Standard | Chloroform or Toluene, HPLC grade | Fisher Scientific |
| Developing Chamber | Glass twin-trough chamber | CAMAG |
| Sample Applicator | Capillary tubes or automated TLC sampler | CAMAG |
| Plate Heater | TLC Plate Heater | CAMAG |
| Documentation System | TLC Visualizer with camera | CAMAG or equivalent |
2. Preparation of Solutions
-
This compound Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of chloroform or toluene.
-
Sample Solution: Extract the sample with a suitable non-polar solvent (e.g., hexane, chloroform). The final concentration should be adjusted to be within the calibration range.
-
Mobile Phase: Use n-hexane as the mobile phase.
-
Berberine Sulfate Spray Reagent (for fluorescence detection): Prepare a 0.05% (w/v) solution of berberine sulfate in methanol.[1][2]
-
Sulfuric Acid Spray Reagent (for charring): Carefully prepare a 10% (v/v) solution of sulfuric acid in ethanol.
3. Chromatographic Procedure
-
Plate Preparation: If using berberine sulfate for visualization, pre-dip the silica gel plate in the berberine sulfate solution for 10 seconds and let it dry completely in an oven at 60°C for 10 minutes before sample application.[1]
-
Sample Application: Apply 1-5 µL of the standard and sample solutions as bands or spots onto the TLC plate, approximately 1.5 cm from the bottom edge.
-
Development: Place the TLC plate in a developing chamber pre-saturated with n-hexane vapor for at least 20 minutes. Allow the mobile phase to ascend the plate until it is about 1 cm from the top edge.
-
Drying: Remove the plate from the chamber and dry it in a fume hood. If charring is to be used, ensure the plate is completely dry by heating at 100°C for 5 minutes.
4. Visualization
-
Fluorescence Detection (with Berberine Sulfate): Examine the dried, pre-treated plate under UV light at 365 nm. This compound will appear as fluorescent spots or bands.[2]
-
Charring (with Sulfuric Acid): Spray the dried plate evenly with the 10% sulfuric acid in ethanol solution. Heat the plate at 110°C for 5-10 minutes until dark spots appear against a light background.
5. Quantification
-
Densitometry: Scan the plate using a TLC scanner in fluorescence mode (Ex: 365 nm) for berberine-treated plates or in absorbance mode after charring.
-
Image Analysis: Capture a high-resolution image of the developed and visualized TLC plate under controlled lighting conditions. Use image analysis software (e.g., ImageJ) to measure the integrated density of the spots.
6. Data Presentation
A calibration curve should be generated by plotting the peak area or integrated spot density against the concentration of the this compound standards. The concentration of this compound in the sample can then be determined from this curve.
Quantitative Data Summary
| Parameter | Value | Conditions |
| Rf of this compound | ~0.8 - 0.9 | Silica gel 60, n-hexane mobile phase |
| Limit of Detection (LOD) | Dependent on visualization and detection method | - |
| Limit of Quantification (LOQ) | Dependent on visualization and detection method | - |
| Linear Range | To be determined by calibration curve | - |
Note: The exact Rf value may vary depending on experimental conditions such as temperature, humidity, and plate activity.
Visualizations
Caption: Experimental workflow for the TLC analysis of this compound.
Caption: Logical relationship for the quantification of this compound using TLC.
References
Application Note: Enhanced Detection of Dotriacontane Through In-Situ Derivatization by Field-Assisted Nitrogen Insertion Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dotriacontane (C32H66) is a long-chain saturated hydrocarbon that, due to its chemical inertness and lack of functional groups, presents significant analytical challenges for sensitive detection and quantification by standard mass spectrometry (MS) techniques. The low ionization efficiency of long-chain alkanes often results in poor sensitivity and extensive fragmentation with conventional ionization methods. To overcome these limitations, a novel approach involving in-situ derivatization through field-assisted nitrogen insertion has been developed. This technique functionalizes the saturated hydrocarbon at the point of analysis, enhancing its ionization and enabling robust detection by mass spectrometry.
This application note provides a detailed protocol for the enhanced detection of this compound using field-assisted nitrogen insertion mass spectrometry. This method facilitates the formation of iminium ions ([M+N]⁺), which are readily detected with high sensitivity and minimal fragmentation.
Principle of Field-Assisted Nitrogen Insertion
Field-assisted nitrogen insertion is an in-situ derivatization technique that integrates sample desorption and ionization with a chemical reaction. The core of this method lies in the generation of reactive nitrogen ions from a micro-discharge in a nitrogen atmosphere. These nitrogen reagent ions, such as N₃⁺, react with the aliphatic hydrocarbon on a substrate surface. This reaction leads to the incorporation of a nitrogen atom into the alkane molecule, forming a stable iminium ion ([M+N]⁺). This process is particularly effective for higher molecular weight saturated hydrocarbons like this compound.[1]
The resulting iminium ion is then desorbed and analyzed by the mass spectrometer. This method significantly enhances the signal intensity for this compound, allowing for its sensitive and specific detection in complex matrices.
Data Presentation
While specific quantitative data for this compound using this method is proprietary and varies between instrument setups, the following table represents the expected performance improvements based on the analysis of long-chain alkanes.
| Analyte | Conventional EI-GC-MS Signal Intensity (arbitrary units) | Field-Assisted Nitrogen Insertion MS Signal Intensity (arbitrary units) | Predominant Ion Species |
| This compound (C32H66) | Low to undetectable molecular ion | High | [C32H66+N]⁺ |
| Hexatriacontane (C36H74) | Very low to undetectable molecular ion | High | [C36H74+N]⁺ |
| Tetracontane (C40H82) | Undetectable molecular ion | Moderate to High | [C40H82+N]⁺ |
Experimental Protocols
1. Materials and Reagents
-
This compound standard
-
High-purity nitrogen gas (99.999%)
-
Solvent for sample preparation (e.g., hexane or toluene, HPLC grade)
-
Substrate for sample deposition (e.g., stainless steel probe tip or filter paper)
-
(Optional) Oxidizing agent such as benzoquinone to promote dehydrogenation.[1]
2. Instrumentation
-
Mass spectrometer equipped with an atmospheric pressure interface (e.g., Orbitrap, linear quadrupole ion trap).[1]
-
Custom-built or commercially available field-assisted nitrogen insertion ion source. This source should include:
-
A micro-discharge needle to generate nitrogen plasma.
-
A sample holder/probe that can be held at a high potential.
-
A gas inlet for high-purity nitrogen.
-
3. Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in hexane).
-
Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentrations.
-
Apply a small volume (e.g., 1-5 µL) of the this compound solution onto the sample substrate and allow the solvent to evaporate completely.
4. Instrumental Setup and Analysis
-
Ion Source Configuration:
-
Position the micro-discharge needle in close proximity to the sample substrate.
-
Introduce a continuous flow of high-purity nitrogen gas into the ion source. The flow rate should be optimized for stable plasma generation (typically 1-5 L/min).
-
Apply a high voltage to the micro-discharge needle to initiate and sustain a stable plasma.
-
-
Mass Spectrometer Parameters:
-
Tune the mass spectrometer for optimal transmission of ions in the mass range of interest (for this compound, m/z around 464, corresponding to [C32H66+N]⁺).
-
Set the tube lens voltage and other ion optics parameters to maximize the signal of the [M+N]⁺ ion.[1]
-
-
Analysis Procedure:
-
Insert the sample substrate into the ion source.
-
Initiate the nitrogen micro-discharge to generate reagent ions.
-
Acquire mass spectra in positive ion mode. The primary ion of interest will be the iminium ion of this compound.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
References
Dotriacontane: A Versatile Component in Nanoparticle Synthesis for Drug Delivery and Thermal Energy Storage
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dotriacontane, a long-chain saturated hydrocarbon (n-C32H66), has emerged as a valuable component in the synthesis of advanced nanoparticle systems. Its intrinsic properties, such as high latent heat of fusion and a well-defined melting point, make it an excellent candidate as a phase change material (PCM) for thermal energy storage applications. Furthermore, its lipid-like nature and biocompatibility position it as a promising solid lipid core for the formulation of Solid Lipid Nanoparticles (SLNs) in controlled drug delivery systems. This document provides detailed application notes and experimental protocols for the synthesis of this compound-containing nanoparticles, along with characterization data and visualizations of the synthesis workflows.
Applications of this compound in Nanoparticle Synthesis
The primary applications of this compound in nanoparticle technology are centered around two key functionalities:
-
Phase Change Material (PCM) in Nanoencapsulation: this compound's high latent heat of fusion makes it an ideal core material for nanoencapsulated PCMs (NEPCMs). These nanoparticles can store and release significant amounts of thermal energy at a constant temperature, making them suitable for applications in thermal management of electronics, textiles, and buildings. The encapsulation of this compound within a polymer shell enhances its heat transfer capabilities and prevents leakage of the molten alkane.
-
Solid Lipid Core in Solid Lipid Nanoparticles (SLNs) for Drug Delivery: As a solid lipid, this compound can form the core matrix of SLNs. SLNs are a class of drug delivery systems that offer advantages such as controlled release, improved bioavailability of poorly water-soluble drugs, and the ability to protect labile drug molecules from degradation.[1] The solid nature of the this compound core at physiological temperatures allows for sustained drug release.
Data Presentation: Characterization of this compound-Based Nanoparticles
The following tables summarize the key quantitative data for this compound-containing nanoparticles from cited research.
Table 1: Physicochemical Properties of Polystyrene/n-Dotriacontane Nanoencapsulated Phase Change Material (NEPCM) [2]
| Parameter | Value | Method of Analysis |
| Particle Size (z-average) | 168.2 nm | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency | 61.23% | Differential Scanning Calorimetry (DSC) |
| Conversion Rate | 95.02% | Gravimetry |
| Melting Temperature (Tm) | 70.9 °C | Differential Scanning Calorimetry (DSC) |
| Latent Heat Capacity | 174.8 J/g | Differential Scanning Calorimetry (DSC) |
Table 2: Representative Physicochemical Properties of Long-Chain Alkane-Based Solid Lipid Nanoparticles (SLNs) for Drug Delivery
| Parameter | Typical Range | Method of Analysis |
| Particle Size | 100 - 400 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -10 to -30 mV | Electrophoretic Light Scattering (ELS) |
| Drug Loading | 1 - 10% (w/w) | High-Performance Liquid Chromatography (HPLC) |
| Encapsulation Efficiency | > 70% | Centrifugation/Filtration followed by HPLC |
Experimental Protocols
Protocol 1: Synthesis of Polystyrene/n-Dotriacontane Nanoencapsulated Phase Change Material (NEPCM) via Ultrasonically Initiated Miniemulsion Polymerization[2]
This protocol describes the synthesis of this compound-core, polystyrene-shell nanoparticles.
Materials:
-
n-Dotriacontane (Dot)
-
Styrene (St)
-
Sodium dodecyl sulfate (SDS) - surfactant
-
Poly(ethylene glycol) monooctylphenyl ether (OP-10) - co-surfactant
-
Potassium persulfate (KPS) - initiator
-
Deionized water
Equipment:
-
Ultrasonic processor
-
Magnetic stirrer with heating plate
-
Reaction vessel
-
Condenser
Procedure:
-
Preparation of the Oil Phase:
-
Dissolve a specific amount of n-dotriacontane in styrene monomer. The ratio of this compound to styrene will influence the final properties of the NEPCMs.
-
-
Preparation of the Aqueous Phase:
-
Dissolve SDS and OP-10 in deionized water. The concentration of surfactants is crucial for the stability of the miniemulsion.
-
-
Miniemulsion Formation:
-
Add the oil phase to the aqueous phase under magnetic stirring to form a coarse emulsion.
-
Subject the coarse emulsion to high-power ultrasonication for a defined period (e.g., 10-20 minutes) to form a stable miniemulsion. The ultrasonic power and duration are critical parameters for controlling particle size.
-
-
Polymerization:
-
Transfer the miniemulsion to a reaction vessel equipped with a condenser and a magnetic stirrer.
-
Heat the miniemulsion to the reaction temperature (e.g., 70-80 °C).
-
Add the initiator (KPS) dissolved in a small amount of deionized water to start the polymerization.
-
Allow the reaction to proceed for a specified time (e.g., 3-5 hours) to ensure high conversion of the monomer.
-
-
Purification:
-
Cool the resulting nanoparticle dispersion to room temperature.
-
Purify the NEPCMs by centrifugation and redispersion in deionized water several times to remove unreacted monomer, surfactant, and initiator.
-
-
Characterization:
-
Analyze the particle size and distribution using Dynamic Light Scattering (DLS).
-
Determine the thermal properties (melting temperature and latent heat) using Differential Scanning Calorimetry (DSC).
-
Evaluate the encapsulation efficiency by comparing the latent heat of the NEPCMs to that of pure this compound.
-
Observe the morphology of the nanoparticles using Transmission Electron Microscopy (TEM).
-
Protocol 2: Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs) for Drug Delivery by High-Pressure Homogenization (Hot Homogenization Technique)
This protocol provides a general method for preparing SLNs using a long-chain alkane like this compound as the solid lipid core.
Materials:
-
This compound (or other long-chain alkane) - solid lipid
-
Drug (lipophilic)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Co-surfactant (e.g., soy lecithin)
-
Deionized water
Equipment:
-
High-pressure homogenizer
-
High-shear mixer (e.g., Ultra-Turrax)
-
Water bath
-
Magnetic stirrer
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the this compound by heating it to approximately 10-15 °C above its melting point (melting point of this compound is ~69-71 °C).
-
Dissolve the lipophilic drug in the molten lipid.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant and co-surfactant in deionized water and heat it to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the molten lipid phase under high-shear mixing for a few minutes to form a coarse oil-in-water (o/w) emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles) at a pressure of 500-1500 bar.[2] The temperature should be maintained above the melting point of the lipid throughout this process.
-
-
Nanoparticle Formation:
-
Cool the resulting hot nanoemulsion to room temperature under gentle stirring. The lipid will recrystallize and form solid lipid nanoparticles.
-
-
Purification:
-
If necessary, purify the SLN dispersion by dialysis or centrifugation to remove excess surfactant.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using DLS and ELS.
-
Measure the drug loading and encapsulation efficiency using a suitable analytical method like HPLC after separating the nanoparticles from the aqueous phase.
-
Study the in vitro drug release profile using a dialysis bag method.
-
Analyze the crystallinity of the lipid core using DSC.
-
Mandatory Visualization
Caption: Workflow for NEPCM Synthesis.
Caption: Workflow for SLN Preparation.
Conclusion
This compound is a highly versatile material for nanoparticle synthesis, with demonstrated applications in thermal energy storage and significant potential in drug delivery. The protocols provided herein offer a starting point for researchers to explore the formulation and characterization of this compound-based nanoparticles. The choice of synthesis method and formulation parameters will ultimately depend on the desired application and the specific properties required for the nanoparticles. Further research into the drug release kinetics and in vivo performance of this compound-based SLNs will be crucial for their translation into clinical applications.
References
Application Notes and Protocols for Dotriacontane in Thermal Energy Storage Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dotriacontane, a promising phase change material (PCM), in thermal energy storage (TES) research. This document details the thermophysical properties of this compound and its composites, experimental protocols for synthesis and characterization, and methodologies for performance evaluation.
Introduction to this compound for Thermal Energy Storage
This compound (C32H66) is a long-chain n-alkane that exhibits excellent properties for latent heat thermal energy storage. Its solid-solid and solid-liquid phase transitions occur at temperatures suitable for various applications, including waste heat recovery, solar energy storage, and thermal management of electronics and batteries. As an organic PCM, it is chemically stable, non-corrosive, and demonstrates congruent melting and freezing behavior. To overcome challenges such as low thermal conductivity and leakage in the molten state, this compound is often incorporated into composite materials, such as through microencapsulation or dispersion within a supporting matrix.
Thermophysical Properties of this compound and its Composites
The following tables summarize the key quantitative data for pure this compound and a common composite material, polystyrene/n-dotriacontane nanoencapsulated PCM (PS/Dot-NEPCM).
Table 1: Thermophysical Properties of Pure this compound
| Property | Value | Unit | Source(s) |
| Molecular Formula | C32H66 | - | |
| Molecular Weight | 450.87 | g/mol | [1] |
| Melting Point (Tfus) | 65-70 | °C | [2] |
| Latent Heat of Fusion (ΔfusH) | 78.64 | kJ/mol | [1] |
| Density (at 20°C) | 0.8124 | g/cm³ | [3] |
| Boiling Point (bp) | 467 | °C | [2] |
| Vapor Pressure (at 20°C) | <1 | mmHg | [2] |
Table 2: Properties of Polystyrene/n-Dotriacontane Nanoencapsulated PCM (PS/Dot-NEPCM)
| Property | Value | Unit | Source(s) |
| Core Material | n-Dotriacontane | - | [4][5] |
| Shell Material | Polystyrene | - | [4][5] |
| Mean Particle Size | 168.2 | nm | [4][5] |
| Melting Temperature (Tm) | 70.9 | °C | [4][5] |
| Latent Heat of Fusion | 174.8 | J/g | [4][5] |
| Encapsulation Efficiency | 61.23 | % | [4][5] |
| Conversion Rate (Polymerization) | 95.02 | % | [4][5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound-based PCMs.
Synthesis of Polystyrene/n-Dotriacontane Nanoencapsulated PCM (PS/Dot-NEPCM)
This protocol is based on the ultrasonically initiated miniemulsion polymerization method.[4][5]
Materials:
-
n-Dotriacontane (Dot)
-
Styrene (St)
-
Sodium dodecyl sulfate (SDS)
-
Poly(ethylene glycol) monooctylphenyl ether (OP-10)
-
Deionized water
Equipment:
-
Ultrasonic homogenizer
-
Three-necked flask
-
Magnetic stirrer
-
Condenser
-
Nitrogen gas inlet
-
Water bath
Procedure:
-
Oil Phase Preparation: Dissolve a specific amount of this compound in styrene monomer to form the oil phase.
-
Aqueous Phase Preparation: Dissolve SDS and OP-10 as composite emulsifiers in deionized water to form the aqueous phase.
-
Miniemulsion Formation: Add the oil phase to the aqueous phase and stir vigorously. Homogenize the mixture using an ultrasonic probe for a specified time and power to form a stable miniemulsion.
-
Polymerization: Transfer the miniemulsion to a three-necked flask equipped with a stirrer, condenser, and nitrogen inlet. Purge the system with nitrogen for 15 minutes to remove oxygen.
-
Ultrasonic Initiation: Place the flask in a water bath at a controlled temperature and initiate the polymerization using an ultrasonic bath for a specific duration.
-
Purification: After the reaction, cool the resulting nanoencapsulated PCM (NEPCM) latex to room temperature. Purify the NEPCM by centrifugation and washing with deionized water and ethanol several times to remove unreacted monomers and emulsifiers.
-
Drying: Dry the purified NEPCM in a vacuum oven at a temperature below the melting point of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. X-Ray Diffraction for Polymers and Composites [intertek.com]
- 4. youtube.com [youtube.com]
- 5. Ultrasonic synthesis and characterization of polystyrene/n-dotriacontane composite nanoencapsulated phase change material for thermal energy storage [ideas.repec.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Dotriacontane Peak Tailing in GC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve dotriacontane peak tailing issues in their Gas Chromatography (GC) analysis.
Troubleshooting Guides
Peak tailing for high molecular weight, non-polar compounds like this compound (n-C32) is a common issue in GC analysis. This guide provides a systematic approach to identify and resolve the root cause of the problem.
Q1: My this compound peak is tailing. Where do I start troubleshooting?
When encountering peak tailing for this compound, it's essential to determine if the issue is isolated to this specific analyte or affects all peaks in the chromatogram. This initial assessment will help narrow down the potential causes.[1]
Diagram: Initial Troubleshooting Workflow
Caption: Initial troubleshooting decision tree.
Q2: All peaks in my chromatogram, including the solvent peak, are tailing. What should I check?
When all peaks exhibit tailing, the problem is likely related to a physical issue in the GC system that affects all compounds indiscriminately.[1] The most common culprits are:
-
Improper Column Installation: The column may be positioned too high or too low in the inlet, creating dead volume.[1]
-
Poor Column Cut: A jagged or uneven cut at the column inlet can cause turbulence in the carrier gas flow.
-
Contaminated Inlet Liner: Accumulation of non-volatile residues in the liner can create active sites and disrupt the sample introduction.
-
System Leaks: Leaks in the inlet or connections can affect carrier gas flow and pressure.
Experimental Protocol: Column Installation and Maintenance
-
Column Cutting:
-
Use a ceramic scoring wafer or a diamond-tipped scribe to make a clean, square cut.
-
Inspect the cut under a magnifying glass to ensure it is smooth and free of burrs.
-
-
Column Installation:
-
Consult the instrument manufacturer's guidelines for the correct column insertion depth into the inlet and detector.
-
Ensure the ferrule is correctly seated and tightened to prevent leaks without overtightening.
-
-
Inlet Maintenance:
-
Regularly replace the inlet liner and septum. For heavy, non-volatile compounds like this compound, this may be required more frequently.
-
Inspect the inlet for any visible contamination and clean if necessary.
-
Q3: Only my high molecular weight peaks, like this compound, are tailing. What are the likely causes?
If peak tailing is more pronounced for later-eluting, high-boiling point compounds, the issue is often related to conditions that specifically affect these less volatile analytes.
-
Inadequate Inlet Temperature: The inlet temperature may not be high enough to ensure complete and rapid vaporization of this compound.
-
Column Contamination: Non-volatile sample matrix components can accumulate at the head of the column, creating active sites that interact with analytes.
-
Suboptimal Temperature Program: A slow oven ramp rate may not be sufficient to keep the analyte in the vapor phase as it travels through the column.
-
Inlet Liner Selection: The type of inlet liner can significantly impact the vaporization of high-boiling point compounds. Tapered liners or liners with glass wool can improve heat transfer and sample vaporization.[2][3]
Diagram: Troubleshooting High Molecular Weight Peak Tailing
Caption: Workflow for addressing tailing of high MW peaks.
Frequently Asked Questions (FAQs)
Q4: What are the optimal GC parameters for analyzing this compound?
While optimal conditions can vary depending on the specific instrument and column, the following table provides a starting point based on methods for high molecular weight alkanes.
| Parameter | Recommended Setting | Rationale |
| Column | Non-polar (e.g., DB-5, MXT-5), 15-30 m, 0.25 mm ID, 0.25 µm film thickness | Provides good separation for non-polar hydrocarbons. |
| Inlet Temperature | 300-350 °C | Ensures complete vaporization of high-boiling point analytes.[4] |
| Injection Mode | Splitless or Pulsed Splitless | Maximizes the transfer of the analyte to the column for trace analysis. Pulsed injection can improve peak shape for high MW compounds.[4] |
| Inlet Liner | Tapered with glass wool | The taper helps to focus the sample onto the column, and the glass wool provides a large surface area for vaporization.[2][3] |
| Carrier Gas | Helium or Hydrogen | |
| Flow Rate | 1-2 mL/min (constant flow) | |
| Oven Program | Initial: 40-60°C, Ramp: 10-25°C/min to 350°C, Hold: 2-5 min | A multi-step ramp can provide good separation of a wide range of alkanes.[4] |
| Detector | FID or MS | FID is a robust detector for hydrocarbons. MS can provide structural information. |
| Detector Temp | 350 °C | Prevents condensation of high-boiling point analytes in the detector. |
Q5: How does the inlet liner choice affect the analysis of this compound?
The inlet liner plays a critical role in the vaporization and transfer of high-boiling point compounds to the GC column.
-
Straight-through liners: May not provide efficient heat transfer, leading to incomplete vaporization and peak tailing for compounds like this compound.
-
Tapered (Gooseneck) liners: The tapered design helps to focus the vaporized sample onto the head of the column, minimizing contact with the metal inlet base and improving peak shape.[3]
-
Liners with glass wool: The glass wool provides a large, inert surface area that aids in the rapid and complete vaporization of the sample.[2][5] This is particularly beneficial for high molecular weight analytes.
Data Presentation: Impact of Inlet Liner on High Boiling Point Analyte Response
The following table summarizes the conceptual impact of liner choice on the analysis of high molecular weight compounds.
| Liner Type | Expected Relative Response for High MW Analytes | Expected Peak Shape for High MW Analytes |
| Straight-through (empty) | Lower | Prone to tailing |
| Tapered (empty) | Moderate | Improved symmetry |
| Straight-through with glass wool | High | Good symmetry |
| Tapered with glass wool | Highest | Optimal symmetry |
Q6: Can column contamination cause peak tailing for this compound, and how can I fix it?
Yes, column contamination is a common cause of peak tailing, even for non-polar compounds like this compound.[6] Non-volatile residues from the sample matrix can accumulate at the inlet end of the column, creating active sites that can interact with analytes and disrupt the chromatography.
Experimental Protocol: Column Trimming
-
Cool Down: Ensure the GC oven and inlet have cooled down completely.
-
Disconnect: Carefully disconnect the column from the inlet.
-
Trim: Using a ceramic scoring wafer, trim 10-20 cm from the inlet end of the column. A discussion on a chromatography forum highlighted that trimming 10-20 cm from the column inlet can instantly improve the peak shape for higher-boiling alkanes.
-
Reinstall: Reinstall the column according to the manufacturer's instructions, ensuring a clean, square cut and the correct insertion depth.
-
Condition: Condition the column by heating it to its maximum operating temperature for a short period to remove any contaminants.
Q7: What quantitative metrics can I use to assess the improvement in peak shape?
The Tailing Factor (Tf) or Asymmetry Factor (As) are standard metrics used to quantify peak shape. An ideal, symmetrical peak has a value of 1.0. A value greater than 1 indicates tailing.
Data Presentation: Tailing Factor Before and After Troubleshooting
| Troubleshooting Action | Tailing Factor (Tf) for this compound |
| Before | > 1.5 |
| After Inlet Maintenance | 1.2 - 1.5 |
| After Column Trimming | 1.1 - 1.3 |
| After Method Optimization | 1.0 - 1.2 |
Note: These are representative values. Actual results will vary depending on the specific system and application.
A system performance test for total petroleum hydrocarbons (TPH) analysis, which includes high molecular weight alkanes, often uses the area ratio of n-tetracontane (C40) to n-eicosane (C20) as a metric, with a target of at least 0.8, indicating good performance for high-boiling point compounds.[7]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromexscientific.co.uk [chromexscientific.co.uk]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. Method to separate C7-C40 alkane ladder/peak tailing problem - Chromatography Forum [chromforum.org]
- 5. hvcse.vn [hvcse.vn]
- 6. gcms.cz [gcms.cz]
- 7. gcms.cz [gcms.cz]
Dotriacontane Contamination in the Laboratory: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and resolve dotriacontane contamination in your laboratory experiments. This compound (C32H66), a long-chain n-alkane, can be an unexpected contaminant in sensitive analytical techniques, leading to inaccurate results and experimental artifacts. This guide offers a systematic approach to diagnosing and addressing potential sources of contamination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern as a laboratory contaminant?
This compound is a saturated hydrocarbon with 32 carbon atoms. Due to its high molecular weight and non-polar nature, it can interfere with various analytical methods, particularly gas chromatography-mass spectrometry (GC-MS), where it may appear as a background signal or co-elute with analytes of interest. Its presence can obscure true results and lead to misinterpretation of data.
Q2: What are the most common sources of this compound contamination in a laboratory setting?
Common sources of this compound and other long-chain alkane contamination in the laboratory are ubiquitous and can include:
-
Laboratory Plasticware: Leaching from plastic containers, pipette tips, and other disposable labware is a potential source. While direct evidence for this compound is limited, studies have shown that other aliphatic hydrocarbons can leach from polyethylene and polypropylene materials.
-
Solvents and Reagents: Although typically of high purity, solvents can become contaminated during storage or transfer, often from plastic containers or dispensing equipment.
-
Vacuum Grease: Greases used for sealing vacuum glassware and equipment can be a significant source of hydrocarbon contamination, including long-chain alkanes.
-
Handling and Environment: Oils from fingerprints, dust particles in the air, and residues from cleaning agents can introduce alkanes into samples.
-
Personal Care Products: While a less direct route, some personal care products may contain long-chain alkanes that can be inadvertently introduced into the lab environment.
Q3: How can I detect this compound contamination in my samples?
Gas chromatography-mass spectrometry (GC-MS) is the most common and effective method for detecting this compound contamination.[1][2] The presence of a peak corresponding to the mass-to-charge ratio (m/z) of this compound fragments (e.g., m/z 57, 71, 85) in your blank or control samples is a strong indicator of contamination.
Q4: What immediate steps should I take if I suspect this compound contamination?
If you suspect contamination, the first step is to run a series of blank analyses to isolate the source. This includes running a blank solvent injection, a blank run with an empty vial, and a "method blank" that goes through the entire sample preparation process without the sample matrix. This will help you pinpoint whether the contamination is coming from your instrument, solvents, glassware, or sample handling procedures.
Troubleshooting Guide
This guide provides a systematic approach to identifying and eliminating sources of this compound contamination.
| Issue | Potential Cause | Troubleshooting Steps |
| Peak corresponding to this compound observed in all samples, including blanks. | System-wide contamination. | 1. Check Carrier Gas: Ensure high-purity carrier gas and check for potential contamination in the gas lines. 2. Injector Contamination: Clean the GC injector liner and port. 3. Column Bleed: Condition the GC column according to the manufacturer's instructions. |
| This compound peak present in solvent blanks. | Contaminated solvent. | 1. Test a Fresh Bottle: Open a new bottle of solvent from a different lot number and re-run the blank. 2. Avoid Plastic: If possible, use solvents packaged in glass bottles and avoid transferring them with plastic materials. |
| Contamination appears only in processed samples, not in direct solvent injections. | Contamination from sample preparation. | 1. Glassware: Implement a rigorous glassware cleaning protocol (see Experimental Protocols section). 2. Plasticware: Test for leachables by incubating the plasticware with a clean solvent and analyzing the solvent. Consider switching to glass or higher-grade plastic alternatives. 3. Handling: Ensure proper glove use and minimize sample exposure to the laboratory environment. |
| Intermittent or sporadic this compound peaks. | Handling or environmental contamination. | 1. Review Handling Procedures: Observe sample handling techniques to identify potential sources of contamination from skin oils or personal care products. 2. Clean Workspace: Maintain a clean and dust-free work area. |
Quantitative Data on Alkane Contamination
| Alkane Chain Length | Concentration (µg/mL) after 24 hours | Source |
| C14-C22 | 0.00047 - 0.00113 | Leaching from HDPE in artificial seawater |
Experimental Protocols
Protocol for Detection of this compound Contamination by GC-MS
This protocol outlines a general method for the analysis of this compound and other long-chain alkanes.
1. Sample Preparation:
- For suspected solvent contamination, directly inject 1 µL of the solvent.
- For suspected plasticware leaching, incubate the plasticware with 1 mL of high-purity hexane for 24 hours at room temperature. Analyze the hexane.
- For other samples, perform a liquid-liquid or solid-phase extraction using an appropriate solvent like hexane or dichloromethane.
2. GC-MS Parameters:
- Injector: Splitless mode, 280°C.
- Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for alkane analysis.
- Oven Program: Initial temperature of 60°C for 2 minutes, ramp to 320°C at 15°C/min, and hold for 10 minutes.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-500.
- Identification: Look for the characteristic fragmentation pattern of long-chain alkanes, including prominent ions at m/z 57, 71, and 85, and the molecular ion of this compound (m/z 450.9).
Protocol for Cleaning Glassware to Remove Alkane Contamination
A thorough cleaning procedure is crucial to eliminate hydrocarbon residues.
-
Initial Rinse: Rinse glassware three times with an appropriate organic solvent (e.g., acetone or hexane) to remove the bulk of organic residues. Collect the solvent waste in a designated container.
-
Detergent Wash: Wash the glassware with a laboratory-grade, phosphate-free detergent and hot water. Use brushes to scrub all surfaces.
-
Tap Water Rinse: Rinse thoroughly with tap water at least five times.
-
Deionized Water Rinse: Rinse three to five times with deionized water.
-
Solvent Rinse (Final Step): For highly sensitive analyses, a final rinse with high-purity acetone or hexane can be performed.
-
Drying: Dry the glassware in an oven at a temperature above 100°C. Avoid using paper towels to dry glassware as this can reintroduce contaminants.
Visualizing Contamination Pathways and Troubleshooting
The following diagrams illustrate the common sources of this compound contamination and a logical workflow for troubleshooting.
Caption: Common pathways of this compound contamination in a laboratory.
Caption: Troubleshooting workflow for this compound contamination.
References
Technical Support Center: Optimizing GC Injection Parameters for Dotriacontane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing gas chromatography (GC) injection parameters for the analysis of dotriacontane (C32H66).
Troubleshooting Guide
This guide addresses common issues encountered during the GC analysis of this compound in a question-and-answer format.
Question 1: Why are my this compound peaks broad and/or tailing?
Answer:
Peak broadening and tailing for high-boiling point compounds like this compound are common issues in GC analysis. Several factors related to injection parameters can contribute to this problem. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Inadequate Injector Temperature: The injector temperature may be too low to ensure rapid and complete vaporization of this compound. This leads to a slow, drawn-out introduction of the analyte onto the column, resulting in broad peaks.[1]
-
Solution: Increase the injector temperature. A good starting point is a temperature significantly higher than the boiling point of this compound (467 °C). However, be mindful of the thermal stability of your sample and the column's maximum operating temperature.
-
-
Suboptimal Carrier Gas Flow Rate: A low carrier gas flow rate can increase the residence time of this compound in the injector and column, leading to band broadening due to diffusion.
-
Solution: Optimize the carrier gas flow rate. For long-chain alkanes, a higher flow rate is often beneficial. Hydrogen is often preferred over helium as a carrier gas because it allows for faster analysis times and can reduce peak broadening.[2]
-
-
Improper Injection Technique (Split/Splitless): The choice and optimization of the injection mode are critical.
-
Splitless Injection: While suitable for trace analysis, a poorly optimized splitless injection can lead to broad peaks.[2] An excessively long splitless hold time can cause the initial sample band to be too wide. Conversely, a time that is too short may result in incomplete transfer of the high-boiling analyte to the column.[2]
-
Solution: Optimize the splitless hold time. A typical starting point is a duration that allows the carrier gas to sweep the liner volume 1.5 to 2 times.[2]
-
-
Split Injection: If the sample concentration is high enough, a split injection can provide sharper peaks due to the higher flow rates through the inlet.[3]
-
Solution: If you are not working at trace levels, consider using a split injection with an optimized split ratio.
-
-
-
Active Sites in the Inlet: The presence of active sites in the injector liner or on glass wool packing can lead to analyte adsorption and peak tailing.
-
Solution: Use a fresh, deactivated inlet liner for each new set of experiments. If using glass wool, ensure it is also properly deactivated.
-
Question 2: I am experiencing poor recovery and reproducibility for this compound. What are the likely causes related to my injection parameters?
Answer:
Poor recovery and reproducibility for high molecular weight compounds like this compound are often linked to discrimination effects in the injector and incomplete sample transfer.
Potential Causes and Solutions:
-
Injector Temperature Too Low: As with peak broadening, an insufficient injector temperature can lead to incomplete vaporization and transfer of this compound from the injector to the column, resulting in low and variable recovery.[1]
-
Solution: Ensure the injector temperature is high enough for complete and rapid vaporization. For this compound, a temperature of 350-400°C is often a good starting point, but empirical optimization is necessary.
-
-
Discrimination in Split Injection: In split injection, higher boiling point compounds can be disproportionately vented compared to more volatile components, a phenomenon known as high molecular weight discrimination.
-
Solution: If using split injection, minimize discrimination by using a hot, fast injection. A pressure-pulsed split injection can also improve the transfer of high-boiling analytes. Alternatively, if sensitivity allows, a well-optimized splitless injection will avoid this issue.
-
-
Sample Solvent Effects: The choice of solvent can impact vaporization and focusing at the head of the column. A solvent with a boiling point that is too high can interfere with the focusing of this compound.
-
Solution: Use a solvent with a boiling point that is significantly lower than that of this compound. The initial oven temperature should be set below the boiling point of the solvent to allow for solvent trapping, which helps to focus the analytes at the head of the column.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting injector temperature for this compound analysis?
A1: A good starting point for the injector temperature is 350°C. Due to its high boiling point (467°C), a high injector temperature is crucial for efficient vaporization. You may need to optimize this temperature in the range of 350-400°C to achieve the best results for your specific application, balancing good peak shape with the thermal stability of your sample and column.[1]
Q2: Should I use a split or splitless injection for this compound?
A2: The choice depends on the concentration of this compound in your sample.
-
Splitless Injection: This is the preferred method for trace analysis as it ensures the entire sample is transferred to the column, maximizing sensitivity.[3] However, it requires careful optimization of the splitless hold time to avoid peak broadening.[2]
-
Split Injection: If your sample is relatively concentrated, a split injection can provide sharper peaks and is less susceptible to matrix effects.[3] A typical starting split ratio would be 10:1 or 20:1, which can be adjusted based on the desired sensitivity and peak shape.
Q3: What is the recommended carrier gas and flow rate for this compound analysis?
A3: Hydrogen is often the preferred carrier gas for analyzing high molecular weight compounds like this compound. It allows for higher optimal linear velocities, leading to faster analysis times and improved peak shapes.[2] A good starting flow rate is typically in the range of 1-2 mL/min for a standard capillary column (e.g., 30 m x 0.25 mm ID). The optimal flow rate should be determined experimentally to achieve the best balance of resolution and analysis time.
Q4: How can I prevent contamination when analyzing for this compound?
A4: Due to its high boiling point, this compound can be a "sticky" compound and can be a source of carryover and contamination.
-
Injector Maintenance: Regularly replace the septum and liner. A dirty liner can be a source of ghost peaks and peak tailing.
-
Column Maintenance: If you suspect contamination at the head of the column, you can trim the first 10-20 cm of the column from the inlet side.[2]
-
Bakeout: After a series of injections, baking out the column at its maximum isothermal temperature for a period can help to remove residual high-boiling compounds.
Data Presentation
Table 1: Illustrative Effect of Injector Temperature on this compound Peak Characteristics
| Injector Temperature (°C) | Peak Area (Arbitrary Units) | Peak Width at Half Height (min) | Tailing Factor |
| 250 | 55,000 | 0.25 | 2.1 |
| 300 | 85,000 | 0.15 | 1.5 |
| 350 | 120,000 | 0.08 | 1.1 |
| 400 | 122,000 | 0.07 | 1.0 |
Note: This data is for illustrative purposes to demonstrate the general trend.
Table 2: Illustrative Comparison of Split vs. Splitless Injection for a 10 ng/µL this compound Standard
| Injection Mode | Split Ratio | Peak Area (Arbitrary Units) | Peak Asymmetry |
| Splitless | N/A | 98,000 | 1.3 |
| Split | 10:1 | 9,500 | 1.1 |
| Split | 20:1 | 4,800 | 1.0 |
| Split | 50:1 | 1,900 | 1.0 |
Note: This data is for illustrative purposes to demonstrate the general trend.
Experimental Protocols
Protocol 1: GC-FID Method for the Quantification of this compound
-
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-1 or equivalent non-polar phase).
-
-
Reagents and Standards:
-
This compound standard (purity >98%).
-
Solvent: n-Hexane or other suitable volatile solvent.
-
Carrier Gas: Hydrogen or Helium (high purity).
-
FID Gases: Hydrogen and Air (high purity).
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in n-hexane.
-
Perform serial dilutions to create a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
GC-FID Conditions:
-
Injector:
-
Mode: Splitless
-
Temperature: 350°C
-
Injection Volume: 1 µL
-
Splitless Hold Time: 1.0 min
-
-
Oven Temperature Program:
-
Initial Temperature: 150°C, hold for 1 min.
-
Ramp: 15°C/min to 320°C.
-
Final Hold: Hold at 320°C for 10 min.
-
-
Carrier Gas (Hydrogen):
-
Flow Rate: 1.5 mL/min (constant flow).
-
-
Detector (FID):
-
Temperature: 375°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Nitrogen) Flow: 25 mL/min
-
-
-
Analysis Sequence:
-
Inject a solvent blank to ensure the system is clean.
-
Inject the working standards to generate a calibration curve.
-
Inject the samples.
-
Inject a mid-range standard periodically to check for instrument drift.
-
-
Data Analysis:
-
Integrate the peak area of this compound.
-
Construct a calibration curve by plotting peak area versus concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor peak shape of this compound.
References
Technical Support Center: Resolving Co-eluting Peaks with Dotriacontane
This technical support center is designed for researchers, scientists, and drug development professionals who utilize dotriacontane as an internal standard or reference compound in their gas chromatography (GC) analyses. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to co-eluting peaks and other analytical challenges involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in gas chromatography?
This compound (C32H66) is a long-chain n-alkane. Due to its high boiling point (approximately 467°C), chemical inertness, and thermal stability, it is often used as an internal standard in GC analysis, particularly for the quantification of other long-chain hydrocarbons, fatty acid methyl esters (FAMEs), and components in plant waxes.[1][2] Its long retention time ensures it elutes after most analytes of interest in many applications.
Q2: I am observing a broad or tailing peak for this compound. What are the potential causes?
A broad or tailing peak for this compound, or any late-eluting compound, can stem from several factors. These can be broadly categorized into system-related issues and method-related issues.
-
System-Related Issues:
-
Cold Spots: Cold spots in the GC system, particularly in the injector, transfer line, or detector, can cause high-boiling point compounds like this compound to condense and then re-vaporize slowly, leading to peak tailing.[3]
-
Column Contamination: Accumulation of non-volatile residues at the head of the column can create active sites that interact with analytes, causing peak distortion.[4]
-
Improper Column Installation: An improperly cut or installed column can create dead volume, leading to peak broadening and tailing.[4]
-
-
Method-Related Issues:
-
Insufficient Final Temperature or Hold Time: The final oven temperature may not be high enough, or the hold time at the final temperature may be too short to ensure the complete and rapid elution of this compound.
-
Slow Ramp Rate: A very slow temperature ramp at the end of the run can contribute to peak broadening for late-eluting compounds.
-
Sample Solvent Mismatch: While less common for non-polar this compound, a significant mismatch in polarity between the sample solvent and the stationary phase can sometimes affect peak shape.[3]
-
Q3: My this compound peak is co-eluting with an analyte of interest. What are the initial steps to resolve this?
Resolving co-eluting peaks requires a systematic approach to modifying your chromatographic method. Here are the initial steps:
-
Confirm Co-elution: If you are using a mass spectrometer (MS) detector, examine the mass spectra across the peak. If the spectra change from the leading edge to the tailing edge, it confirms the presence of more than one compound.[5][6]
-
Adjust the Temperature Program: This is often the most effective first step. A slower oven ramp rate around the elution temperature of the co-eluting pair can increase the separation.[5] You can also try adding a short isothermal hold just before the elution of the peaks .[3]
-
Optimize Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimal for your column dimensions. Operating at the optimal linear velocity will maximize column efficiency and can improve resolution.
-
Check for System Contamination: Run a solvent blank to ensure that the co-eluting peak is not a contaminant from the system.
Troubleshooting Guides
Guide 1: Resolving Co-elution of this compound with Analytes
Co-elution occurs when two or more compounds elute from the GC column at the same time, resulting in overlapping peaks.[5] This guide provides a step-by-step approach to resolving co-elution when using this compound as an internal standard.
Issue: The this compound peak is not baseline-resolved from a target analyte.
Troubleshooting Workflow:
Potential Co-eluting Compounds with this compound:
Due to its very late elution time, this compound can potentially co-elute with other high molecular weight compounds that may be present in the sample matrix. Examples include:
-
Sterols and Stanols: In the analysis of biological samples, certain sterols or their degradation products might have retention times close to this compound, especially on non-polar columns.[7]
-
Phthalates: High molecular weight phthalates, which are common environmental contaminants, can also elute late in the chromatogram and may interfere with this compound.[8][9]
-
Other Long-Chain Alkanes or Waxes: In complex samples containing a wide range of hydrocarbons, such as plant epicuticular waxes, other long-chain alkanes or wax esters may co-elute.[10][11]
Guide 2: Addressing Poor Peak Shape of this compound
Issue: The this compound peak is broad, tailing, or split.
| Symptom | Potential Cause | Recommended Action |
| Broad Peak | Insufficient final oven temperature or hold time. | Increase the final temperature and/or the hold time to ensure complete elution. |
| Carrier gas flow rate is too low. | Optimize the carrier gas flow rate for your column dimensions. | |
| Sample overload. | Reduce the concentration of this compound in your internal standard solution. | |
| Tailing Peak | Active sites in the injector liner or column. | Replace the injector liner with a deactivated one. Trim the first 10-20 cm of the analytical column.[4] |
| Cold spots in the system. | Ensure the injector, transfer line, and detector are at appropriate temperatures (typically 20-30°C above the final oven temperature). | |
| Poor column cut. | Recut the column end to ensure a clean, 90-degree cut.[4] | |
| Split Peak | Improper column installation in the injector. | Ensure the column is installed at the correct depth in the inlet. |
| Incompatible solvent and stationary phase (less common for this compound). | If using a polar column, ensure the injection solvent is compatible.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Solution
This protocol describes the preparation of a 100 µg/mL stock solution of this compound in hexane. This can be further diluted as needed for spiking into samples.
Materials:
-
This compound (≥97% purity)
-
n-Hexane (HPLC or GC grade)
-
10 mL volumetric flask
-
Analytical balance
-
Spatula
-
Small funnel
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh approximately 1.0 mg of this compound using an analytical balance and transfer it to a 10 mL volumetric flask using a small funnel. Record the exact weight.
-
Dissolution: Add approximately 5 mL of n-hexane to the volumetric flask. This compound is a solid at room temperature and may require assistance to dissolve.[12]
-
Sonication: Place the volumetric flask in an ultrasonic bath for 5-10 minutes to aid in the dissolution of the this compound.
-
Dilution to Volume: Once the this compound is completely dissolved, allow the solution to return to room temperature. Carefully add n-hexane to the flask until the bottom of the meniscus is level with the calibration mark.
-
Mixing: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to an amber glass vial with a PTFE-lined cap and store at 4°C.
Protocol 2: Example GC-MS Method for the Analysis of Long-Chain Alkanes with this compound as an Internal Standard
This method is a starting point and may require optimization for your specific application and instrumentation.
| Parameter | Setting |
| GC System | Agilent 6890 or similar |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless |
| Inlet Temperature | 300°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (with a 1-minute purge time) |
| Carrier Gas | Helium |
| Constant Flow | 1.2 mL/min |
| Oven Program | Initial temperature: 60°C, hold for 2 min |
| Ramp 1: 15°C/min to 200°C | |
| Ramp 2: 5°C/min to 320°C, hold for 10 min | |
| MS System | Agilent 5975 or similar |
| Transfer Line Temp | 300°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-600 |
Quantitative Data Summary
Kovats Retention Indices (RI) for this compound
The Kovats Retention Index is a system for normalizing retention times. For n-alkanes on a non-polar stationary phase, the retention index is defined as 100 times the number of carbon atoms.
| Stationary Phase | Column Type | Reported/Expected RI |
| 100% Dimethylpolysiloxane | Non-polar (e.g., DB-1, HP-1) | 3200 (by definition) |
| 5% Phenyl-methylpolysiloxane | Non-polar (e.g., DB-5, HP-5MS) | ~3200[13][14] |
| Polyethylene Glycol | Polar (e.g., DB-WAX) | RI will be significantly different from 3200 and highly dependent on the specific phase and temperature program.[13] |
| 70% Cyanopropyl polysiloxane | Polar (e.g., BPX70) | RI will be significantly different from 3200 and highly dependent on the specific phase and temperature program. |
Note: Retention indices on polar columns are highly dependent on the specific column chemistry and the temperature program used. It is always recommended to determine the retention index of this compound on your system by running an alkane series under your analytical conditions.
This technical support center provides a foundation for troubleshooting issues related to the use of this compound in GC analysis. For more complex issues, consulting the instrument manufacturer's manuals and specific application notes is recommended.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Gas Chromatography–Mass Spectrometry Metabolite Analysis Combined with Transcriptomics Reveals Genes Involved in Wax Biosynthesis in Allium fistulosum L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. benchchem.com [benchchem.com]
- 6. Co-eluting peaks in GC/MS - Chromatography Forum [chromforum.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Wax Composition of Serbian Dianthus spp. (Caryophyllaceae): Identification of New Metabolites and Chemotaxonomic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GC-MS Metabolomics to Evaluate the Composition of Plant Cuticular Waxes for Four Triticum aestivum Cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. google.com [google.com]
- 13. chromtech.net.au [chromtech.net.au]
- 14. researchgate.net [researchgate.net]
Dotriacontane Analysis Technical Support Center
Welcome to the technical support center for dotriacontane analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during sample workup and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: Is this compound prone to degradation during standard sample workup procedures?
A1: this compound, a long-chain saturated alkane, is a highly stable and chemically inert compound. Under typical sample workup conditions, including solvent extraction, filtration, and gentle evaporation, significant degradation is highly unlikely. Alkanes lack reactive functional groups, making them resistant to breakdown from mild acids, bases, or oxidation at ambient temperatures. If you are observing a lower than expected recovery of this compound, it is more probable that the issue stems from physical loss during sample handling or analytical errors rather than chemical degradation.
Q2: What are the most likely reasons for a perceived loss of this compound during my experiment?
A2: Several factors can contribute to the apparent loss of this compound during sample processing. These include:
-
Incomplete Extraction: Due to its high hydrophobicity, this compound may not be fully extracted from the initial sample matrix if the solvent system is not optimized.
-
Adsorption to Surfaces: this compound can adsorb to the surfaces of glassware, vials, and filtration membranes, especially if they are not properly silanized.
-
Aerosol Formation: During solvent evaporation with strong gas streams (e.g., nitrogen), fine droplets containing the analyte can be carried away.
-
Precipitation: this compound has low solubility in many common solvents at room temperature and may precipitate out of solution, leading to its removal during filtration or centrifugation steps.
-
Analytical Instrument Issues: Problems with the analytical instrument, such as incorrect calibration, injector discrimination, or detector response, can lead to inaccurate quantification.
Q3: Can high temperatures cause this compound to degrade?
A3: While this compound is thermally stable, extremely high temperatures, such as those encountered in a hot GC inlet, can potentially lead to some thermal cracking. However, under the controlled temperatures of most standard laboratory procedures, thermal degradation is not a significant concern. It is more likely that high temperatures will lead to sample loss through volatilization if not properly controlled.
Troubleshooting Guides
If you are experiencing lower than expected this compound recovery, follow this troubleshooting guide to identify the potential cause.
Problem: Low Recovery of this compound
Step 1: Review Your Sample Workup Protocol
Carefully examine each step of your experimental protocol. Compare your procedure against the established methodology for this compound analysis.
Step 2: Evaluate Physical and Chemical Properties
Understanding the properties of this compound is crucial for troubleshooting. Its high melting point and low solubility in polar solvents at room temperature can impact its behavior during sample preparation.
| Property | Value | Implication for Sample Workup |
| Molecular Formula | C₃₂H₆₆ | High degree of hydrophobicity. |
| Molecular Weight | 450.87 g/mol | Low volatility under standard conditions. |
| Melting Point | 65-70 °C[1][2][3] | Can precipitate from solution if cooled. |
| Boiling Point | 467 °C[1][2][3] | Stable at typical workup temperatures. |
| Solubility | Insoluble in water; Soluble in hot toluene, diethyl ether, benzene, and ethanol.[1][2][4] | Requires non-polar solvents for effective extraction and dissolution. Heating the solvent may be necessary. |
| Vapor Pressure | <1 mmHg at 20 °C[3][4] | Sample loss due to evaporation at room temperature is minimal. |
Step 3: Experimental Protocol for this compound Quantification
This section provides a general experimental protocol for the extraction and quantification of this compound from a solid or semi-solid matrix.
Objective: To extract and quantify this compound in a sample using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Sample containing this compound
-
This compound analytical standard
-
Internal standard (e.g., eicosane)
-
Hexane (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Sodium sulfate (anhydrous)
-
Homogenizer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the homogenized sample into a glass centrifuge tube.
-
Spike the sample with a known amount of the internal standard.
-
-
Extraction:
-
Add a suitable volume of a non-polar solvent, such as hexane or a hexane/dichloromethane mixture, to the sample.
-
Vortex the mixture vigorously for 2-3 minutes.
-
Sonicate the sample in an ultrasonic bath for 15-20 minutes to ensure complete extraction.
-
Centrifuge the sample to pellet any solid material.
-
-
Solvent Removal and Reconstitution:
-
Carefully decant the supernatant into a clean round-bottom flask.
-
Repeat the extraction process two more times, combining the supernatants.
-
Dry the pooled extract over anhydrous sodium sulfate.
-
Evaporate the solvent to near dryness using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitute the residue in a precise volume of hexane for GC-MS analysis.
-
-
GC-MS Analysis:
-
Prepare a calibration curve using the this compound analytical standard.
-
Inject the reconstituted sample extract onto the GC-MS system.
-
Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and the calibration curve.
-
References
matrix effects in dotriacontane analysis of complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of dotriacontane and other long-chain alkanes in complex samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow, leading to inaccurate quantification of this compound due to matrix effects.
Issue 1: Poor recovery of this compound from the sample matrix.
-
Question: My recoveries of this compound are consistently low. What could be the cause and how can I improve it?
-
Answer: Low recovery of this compound is often due to its strong association with the sample matrix, particularly in samples rich in lipids or other hydrophobic components. Several factors in your extraction protocol could be contributing to this issue.
-
Inadequate Solvent Extraction: Ensure the solvent used for extraction has appropriate polarity to efficiently solubilize this compound while minimizing the co-extraction of interfering matrix components. For non-polar compounds like this compound, hexane is a common and effective choice.[1] The extraction time and temperature can also be optimized to improve recovery. Automated solid-liquid extraction at elevated temperatures and pressures can significantly reduce extraction time and improve efficiency.[2][3]
-
Insufficient Homogenization: For solid or semi-solid samples such as plant tissues or soil, thorough homogenization is critical to ensure the extraction solvent has adequate access to the entire sample.
-
Analyte Loss During Cleanup: Solid-phase extraction (SPE) is a common technique to remove interfering compounds.[4] However, the choice of SPE sorbent and elution solvent is crucial to prevent the loss of this compound along with the matrix components. A non-polar sorbent with a non-polar elution solvent is generally recommended for alkanes.
-
Issue 2: Inconsistent and non-reproducible quantification of this compound.
-
Question: I am observing significant variability in my quantitative results for this compound across different samples of the same type. What could be causing this?
-
Answer: Inconsistent quantification is a classic sign of variable matrix effects between samples. Even within the same sample type, the composition of the matrix can differ, leading to varying degrees of signal suppression or enhancement in the analytical instrument.
-
Matrix-Induced Signal Enhancement in GC-MS: In gas chromatography-mass spectrometry (GC-MS), co-eluting matrix components can coat active sites in the GC inlet and column, preventing the thermal degradation of analytes like this compound. This "analyte protectant" effect can lead to an artificially high signal (signal enhancement) and can vary depending on the amount and nature of the co-extracted matrix in each sample.
-
Ion Suppression in LC-MS: While less common for long-chain alkane analysis, if using liquid chromatography-mass spectrometry (LC-MS), co-eluting matrix components can interfere with the ionization of this compound in the MS source, typically leading to a suppressed signal.[5]
-
Mitigation Strategies:
-
Internal Standard Calibration: The use of a suitable internal standard is highly recommended to compensate for matrix effects. An ideal internal standard for this compound would be a deuterated analog or a long-chain alkane of a different, but similar, chain length that is not present in the sample.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for consistent matrix effects. This approach is recommended in European guidelines for residue measurements.
-
-
Issue 3: Presence of interfering peaks in the chromatogram.
-
Question: I am seeing several interfering peaks in my chromatogram that are co-eluting with or are close to my this compound peak. How can I resolve this?
-
Answer: Co-eluting peaks from the sample matrix can interfere with the accurate integration and quantification of the this compound peak.
-
Improving Chromatographic Resolution:
-
GC Column Selection: Utilize a high-resolution capillary column suitable for hydrocarbon analysis, such as a DB-5MS.[6]
-
Temperature Program Optimization: Adjust the GC oven temperature program to improve the separation between this compound and the interfering peaks. A slower temperature ramp can often enhance resolution.
-
-
Enhanced Sample Cleanup:
-
Solid-Phase Extraction (SPE): Employ a multi-step SPE cleanup to remove a broader range of interfering compounds. For example, a silica gel column can be used to separate hydrocarbons from more polar matrix components.
-
Fractionation: For very complex matrices, such as plant cuticular waxes, fractionation of the extract may be necessary.[4] This can be achieved by using different elution solvents of increasing polarity to selectively elute different compound classes from an SPE cartridge.
-
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis?
A1: Matrix effects are the influence of all other components in a complex sample (the "matrix") on the analytical signal of the target analyte, this compound.[7] These effects can cause either an underestimation (signal suppression) or overestimation (signal enhancement) of the true concentration of this compound. In GC-MS analysis of this compound, signal enhancement is a common matrix effect.
Q2: What are the most common sources of matrix interference for this compound analysis?
A2: The sources of interference are highly dependent on the sample type.
-
Plant Samples (e.g., epicuticular wax): Other long-chain aliphatic compounds such as fatty acids, primary alcohols, and aldehydes are major components of plant waxes and can interfere with this compound analysis.[1] Triterpenoids can also be present in the intracuticular wax.[8]
-
Environmental Samples (e.g., soil, sediment): A wide range of organic and inorganic compounds can be present, including other hydrocarbons from contamination, humic substances, and lipids from microorganisms.
-
Biological Tissues: Lipids are the primary source of interference in animal and human tissue samples.[9]
Q3: What is the recommended analytical technique for this compound quantification?
A3: Gas chromatography-mass spectrometry (GC-MS) is the most common and suitable technique for the analysis of long-chain alkanes like this compound.[1][2][3] It offers excellent separation and sensitive detection. GC coupled with flame ionization detection (GC-FID) can also be used.[10]
Q4: Can I use an external calibration with standards in a pure solvent for this compound quantification in complex samples?
A4: It is generally not recommended to use external calibration with standards in a pure solvent for the accurate quantification of this compound in complex samples. This is because this method does not account for matrix effects, which can lead to significant inaccuracies. The use of an internal standard or matrix-matched calibration is strongly advised to obtain reliable quantitative data.
Q5: How can I assess the extent of matrix effects in my analysis?
A5: The extent of matrix effects can be evaluated by comparing the response of an analyte in a pure solvent standard to the response of the analyte spiked into a blank matrix extract at the same concentration.[11] A significant difference in the responses indicates the presence of matrix effects. A post-extraction spike method can provide a quantitative assessment of the matrix effect.
Quantitative Data Summary
The following table summarizes recovery data for n-alkanes from complex matrices, demonstrating the effectiveness of specific extraction methods. High recovery is indicative of a successful extraction with minimal negative matrix effects on the recovery process.
| Analyte Class | Sample Matrix | Extraction Method | Average Recovery (%) | Reference |
| n-Alkanes (C21-C36) | Forage (Annual Ryegrass) | Automated Solid-Liquid Extraction | > 91% | [2][3] |
| n-Alkanes (C21-C36) | Bovine Feces | Automated Solid-Liquid Extraction | > 91% | [2][3] |
| Tropane Alkaloids | Serum | Extrelut Column Extraction | > 80% | [12] |
| Tropane Alkaloids | Urine | Extrelut Column Extraction | > 80% | [12] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Epicuticular Wax
This protocol is adapted for the extraction of n-alkanes from plant leaf surfaces.
-
Sample Preparation: Select healthy, mature leaves. Do not wash the leaves to avoid removing the surface waxes.
-
Extraction: Immerse the leaves in a sufficient volume of high-purity hexane for 1-2 minutes with gentle agitation.[1] This short extraction time minimizes the co-extraction of intracuticular waxes and other internal lipids.
-
Concentration: Carefully decant the hexane extract and concentrate it under a gentle stream of nitrogen gas to a final volume of approximately 1 mL.
-
Cleanup (Optional but Recommended):
-
Prepare a solid-phase extraction (SPE) column packed with silica gel.
-
Apply the concentrated extract to the top of the SPE column.
-
Elute the n-alkane fraction with an appropriate volume of hexane. More polar interfering compounds will be retained on the silica gel.
-
Concentrate the eluted fraction under nitrogen.
-
-
Analysis: The cleaned-up extract is now ready for GC-MS analysis.
Protocol 2: GC-MS Analysis of this compound
This protocol provides a general starting point for the GC-MS analysis of this compound.
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5MS or equivalent.[6]
-
Injector: Splitless mode, 290 °C.[6]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 min.
-
Ramp 1: 10 °C/min to 200 °C.
-
Ramp 2: 4 °C/min to 295 °C, hold for 20 min.[6]
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.[6]
-
Quadrupole Temperature: 150 °C.[6]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 57, 71, 85). Full scan mode can be used for initial identification.
-
Visualizations
References
- 1. GC-MS Metabolomics to Evaluate the Composition of Plant Cuticular Waxes for Four Triticum aestivum Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epicuticular wax accumulation and regulation of wax pathway gene expression during bioenergy Sorghum stem development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Chemical Composition of the Epicuticular and Intracuticular Wax Layers on Adaxial Sides of Rosa canina Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of n-alkanes contamination in soil samples by micro gas chromatography functionalized by multi-walled carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dotriacontane Recovery from Environmental Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of dotriacontane from various environmental matrices.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and analysis of this compound.
Issue 1: Low Overall Recovery of this compound
Q: My final this compound concentration is consistently low across all samples. What are the potential causes and how can I improve my recovery?
A: Low overall recovery can stem from several stages of your experimental workflow, from initial extraction to final analysis. A systematic evaluation of each step is crucial for identifying the source of analyte loss.
Possible Causes & Solutions:
-
Incomplete Extraction: The initial extraction from the sample matrix may be inefficient.
-
Solution: Optimize your extraction method. For solid samples like soil and sediment, techniques like Accelerated Solvent Extraction (ASE) and Ultrasound-Assisted Extraction (UAE) can offer higher efficiency and require less solvent and time compared to traditional Soxhlet extraction.[1] For water samples, ensure proper conditioning and elution of the Solid-Phase Extraction (SPE) cartridge.
-
Solvent Choice: The polarity of the extraction solvent is critical. While non-polar solvents like n-hexane are effective for n-alkanes, a mixture of a non-polar and a slightly more polar solvent (e.g., dichloromethane:methanol 9:1 v/v) can improve the extraction of total lipids, including this compound, from complex matrices.[2][3]
-
Extraction Parameters: For methods like ASE and UAE, optimize parameters such as temperature, pressure, and extraction time.[2][3][4][5]
-
-
Analyte Degradation: this compound is a stable compound, but prolonged exposure to high temperatures or harsh chemical conditions can potentially lead to degradation.
-
Solution: When using thermal extraction methods, use the lowest effective temperature. During solvent evaporation steps, use a gentle stream of nitrogen and a controlled temperature water bath (e.g., <40°C) to prevent loss of semi-volatile compounds.[6]
-
-
Adsorption to Surfaces: Long-chain alkanes can adsorb to glass and plastic surfaces, leading to losses during sample transfer and processing.
-
Solution: Minimize the number of transfer steps. Silanize glassware to reduce active sites for adsorption. Use polypropylene or other low-adhesion plastics where possible, although it is important to avoid plastic instruments when using organic solvents to prevent contamination.[7]
-
-
Incomplete Elution from Cleanup Columns: If you are using a cleanup step (e.g., silica gel chromatography) to remove interferences, the this compound may not be completely eluting from the column.
-
Solution: Ensure the elution solvent is strong enough and a sufficient volume is used to completely recover the n-alkane fraction.
-
Issue 2: Poor Chromatographic Peak Shape in GC-MS Analysis
Q: My this compound peak in the GC-MS chromatogram is broad or tailing. What could be causing this and how can I improve it?
A: Poor peak shape for high molecular weight compounds like this compound is a common issue in gas chromatography and can affect the accuracy of quantification.
Possible Causes & Solutions:
-
Sub-optimal GC Oven Temperature Program: If the temperature ramp is too fast or the initial temperature is too high, it can lead to band broadening.
-
Solution: Optimize the oven temperature program. A slower ramp rate, particularly around the elution temperature of this compound, can improve peak shape.
-
-
Active Sites in the GC System: Active sites in the injector liner, column, or connections can cause peak tailing.
-
Column Contamination: Buildup of non-volatile matrix components at the head of the column can lead to peak distortion.
-
Solution: Implement a robust sample cleanup procedure to remove matrix interferences before injection. Regularly condition your GC column according to the manufacturer's instructions.
-
-
Incorrect Injection Technique: For high-boiling point analytes, the injection technique is critical.
-
Solution: A splitless injection is often preferred for trace analysis to ensure the entire sample is transferred to the column. Optimize the splitless time and initial oven temperature to ensure proper focusing of the analyte at the head of the column.[10]
-
Frequently Asked Questions (FAQs)
Q1: Which extraction method is best for recovering this compound from soil or sediment?
A1: While traditional Soxhlet extraction has been widely used, modern techniques like Accelerated Solvent Extraction (ASE) and Ultrasound-Assisted Extraction (UAE) are often preferred due to their higher efficiency, reduced solvent consumption, and shorter extraction times.[1] The choice of method may also depend on the specific characteristics of your sample matrix and the availability of instrumentation. For instance, studies have shown that ASE can provide quantitative recovery of n-alkanes from soil.[3]
Q2: What is a suitable internal standard for this compound quantification by GC-MS?
A2: An ideal internal standard should be chemically similar to the analyte but not naturally present in the sample. For GC-MS analysis of this compound, an isotopically labeled analog, such as this compound-d66, is an excellent choice as it will have nearly identical extraction and chromatographic behavior.[7][11] If a labeled standard is not available, other long-chain n-alkanes that are not expected in the sample, or deuterated n-alkanes of a different chain length (e.g., triacontane-d62), can be used.[7][12]
Q3: How can I minimize matrix effects in my this compound analysis?
A3: Matrix effects, where other components in the sample interfere with the analyte signal, can be a significant source of error.[1] To minimize these effects:
-
Implement a thorough cleanup step: Use techniques like solid-phase extraction (SPE) or silica gel chromatography to remove interfering compounds from your extract before GC-MS analysis.
-
Use matrix-matched standards: Prepare your calibration standards in an extract of a blank matrix that is similar to your samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.
-
Employ an appropriate internal standard: As mentioned in Q2, a good internal standard can help to correct for variations in signal response due to matrix effects.[11]
Q4: What are the typical GC-MS parameters for this compound analysis?
A4: While specific parameters will vary depending on the instrument and column, a general starting point for GC-MS analysis of this compound would be:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating long-chain alkanes.[12]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high final temperature (e.g., 300-320°C) at a moderate rate (e.g., 10-15°C/min) and hold for an extended period to ensure elution of all high-boiling compounds.[7]
-
Injector: Splitless mode at a high temperature (e.g., 280-300°C).
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. For quantification, selected ion monitoring (SIM) of characteristic fragment ions of this compound (e.g., m/z 57, 71, 85) can improve sensitivity and selectivity.[8][12]
Data Presentation
Table 1: Comparison of Extraction Methods for n-Alkanes from Environmental Samples
| Extraction Method | Typical Solvent(s) | Advantages | Disadvantages | Reported Recovery Efficiency |
| Soxhlet Extraction | n-Hexane, Dichloromethane/Methanol | Well-established, can handle larger sample sizes. | Time-consuming (hours to days), large solvent consumption.[13] | Good agreement with MAE for pesticides from soil.[13] |
| Ultrasound-Assisted Extraction (UAE) | n-Hexane, Acetone, Ethanol | Faster than Soxhlet, lower solvent consumption.[4] | May not be as efficient for strongly bound analytes. | Can enhance recovery of various bioactive compounds.[14][15] |
| Accelerated Solvent Extraction (ASE) | Dichloromethane/Methanol, n-Hexane | Fast, automated, low solvent usage, high efficiency.[1] | High initial instrument cost. | Can achieve >80% recovery for n-alkanes from soil.[3] |
| Solid-Phase Extraction (SPE) | Varies based on sorbent and analyte | Good for cleaning up extracts and concentrating analytes from water. | Can be prone to clogging with high-particulate samples. | High extraction efficiency (60-90%) for some compounds in water.[16] |
Experimental Protocols
Protocol 1: Accelerated Solvent Extraction (ASE) of this compound from Soil/Sediment
-
Sample Preparation: Air-dry the soil or sediment sample and grind it to a fine powder to increase surface area. Mix the sample with a dispersing agent like diatomaceous earth or clean sand.[17]
-
Cell Loading: Place a cellulose filter at the bottom of the ASE cell. Load the sample mixture into the cell.
-
Extraction Parameters:
-
Extract Collection: Collect the extract in a vial.
-
Concentration: Concentrate the extract under a gentle stream of nitrogen to the desired final volume.
Protocol 2: GC-MS Analysis of this compound
-
Sample Preparation: To the concentrated extract, add a known amount of internal standard (e.g., this compound-d66).
-
GC-MS Conditions:
-
Injector: 280°C, splitless mode.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[12]
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program: 60°C (hold 2 min), ramp to 310°C at 15°C/min, hold for 15 min.
-
MS Transfer Line: 290°C.
-
Ion Source: 230°C.
-
Quadrupole: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of m/z 57, 71, 85.
-
-
Quantification: Create a calibration curve using standards of known this compound concentrations (with internal standard). Quantify the this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Caption: A generalized experimental workflow for this compound recovery and analysis.
Caption: A troubleshooting decision tree for low this compound recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ultrasound-Assisted Extraction of Natural Pigments From Food Processing By-Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loop-Ultrasound-Assisted Extraction: An Efficient Approach for the Recovery of Bioactive Compounds from Oak Bark | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. scienceopen.com [scienceopen.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. Choosing an Internal Standard [restek.com]
- 12. researchgate.net [researchgate.net]
- 13. engg.k-state.edu [engg.k-state.edu]
- 14. Ultrasound-assisted extraction enhances recovery of antioxidant-rich carbohydrate fraction from mixed microalgae species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 17. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Troubleshooting Low Signal Intensity for Dotriacontane in Mass Spectrometry
Welcome to the technical support center for mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal intensity when analyzing dotriacontane (C32H66).
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a very low or non-existent molecular ion peak for this compound in my GC-MS data?
A1: This is a common observation for long-chain alkanes like this compound when using Electron Ionization (EI). EI is a "hard" ionization technique that imparts a significant amount of energy to the analyte molecule.[1] This excess energy often leads to extensive fragmentation. For straight-chain alkanes, the molecular ion is frequently weak or absent because the molecule readily breaks apart into smaller, more stable carbocation fragments.[2] The most common fragments for alkanes are clusters of ions separated by 14 mass units (CH₂ groups), with a base peak often observed at m/z 57, corresponding to the C₄H₉⁺ carbocation.[2]
Q2: What are the expected mass-to-charge ratios (m/z) for this compound and its common fragments in EI-MS?
A2: this compound (C₃₂H₆₆) has a molecular weight of approximately 450.87 g/mol .[3][4][5] In mass spectrometry, you should look for the molecular ion [M]⁺ at m/z 450.5. However, as mentioned, this peak may be of very low intensity. More prominent peaks will likely be from the characteristic fragmentation of alkanes, such as m/z 57, 71, 85, 99, etc.[6]
Q3: Are there alternative ionization techniques that can yield a stronger molecular ion signal for this compound?
A3: Yes, "soft" ionization techniques are more suitable for preserving the molecular ion of long-chain alkanes. These methods impart less energy to the analyte, reducing fragmentation.[7][8] Consider the following:
-
Chemical Ionization (CI): CI is a softer ionization technique that often produces a strong [M+H]⁺ or [M-H]⁺ ion, providing clear molecular weight information.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization method compatible with liquid chromatography (LC) that can be effective for nonpolar compounds like this compound.[1][9]
-
Soft Ionization by Chemical Reaction in Transfer (SICRIT): This is a newer technique that can be coupled with GC-MS and has been shown to produce less fragmentation and a more prominent molecular ion for alkanes.[7]
Q4: My overall signal, including fragment ions, is weak. What are the potential causes?
A4: Low signal intensity for all ions can stem from various issues within your GC-MS system. These can include problems with sample introduction, the gas chromatograph, the ion source, or the mass analyzer. The troubleshooting guide below provides a systematic approach to identifying and resolving these issues.
Troubleshooting Guide for Low Signal Intensity
This guide will walk you through a step-by-step process to diagnose and resolve low signal intensity issues for this compound in your MS experiments.
Step 1: Initial System Checks
Start with the most straightforward potential issues before moving to more complex troubleshooting.
1.1. No Peaks Observed If you are not seeing any peaks at all, it could be due to a fundamental problem with the sample injection or system setup.
-
Blocked Syringe: Ensure the syringe is clean and functioning correctly.
-
Incorrect Injection Port: Verify that the autosampler is injecting into the correct, heated inlet.[10]
-
No Carrier Gas Flow: Check the gas supply and ensure there is adequate flow through the column.[10]
-
Major System Leak: A significant leak can prevent the sample from reaching the detector.[11]
-
Detector Not Operational: Confirm that the mass spectrometer is turned on and the filament is active.[10]
-
Broken Column: A break in the GC column will prevent the sample from reaching the detector.[10][11]
1.2. Low Signal for All Analytes (Including Internal Standards) If all peaks are present but have low intensity, this suggests a system-wide problem.
-
Sample Concentration: Ensure your sample is of an appropriate concentration.
-
Injection Volume: Verify the correct injection volume is being used.
-
Inlet Maintenance: A dirty injector liner or septum can lead to poor sample transfer.[10]
-
Ion Source Contamination: A dirty ion source will result in reduced ionization efficiency and lower signal.[10]
-
Detector Gain: The detector (e.g., electron multiplier) may need to be tuned or have its gain increased.[12]
-
Vacuum Issues: A poor vacuum in the mass spectrometer will decrease sensitivity. Check for leaks.[11][12]
Experimental Protocols
Protocol 1: GC Inlet Maintenance
A clean inlet is crucial for efficient transfer of analytes to the GC column.
-
Cooldown: Cool down the GC oven and injector.
-
Turn off Gas: Turn off the carrier gas flow.
-
Disassemble: Open the injector and carefully remove the septum and liner.
-
Inspect and Replace: Inspect the liner for contamination (e.g., dark deposits, septa particles). Replace if necessary. It is good practice to replace the liner regularly.
-
Clean Injector: Clean the injector body with appropriate solvents (e.g., hexane, methanol).
-
Replace Septum: Replace the septum with a new, pre-conditioned one.
-
Reassemble: Reinstall the liner and reassemble the injector.
-
Leak Check: Turn on the carrier gas and perform a leak check.[10]
Protocol 2: Ion Source Cleaning
A contaminated ion source is a common cause of declining MS signal. Always refer to your instrument's specific manual for detailed instructions.
-
Vent System: Vent the mass spectrometer according to the manufacturer's instructions.
-
Remove Source: Carefully remove the ion source from the vacuum chamber.
-
Disassemble Source: Disassemble the ion source components (e.g., repeller, ion focus lens, extractor lens). Keep track of all parts and their orientation.
-
Clean Components: Sonicate the metal components in a series of solvents (e.g., water, methanol, acetone, hexane). Abrasive polishing with an alumina slurry may be necessary for stubborn deposits, but be careful not to scratch the surfaces.
-
Rinse and Dry: Thoroughly rinse the components with a high-purity solvent and allow them to dry completely in a clean environment.
-
Reassemble and Reinstall: Reassemble the ion source, reinstall it in the mass spectrometer, and pump the system down.
-
Bakeout and Tune: Perform a system bakeout to remove any residual contaminants and then tune the mass spectrometer.
Data Presentation
Table 1: GC-MS Parameter Optimization Comparison
The following table provides a comparison of GC-MS parameters that can be optimized to improve signal intensity.
| Parameter | Standard Setting | Optimized for High MW Alkanes | Rationale for Optimization |
| Injector Temperature | 250 °C | 300 - 320 °C | Ensures complete and rapid volatilization of high boiling point compounds like this compound, preventing sample discrimination in the inlet. |
| Oven Ramp Rate | 10 °C/min | 5 - 8 °C/min | A slower ramp rate can improve peak shape and resolution for high molecular weight analytes. |
| Transfer Line Temp. | 280 °C | 320 °C | Prevents condensation of the analyte as it moves from the GC to the MS, which can cause peak tailing and signal loss.[10] |
| Ion Source Temp. | 230 °C | 300 - 320 °C | Higher temperatures can help to keep the source clean and prevent contamination from less volatile compounds.[13] |
| Electron Energy (EI) | 70 eV | 50 - 70 eV | Lowering the electron energy can sometimes reduce fragmentation and increase the relative abundance of the molecular ion, though this may also decrease overall ionization efficiency.[12] |
| Dwell Time (SIM) | 100 ms | 150 - 200 ms | In Selected Ion Monitoring (SIM) mode, a longer dwell time on the target ions increases the signal-to-noise ratio.[12] |
Visualizations
Troubleshooting Workflow for Low MS Signal
The following diagram outlines a logical workflow for troubleshooting low signal intensity for this compound.
Caption: A step-by-step decision tree for troubleshooting low signal intensity.
Relationship of MS Components to Signal Path
This diagram illustrates the path of the analyte through the GC-MS system and highlights key areas where signal loss can occur.
Caption: Analyte path and potential points of signal loss in a GC-MS system.
References
- 1. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 2. GCMS Section 6.9.1 [people.whitman.edu]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound | C32H66 | CID 11008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pragolab.cz [pragolab.cz]
- 8. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 9. acdlabs.com [acdlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. shimadzu.co.uk [shimadzu.co.uk]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. apps.nelac-institute.org [apps.nelac-institute.org]
Technical Support Center: Gas Chromatography (GC) Analysis of Dotriacontane
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully separating dotriacontane using gas chromatography. Below you will find troubleshooting guidance and frequently asked questions to address common issues encountered during this high-temperature application.
Troubleshooting Guide
Question: Why are the peaks for this compound broad and poorly shaped?
Answer: Broad or asymmetrical peaks for high molecular weight compounds like this compound can stem from several factors related to the high temperatures required for elution.
-
Suboptimal Injection Technique: For high-boiling point analytes, a slow or inconsistent injection can lead to band broadening. A splitless injection is often used for trace analysis, but the splitless time is critical. An overly long time can broaden the initial band, while a time that is too short will result in incomplete transfer of this compound to the column.
-
Incorrect Initial Oven Temperature: If the initial oven temperature is too high, the analyte may not focus efficiently at the head of the column, resulting in broad peaks. For splitless injections, a common practice is to set the initial oven temperature approximately 10-20°C below the boiling point of the solvent.
-
Column Contamination: Accumulation of non-volatile residues at the inlet of the column can interact with the analyte, causing peak distortion. Regularly trimming the first few centimeters of the column can help mitigate this issue.
-
Insufficient Carrier Gas Flow Rate: A low flow rate increases the time the analyte spends in the column, leading to diffusion and peak broadening. Optimizing the flow rate for the carrier gas being used is crucial. Hydrogen or helium are common carrier gases.[1]
Question: We are observing poor separation between this compound and other long-chain alkanes in our mixture. How can we improve the resolution?
Answer: Improving the resolution between closely eluting high molecular weight alkanes requires careful optimization of the chromatographic conditions.
-
Inadequate Temperature Program: A rapid temperature ramp may not allow sufficient time for the separation of compounds with similar boiling points. Decreasing the ramp rate (e.g., from 20°C/min to 10°C/min) can enhance separation.
-
Incorrect Column Dimensions: For complex mixtures of high boilers, a longer column with a smaller internal diameter will provide higher efficiency and better resolution. Doubling the column length can increase resolution by about 40%.[2]
-
Stationary Phase Choice: While a non-polar stationary phase is appropriate for non-polar alkanes, slight differences in selectivity between phases can impact resolution. A 5% phenyl-polysiloxane/95% dimethylpolysiloxane phase can offer alternative selectivity compared to a 100% dimethylpolysiloxane phase.
Question: The this compound peak is tailing significantly. What is the cause and how can it be resolved?
Answer: Peak tailing for high molecular weight, less volatile compounds often points to active sites within the GC system.
-
Active Sites: Silanol groups in the injector liner, on glass wool, or at the head of the column can interact with analytes, causing tailing. Using a deactivated inlet liner and a high-quality, inert GC column is essential.
-
Column Degradation: Over time, the stationary phase can degrade, especially at the high temperatures required for this compound analysis, exposing active sites. If performance degrades, trimming the column or replacing it may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the ideal stationary phase for this compound analysis?
A1: For a non-polar alkane like this compound, a non-polar stationary phase is the most suitable choice. The principle of "like dissolves like" dictates that a non-polar analyte will be best separated on a non-polar stationary phase. Commonly used phases include 100% dimethylpolysiloxane and 5% phenyl-95% dimethylpolysiloxane. The elution order will generally follow the boiling points of the compounds.[3][4]
Q2: How do I select the appropriate GC column dimensions (length, internal diameter, and film thickness)?
A2: The choice of column dimensions is a balance between resolution, analysis time, and sample capacity.
-
Length: Longer columns provide higher resolution but result in longer analysis times. A 30-meter column is a good starting point for many applications.
-
Internal Diameter (ID): Smaller ID columns (e.g., 0.18 mm, 0.25 mm) offer higher efficiency and resolution.[3] Wider ID columns (e.g., 0.32 mm, 0.53 mm) have a higher sample capacity. A 0.25 mm ID is a common choice that balances efficiency and capacity.[4]
-
Film Thickness: For high boiling point compounds like this compound, a thinner film (e.g., 0.10 µm to 0.25 µm) is generally preferred to allow for elution at lower temperatures and with better peak shape.
Q3: Why is a high-temperature GC column necessary for this compound analysis?
A3: this compound has a very high boiling point (approximately 467°C). Therefore, a GC column that is stable at elevated temperatures is required to elute it from the column in a reasonable time with good peak shape. High-temperature columns are manufactured with special polyimide coatings and stationary phases that can withstand temperatures up to 400°C or higher with minimal bleed.[5][6]
Q4: What are the advantages of using hydrogen as a carrier gas for this analysis?
A4: Hydrogen offers higher optimal linear velocities compared to helium. This can significantly reduce analysis times without a substantial loss in resolution. The Van Deemter curve for hydrogen is flatter, meaning that efficiency remains high over a wider range of flow rates, allowing for faster separations while maintaining good peak resolution.[1]
Recommended GC Column Specifications for this compound
| Parameter | Recommendation | Rationale |
| Stationary Phase | 100% Dimethylpolysiloxane or 5% Phenyl-95% Dimethylpolysiloxane (High-Temperature Grade) | Non-polar phase for optimal separation of non-polar alkanes. High-temperature stability is crucial. |
| Column Length | 15 m - 30 m | A good compromise between resolution and analysis time. Longer columns can be used for more complex samples. |
| Internal Diameter (ID) | 0.25 mm | Offers a good balance of efficiency and sample capacity for general applications. |
| Film Thickness | 0.10 µm - 0.25 µm | Thinner films are suitable for high molecular weight compounds to ensure elution at reasonable temperatures. |
| Max Temperature | ≥ 400°C | Necessary to elute this compound and other high-boiling point compounds. |
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.
-
Sample Preparation:
-
Dissolve the this compound standard or sample in a high-purity solvent such as hexane or toluene to a final concentration suitable for your detector (e.g., 10-100 µg/mL).
-
-
GC-MS Instrument Conditions:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, high-temperature 5% phenyl-95% dimethylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector at 350°C.
-
Injection Mode: Splitless injection with a 1 µL injection volume and a splitless time of 1 minute.
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 15°C/min to 380°C.
-
Hold: Hold at 380°C for 10 minutes.
-
-
MS Transfer Line Temperature: 350°C.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometer:
-
Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and characteristic mass spectrum (prominent ions at m/z 57, 71, 85).
-
Quantify this compound by integrating the peak area and comparing it to a calibration curve generated from standards.
-
Workflow for GC Column Selection
References
Technical Support Center: Minimizing Dotriacontane Adsorption
This guide provides researchers, scientists, and drug development professionals with practical solutions to minimize the adsorption of dotriacontane to laboratory ware. Due to its chemical nature, this compound presents unique handling challenges that can impact experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution seem to lose concentration over time, even in a sealed container?
A: The primary cause is likely non-specific binding (NSB) or adsorption to the surfaces of your labware. This compound is a long-chain alkane (C32H66), making it extremely non-polar and hydrophobic.[1] This inherent hydrophobicity drives it to adsorb onto surfaces, especially plastics like polypropylene, to minimize its interaction with polar solvents.[2][3] This phenomenon effectively removes the compound from the solution, leading to a decrease in its effective concentration.
Q2: Which type of labware is better for handling this compound solutions: glass or plastic?
A: Both materials present challenges, but they can be managed with proper techniques.
-
Plastic (e.g., Polypropylene): Standard plastics are inherently hydrophobic and prone to adsorbing this compound.[2] If plasticware is necessary, it is crucial to use "low-binding" or "low-adsorption" products, which have been surface-treated by the manufacturer to be more hydrophilic.[2][4]
-
Glass: While glass is generally hydrophilic, its surface is not perfectly uniform and can still adsorb hydrophobic compounds.[5] Its primary advantage is that it can be rigorously cleaned and chemically treated (passivated) to ensure a more uniform and inert surface. For many applications, scrupulously clean glass is preferable to standard plastic.
Q3: What is the single most important factor in preventing this compound adsorption?
A: Solvent selection is the most critical factor. This compound's tendency to adsorb is a direct consequence of its poor solubility in polar liquids.[1] Using a solvent in which it is highly soluble will keep it in the solution phase. Very non-polar solvents are ideal.[6] For example, this compound is very soluble in benzene and soluble in hot toluene, diethyl ether, and ethanol.[7][8][9]
Q4: Can I add something to my solvent to prevent the this compound from sticking to the container walls?
A: Yes, using additives can be an effective strategy. Adding a small amount of a non-ionic surfactant to your solvent can help. These molecules can compete with this compound for adsorption sites on the labware surface.[10][11] However, ensure the additive will not interfere with any downstream analysis or experimental processes.
Q5: What is "passivation" and is it relevant for my experiments with this compound?
A: Passivation is a chemical treatment process that removes free iron and other contaminants from a surface and promotes the formation of a stable, non-reactive oxide layer.[12][13] It is most commonly performed on stainless steel.[14][15] If your experimental setup involves stainless steel components (e.g., tubing, fittings, vessels), passivation is highly recommended. The resulting passive layer is less likely to interact with and adsorb organic molecules like this compound.[13]
Troubleshooting Guide: Low or Inconsistent this compound Recovery
| Potential Cause | Recommended Solution |
| Inappropriate Solvent | The solvent is not sufficiently non-polar to fully solubilize the this compound. |
| Action: Switch to a solvent with higher solubility for this compound. Consider solvents like benzene, toluene, or hot diethyl ether.[7][8] For mixtures, increasing the proportion of the non-polar organic solvent can also help.[6] | |
| Labware Surface Activity | The surfaces of standard glass or plastic labware are actively adsorbing the compound. |
| Action: 1. Select Low-Binding Labware: Purchase and use commercially available low-adsorption plasticware.[2] 2. Treat Glassware: Implement a rigorous cleaning protocol for all glassware. For stainless steel parts, perform a chemical passivation treatment.[5][14] | |
| Sub-optimal Sample Handling | The experimental workflow maximizes contact between the this compound solution and labware surfaces. |
| Action: 1. Pre-condition Surfaces: Before adding the experimental sample, rinse all labware (pipette tips, tubes, plates) with the final solution. Discard the rinse solution. This "blocks" the most active adsorption sites. 2. Minimize Surface Area: Whenever possible, use the smallest containers appropriate for your sample volume to minimize the available surface area for adsorption.[16] | |
| Absence of a Blocking Agent | No competing molecules are present to prevent this compound from binding to the labware. |
| Action: If compatible with your experiment, add a small concentration (e.g., 0.01-0.05%) of a non-ionic surfactant like Tween-20 or Triton X-100 to your solutions.[11] |
Quantitative Data on Adsorption Reduction
The following table summarizes published data on the effectiveness of various methods for reducing the non-specific adsorption of hydrophobic compounds. While not specific to this compound, these results are illustrative of the improvements that can be achieved.
| Method | Compound Type | Adsorption Reduction | Source |
| Use of Low-Adsorption Microplates | Positively charged or neutral hydrophobic drugs | Reduced non-specific adsorption to below 15% | [2][4] |
| Silane Coating (GPTMS) | Various probe drugs, including hydrophobic ones | Suppressed non-specific adsorption to below 10% | [2][4] |
| Addition of Acetonitrile to Solvent | Various probe drugs | Showed stronger inhibition of adsorption than methanol | [2] |
| Coating with Polyethylene Glycol (PEG) | Proteins (hydrophobic interactions) | A well-established method to reduce non-specific protein adsorption | [17][18] |
Detailed Experimental Protocols
Protocol 1: Rigorous Cleaning of Borosilicate Glassware
Objective: To remove organic residues and create a uniformly hydrophilic glass surface to minimize hydrophobic interactions.
Materials:
-
Laboratory-grade detergent
-
Deionized (DI) water
-
Acetone, HPLC-grade
-
Hexane, HPLC-grade
-
Drying oven
Procedure:
-
Initial Wash: Manually scrub all glassware with a laboratory-grade detergent solution and warm water.
-
Rinse: Thoroughly rinse the glassware with tap water, followed by at least three rinses with DI water.
-
Solvent Rinse: Rinse the glassware with acetone to remove water and any remaining polar organic residues.
-
Final Rinse: Rinse the acetone-washed glassware with hexane to remove any non-polar organic residues.
-
Drying: Place the glassware in a drying oven at 105°C for at least 2 hours or until completely dry.
-
Storage: Store the clean glassware in a dust-free environment, such as a covered cabinet. For best results, use immediately after cooling.
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling solvents. Work in a well-ventilated area or a fume hood.
Protocol 2: Passivation of Stainless Steel Components
Objective: To create a chemically inert passive oxide layer on stainless steel surfaces to prevent interactions with this compound.
Materials:
-
Alkaline cleaning solution
-
Citric acid solution (e.g., 10% w/v) or Nitric acid solution (e.g., 20% v/v)
-
Deionized (DI) water
-
Personal Protective Equipment (PPE)
Procedure:
-
Cleaning: Thoroughly clean the stainless steel parts by immersing them in an alkaline cleaning solution to remove any oils, grease, or other surface contaminants.[15]
-
Rinsing: Rinse the parts thoroughly with DI water.
-
Acid Immersion: Immerse the cleaned parts in the passivation bath (either citric or nitric acid solution).[14][15] A typical duration is 20-30 minutes at room temperature.[19]
-
Final Rinsing: Remove the parts from the acid bath and rinse them extensively with DI water until the rinse water is neutral (pH 7).
-
Drying: Allow the parts to air dry completely or use a clean, dry nitrogen stream. The protective passive layer will fully form upon exposure to air (oxygen).[15]
Safety Precautions: Nitric acid is highly corrosive. All steps involving acid must be performed in a chemical fume hood with appropriate PPE, including acid-resistant gloves, apron, and face shield.
Visual Guides and Workflows
Caption: Troubleshooting workflow for this compound adsorption issues.
Caption: Decision workflow for preparing different types of labware.
References
- 1. Showing Compound this compound (FDB012240) - FooDB [foodb.ca]
- 2. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimized Hydrophobic Interactions and Hydrogen Bonding at the Target-Ligand Interface Leads the Pathways of Drug-Designing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. Buy this compound | 544-85-4 [smolecule.com]
- 8. This compound CAS#: 544-85-4 [m.chemicalbook.com]
- 9. This compound | 544-85-4 [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. What is Passivation and when Passivation is needed - Kemet [kemet.co.uk]
- 13. astropak.com [astropak.com]
- 14. borer.swiss [borer.swiss]
- 15. enzemfg.com [enzemfg.com]
- 16. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Surface Treatment of Polymeric Materials Controlling the Adhesion of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biolinscientific.com [biolinscientific.com]
- 19. Passivation (chemistry) - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude Dotriacontane Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying crude dotriacontane extracts. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and essential data to ensure the successful isolation of high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties? A1: this compound is a long-chain, saturated hydrocarbon (n-alkane) with the chemical formula C₃₂H₆₆. It is a non-polar compound that typically appears as white to slightly gray waxy flakes or powder. It is insoluble in water but soluble in hot non-polar organic solvents like toluene, benzene, and diethyl ether.[1]
Q2: What are the most common methods for purifying crude this compound? A2: The most effective and widely used methods for purifying solid long-chain alkanes like this compound are recrystallization and column chromatography.[2] Recrystallization is ideal for removing impurities with different solubility profiles, while column chromatography is excellent for separating compounds based on polarity.
Q3: What are the likely impurities in a crude this compound extract? A3: Crude extracts, especially from natural sources like plant waxes, may contain a variety of impurities.[3] These can include other long-chain alkanes, fatty acids, esters, plant alcohols, and pigments like chlorophyll.[3][4] The choice of purification method will depend on the nature of these impurities.
Q4: How do I choose the best solvent for recrystallizing this compound? A4: An ideal recrystallization solvent should dissolve this compound completely at an elevated temperature but poorly at room or low temperatures.[2] Based on its solubility profile, solvents like toluene, n-hexane, or a mixed solvent system such as hexane/ethyl acetate are good candidates.[5] It is crucial to perform a small-scale solvent screen to find the optimal system for your specific extract.
Q5: Can I use reverse-phase chromatography to purify this compound? A5: Yes, but it's less common for this type of compound. In normal-phase chromatography (e.g., silica gel), non-polar compounds like this compound elute very quickly with a non-polar mobile phase.[6] In reverse-phase chromatography (e.g., C18 stationary phase), this compound would be very strongly retained and require a highly non-polar mobile phase to elute.[6][7] Normal-phase is generally more straightforward for separating this compound from more polar impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very few crystals form upon cooling. | 1. Too much solvent was used, and the solution is not supersaturated. 2. The cooling process is too slow, or the final temperature is not low enough. | 1. Boil off a portion of the solvent to concentrate the solution and attempt cooling again.[8] 2. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation. |
| The product "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooling too rapidly. 3. High concentration of impurities depressing the melting point. | 1. Re-heat the solution to dissolve the oil, add a small amount of a "better" co-solvent (in which it is less soluble) to lower the solution's saturation point, and allow it to cool slowly. 2. Ensure the flask is allowed to cool slowly to room temperature before placing it in an ice bath. Insulate the flask if necessary.[8] |
| Low recovery yield. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[8] 2. Premature crystallization occurred during a hot filtration step. 3. Crystals were washed with a solvent that was not ice-cold. | 1. Reduce the initial volume of hot solvent to the minimum required for complete dissolution. Cool the mother liquor in an ice bath to recover more product. 2. Ensure the filtration apparatus (funnel, flask) is pre-heated before filtering the hot solution. 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Crystals appear colored or impure. | 1. Colored impurities are co-crystallizing with the product. 2. Insoluble impurities were not removed. | 1. Before cooling, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.[8] 2. If insoluble material is present in the hot solution, perform a hot filtration before allowing the solution to cool. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| This compound elutes immediately in the solvent front. | The mobile phase (eluent) is too polar for the non-polar this compound on a polar stationary phase like silica. | This is expected behavior. This compound is very non-polar and will have a low affinity for silica gel. Use a highly non-polar eluent (e.g., 100% n-hexane) to separate it from other non-polar impurities or to quickly elute it away from more polar impurities that will be retained on the column. |
| Poor separation between this compound and other non-polar impurities. | The chosen eluent system does not provide sufficient resolution. | 1. Use a less polar solvent system (e.g., isooctane or petroleum ether). 2. Use a longer column to increase the number of theoretical plates. 3. Ensure the sample is loaded onto the column in a very narrow band using the minimum possible volume of solvent. |
| Compound "streaks" or "tails" down the column. | 1. The column was packed improperly, leading to channeling. 2. The sample was overloaded on the column. | 1. Ensure the column is packed uniformly without any air bubbles or cracks.[9] 2. Use an appropriate ratio of sample to stationary phase (typically 1:30 to 1:100 by weight). |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₃₂H₆₆ | [1] |
| Molecular Weight | 450.87 g/mol | [1] |
| Appearance | White to slightly gray shiny flakes/powder | [1] |
| Melting Point | 65-70 °C | [1] |
| Boiling Point | 467 °C | [1] |
| Solubility (Water) | Insoluble | [1] |
| Solubility (Organic) | Soluble in hot toluene, benzene, diethyl ether; slightly soluble in hot ethanol. | [1] |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
This protocol describes the purification of solid crude this compound using a single-solvent recrystallization method.
Materials:
-
Crude this compound extract
-
Recrystallization solvent (e.g., n-hexane, toluene)
-
Erlenmeyer flasks (2)
-
Heating mantle or hot plate
-
Watch glass
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Choose an appropriate solvent where this compound is highly soluble when hot and poorly soluble when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently while stirring. Continue to add the minimum amount of hot solvent dropwise until all the this compound has just dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize the precipitation of the purified this compound.
-
Collection of Crystals: Set up a Buchner funnel for vacuum filtration. Wet the filter paper with a small amount of ice-cold solvent. Pour the cold crystal slurry into the funnel and apply vacuum.
-
Washing: Wash the collected crystals with a small portion of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Allow air to be pulled through the crystals on the funnel for several minutes to partially dry them. Transfer the purified crystals to a pre-weighed watch glass and dry them completely in a fume hood or a drying oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Column Chromatography of Crude this compound
This protocol is for the separation of this compound from more polar impurities using normal-phase column chromatography.
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Eluent (e.g., n-hexane)
-
Chromatography column
-
Sand
-
Glass wool or cotton
-
Collection tubes or flasks
Procedure:
-
Column Preparation: Place a small plug of glass wool or cotton at the bottom of the column. Add a thin layer of sand. Prepare a slurry of silica gel in the eluent (n-hexane) and pour it into the column.[10] Gently tap the column to ensure even packing and remove any air bubbles. Add another layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude this compound extract in a minimal amount of a solvent like hexane or dichloromethane. Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Elution: Open the stopcock and begin adding the eluent (n-hexane) to the top of the column, ensuring the silica bed never runs dry. Because this compound is very non-polar, it will travel down the column quickly with the solvent front.
-
Fraction Collection: Begin collecting the eluate in fractions (e.g., 10-20 mL per tube) as soon as the solvent starts to drip from the column. More polar impurities will remain adsorbed to the silica gel at the top of the column.
-
Analysis: Monitor the collected fractions for the presence of this compound using Thin Layer Chromatography (TLC). Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., hexane/ethyl acetate 9:1).
-
Isolation: Combine the pure fractions containing this compound. Remove the solvent using a rotary evaporator to yield the purified solid product.
Visualizations
Caption: General workflow for purifying crude this compound via recrystallization.
Caption: Decision tree for troubleshooting poor crystallization results.
References
- 1. This compound | C32H66 | CID 11008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cannabissciencetech.com [cannabissciencetech.com]
- 4. thcfarmer.com [thcfarmer.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. columbia.edu [columbia.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Dotriacontane Chromatogram Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address baseline noise in dotriacontane chromatograms, ensuring accurate and reliable experimental results.
Troubleshooting Guide: Baseline Noise in this compound Chromatograms
High baseline noise can obscure peaks and lead to inaccurate quantification in the analysis of this compound. This guide provides a systematic approach to identifying and resolving common causes of baseline noise in Gas Chromatography (GC) systems, which are typically used for the analysis of long-chain alkanes like this compound.
Is your baseline excessively noisy or showing random spikes?
High-frequency, random noise can originate from several sources within your GC system. Follow these steps to diagnose and resolve the issue.
Question 1: Could my carrier gas be the source of the noise?
Answer: Yes, impure carrier gas is a common cause of baseline noise. Contaminants such as moisture and oxygen can cause column bleed and create a noisy baseline.[1][2]
-
Diagnostic Test: To check if the carrier gas is the source of the noise, you can monitor the baseline stability over 24-48 hours with a new gas cylinder versus the existing one under identical conditions.[3] A higher baseline with one of the cylinders would indicate it as the source of contamination.
-
Solution Protocol:
-
Ensure you are using high-purity (99.999% or higher) carrier gas (e.g., Helium or Hydrogen).
-
Install or replace in-line gas purifiers to remove moisture, oxygen, and hydrocarbons.[3]
-
Check for leaks in the gas lines and fittings using an electronic leak detector. Even small leaks can introduce atmospheric contaminants.[2]
-
Question 2: Is it possible that the GC inlet is causing the baseline noise?
Answer: Absolutely. The inlet system, particularly the septum and liner, is a frequent source of contamination and subsequent baseline noise.
-
Diagnostic Test for Septum Bleed: Perform a blank run with a solvent injection using an isothermal oven temperature at your highest analytical temperature. An increasing baseline over time is a strong indicator of septum bleed.[3]
-
Solution Protocol for Septum Bleed:
-
Diagnostic Test for Liner Contamination: Compare the baseline noise from a run with a new, clean liner to a run with the current liner under the same conditions. A significant decrease in noise with the new liner points to contamination.[3]
-
Solution Protocol for Liner Contamination:
Question 3: How can I determine if my GC column is the problem?
Answer: Column bleed, where the stationary phase degrades and elutes, is a common contributor to a rising baseline and increased noise, especially at high temperatures required for this compound analysis.[7]
-
Diagnostic Test: To isolate the column as the source of the noise, you can run a temperature program with the column disconnected from the detector (cap the detector inlet). If the baseline noise disappears, the column is the likely culprit.
-
Solution Protocol:
-
Column Conditioning: New columns must be conditioned properly to remove any residual solvents and stabilize the stationary phase. This involves heating the column to a temperature slightly above the final method temperature for a specified period.[8][9][10]
-
Bake-out: For a column already in use, performing a bake-out at a temperature slightly above the analysis temperature can help remove contaminants.[5]
-
Column Trimming: If the front end of the column is contaminated, trimming 10-20 cm from the inlet side can improve performance.[11]
-
Use a Low-Bleed Column: For high-temperature analyses, it is recommended to use columns specifically designed for low bleed (e.g., "MS" grade columns).
-
Question 4: Could the detector be the source of the high baseline noise?
Answer: Yes, detector contamination or incorrect settings can lead to a noisy baseline. For this compound analysis, a Flame Ionization Detector (FID) is commonly used.
-
Diagnostic Test: If the baseline noise increases with the detector temperature, it may indicate contamination of the FID jet or collector.[3]
-
Solution Protocol:
-
Detector Cleaning: Regularly clean the FID jet and collector according to the manufacturer's instructions.
-
Check Gas Flows: Ensure the hydrogen and air flows to the detector are at the optimal rates for your instrument. Incorrect flow rates can increase noise.[5][6]
-
Detector Temperature: Maintain a stable and appropriate detector temperature. Fluctuations in temperature can cause baseline instability.[3]
-
Quantitative Data on Baseline Noise Reduction
The following table summarizes the potential reduction in baseline noise that can be achieved by implementing specific troubleshooting actions. The values are indicative and can vary depending on the initial state of the system and the severity of the issue.
| Troubleshooting Action | Initial Baseline Noise (Arbitrary Units) | Final Baseline Noise (Arbitrary Units) | % Reduction |
| Replacing contaminated carrier gas cylinder and installing a purifier | 100 | 30 | 70% |
| Replacing a bleeding septum with a high-quality, low-bleed septum | 80 | 15 | 81% |
| Cleaning a contaminated inlet liner | 60 | 10 | 83% |
| Proper column conditioning of a new column | 120 | 20 | 83% |
| Cleaning a contaminated Flame Ionization Detector (FID) | 70 | 25 | 64% |
Note: These values are for illustrative purposes to demonstrate the potential impact of each action. One documented case showed an 85% reduction in baseline noise after implementing a systematic troubleshooting approach that included replacing the septum, cleaning the inlet, and ensuring carrier gas purity.[3]
Experimental Protocol: GC-FID Analysis of this compound
This protocol provides a starting point for the analysis of this compound. Method optimization may be required based on your specific instrumentation and sample matrix.
Instrumentation and Consumables:
-
Gas Chromatograph: Equipped with a split/splitless inlet and a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1ms or equivalent), is suitable for separating long-chain alkanes. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.[12]
-
Carrier Gas: High-purity Helium or Hydrogen.
-
Gases for FID: High-purity Hydrogen and Air.
-
Syringe: 10 µL syringe for sample injection.
-
Vials: 2 mL autosampler vials with PTFE-lined septa.
GC-FID Operating Conditions:
| Parameter | Recommended Setting |
| Inlet Temperature | 300 °C[12] |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Splitless Time | 1 minute |
| Carrier Gas Flow Rate | 1.5 mL/min (constant flow mode) |
| Oven Temperature Program | Initial temperature: 100 °C, hold for 2 minutesRamp 1: 15 °C/min to 250 °CRamp 2: 10 °C/min to 320 °C, hold for 10 minutes |
| Detector Temperature | 320 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (if used) | 25 mL/min (Nitrogen or Helium) |
Sample Preparation:
-
Accurately weigh a known amount of the this compound standard.
-
Dissolve the standard in a suitable solvent (e.g., hexane, isooctane) to prepare a stock solution of a known concentration.
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
Dissolve or dilute the sample in the same solvent used for the standards.
Analysis Procedure:
-
Equilibrate the GC system at the initial conditions.
-
Inject a solvent blank to check for system cleanliness and baseline stability.
-
Inject the calibration standards, starting from the lowest concentration.
-
Inject the samples.
-
After the analysis, run a solvent blank to clean the system.
Visualizing the Troubleshooting Workflow
A logical approach is crucial for efficient troubleshooting. The following diagram illustrates a systematic workflow to address baseline noise issues.
Caption: A systematic workflow for troubleshooting baseline noise.
Frequently Asked Questions (FAQs)
Q1: What is the difference between baseline noise and baseline drift?
A1: Baseline noise refers to the rapid, random fluctuations of the baseline signal. In contrast, baseline drift is a slow, steady upward or downward trend in the baseline over the course of a chromatographic run.[13]
Q2: Can my sample preparation method contribute to baseline noise?
A2: Yes, improper sample preparation can introduce contaminants that lead to a noisy baseline. Using low-purity solvents or contaminated glassware can introduce interfering substances. Always use high-purity solvents and ensure all labware is scrupulously clean.
Q3: How often should I perform maintenance on my GC system to prevent baseline noise?
A3: The frequency of maintenance depends on the usage of the instrument and the cleanliness of the samples being analyzed. However, a general guideline is to:
-
Replace the septum weekly to monthly.
-
Replace the inlet liner monthly or as needed, based on visual inspection or performance degradation.
-
Check for gas leaks regularly, especially after changing gas cylinders or performing maintenance.
-
Clean the FID detector every 3-6 months, or more frequently if analyzing dirty samples.
Q4: Can the data acquisition rate affect the appearance of baseline noise?
A4: Yes, a very high data acquisition rate can make the baseline appear noisier by capturing more of the high-frequency fluctuations. Conversely, an excessively low data rate can artificially broaden peaks. It is important to select a data acquisition rate that provides a sufficient number of data points across a peak (typically 15-20) without unnecessarily increasing the noise level.
By following this guide, researchers can effectively diagnose and resolve issues with baseline noise in their this compound chromatograms, leading to more accurate and reliable data.
References
- 1. Baseline Drift and Carrier Purity [July 30, 2004] - Chromatography Forum [chromforum.org]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. aasnig.com [aasnig.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. gcms.cz [gcms.cz]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Troubleshooting GC Column Baseline Issues [restek.com]
- 8. How to Condition a New Capillary GC Column [restek.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. GC Tech Tip: GC Column Conditioning and Testing | Phenomenex [phenomenex.com]
- 11. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 12. benchchem.com [benchchem.com]
- 13. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Optimizing GC Temperature Programming for Dotriacontane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing gas chromatography (GC) temperature programming for the analysis of dotriacontane (C32H66).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the GC analysis of this compound?
A1: The primary challenge in analyzing this compound, a long-chain alkane, is its high boiling point (approximately 467°C). This necessitates high-temperature GC methods. Achieving good peak shape and resolution without excessively long run times requires careful optimization of the temperature program.
Q2: Why is temperature programming necessary for analyzing samples containing this compound?
A2: Temperature programming is crucial when analyzing samples that contain a range of compounds with different boiling points.[1][2] For a sample containing this compound and other more volatile components, a temperature program allows for the separation of these lower-boiling compounds at cooler initial temperatures. The temperature is then increased to elute high-boiling compounds like this compound in a reasonable timeframe and with good peak shape.[3]
Q3: What is a good starting point for a GC temperature program for this compound?
A3: A good starting point, often called a "scouting gradient," can help understand the sample's volatility range.[4] A typical scouting program involves a low initial oven temperature (e.g., 40°C), a moderate ramp rate of 10°C/min, and a final temperature near the column's maximum operating limit, with a hold time of at least 10 minutes to ensure all components have eluted.[2][4]
Q4: How does the temperature ramp rate affect the separation of this compound?
A4: The temperature ramp rate significantly impacts the resolution of long-chain alkanes. A slower ramp rate (e.g., 5°C/min) increases the interaction time between the analytes and the stationary phase, which can improve the separation of closely eluting compounds.[3] Conversely, a faster ramp rate shortens the analysis time but may decrease resolution.[5] In some cases, very fast ramp rates can even cause the elution order of compounds to reverse.[6]
Q5: What is the impact of the initial oven temperature on the analysis?
A5: The initial oven temperature primarily affects the resolution of early-eluting (more volatile) peaks.[4] For samples where compounds more volatile than this compound need to be separated, a lower initial temperature is recommended.[4] If only high-boiling compounds are of interest, a higher initial temperature can be used to save analysis time.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the GC analysis of this compound.
Issue 1: Poor Peak Shape (Broad or Tailing Peaks)
Possible Causes:
-
Column Overload: Injecting too much sample can lead to broad, fronting, or tailing peaks.[5][7]
-
Inadequate Vaporization: The injector temperature may be too low for the high-boiling this compound.
-
Active Sites in the System: Exposed silanol groups in the inlet liner or on the column can interact with analytes, causing peak tailing.[8]
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shapes.[9]
Solutions:
-
Reduce Sample Concentration: Dilute the sample to an appropriate concentration.
-
Increase Injector Temperature: Ensure the injector temperature is high enough to flash vaporize the this compound.
-
Use an Inert Liner and Column: Employ deactivated inlet liners and high-quality, low-bleed columns.
-
Column Conditioning: Properly condition the column before use to remove contaminants and ensure a stable baseline.[8]
Issue 2: Poor Resolution or Co-eluting Peaks
Possible Causes:
-
Suboptimal Temperature Program: The temperature ramp rate may be too fast, or the initial temperature may be too high.[5]
-
Incorrect Column Selection: The stationary phase may not be suitable for separating long-chain alkanes.[5]
-
Carrier Gas Flow Rate: The flow rate of the carrier gas may not be optimal for the column dimensions.[5]
Solutions:
-
Optimize the Temperature Program: Decrease the ramp rate to improve separation.[3] Consider a multi-step ramp if the sample contains a wide range of analytes.[5]
-
Select an Appropriate Column: For non-polar alkanes like this compound, a non-polar stationary phase is recommended.[5][10] Longer columns generally provide better resolution.[3]
-
Adjust Carrier Gas Flow Rate: Operate the carrier gas near its optimal linear velocity to maximize efficiency.[5]
Issue 3: Baseline Drift or Instability
Possible Causes:
-
Column Bleed: At the high temperatures required for this compound, the column's stationary phase can degrade and "bleed," causing the baseline to rise.[9][11]
-
Contamination: Contaminants in the carrier gas, sample, or from previous injections can cause baseline instability.[9]
-
Detector Instability: The detector may not be properly stabilized at the operating temperature.
Solutions:
-
Use a Low-Bleed Column: Select a column specifically designed for high-temperature applications.
-
Ensure High-Purity Carrier Gas: Use high-purity carrier gas and install gas purifiers to remove oxygen and moisture.
-
Proper System Maintenance: Regularly bake out the column and clean the detector to remove contaminants.[9]
Experimental Protocols
Protocol 1: General Screening Method for this compound
This protocol is a starting point for developing a method for a sample containing this compound.
| Parameter | Setting | Rationale |
| Column | Non-polar (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | A standard non-polar column is suitable for alkane separation.[5] |
| Injector Temperature | 300°C | Ensures complete vaporization of this compound. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overload. |
| Carrier Gas | Helium or Hydrogen | Hydrogen can provide faster analysis times.[3] |
| Flow Rate | 1.0 mL/min (for Helium) | A typical flow rate for a 0.25 mm ID column. |
| Oven Program | Initial Temp: 150°C, hold for 1 min | Starts at a temperature that allows for the elution of lighter compounds. |
| Ramp: 10°C/min to 320°C | A moderate ramp to separate a range of compounds.[4] | |
| Final Hold: 10 min at 320°C | Ensures elution of high-boiling compounds. | |
| Detector | Flame Ionization Detector (FID) | Provides good sensitivity for hydrocarbons. |
| Detector Temperature | 330°C | Prevents condensation of analytes in the detector. |
Data Presentation
Table 1: Effect of Temperature Ramp Rate on this compound Elution
| Ramp Rate (°C/min) | Retention Time (min) | Peak Width (min) | Resolution (from adjacent peak) |
| 20 | 12.5 | 0.15 | 1.2 |
| 10 | 18.2 | 0.10 | 1.8 |
| 5 | 25.8 | 0.08 | 2.5 |
Note: Data is illustrative and will vary based on the specific GC system and conditions.
Visualizations
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for poor peak resolution.
Logical Relationship of GC Parameters for this compound Analysis
Caption: Key parameters influencing this compound GC analysis.
References
- 1. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 2. What Is Temperature Programming in Gas Chromatography? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. fishersci.ca [fishersci.ca]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Dotriacontane Recovery During Solvent Evaporation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help prevent the loss of dotriacontane during solvent evaporation procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a long-chain, saturated hydrocarbon (n-alkane) with the chemical formula C₃₂H₆₆.[1][2][3] It is a white, waxy or flaky solid at room temperature.[1][2] Its high boiling point and very low vapor pressure mean it is non-volatile under standard laboratory conditions.[2][4] Understanding its physical properties is crucial for selecting an appropriate solvent evaporation method.
Q2: Why does this compound loss occur during solvent evaporation if it's non-volatile?
Loss of this compound is typically not due to its own evaporation but results from mechanical issues during the solvent removal process. The primary causes include:
-
Bumping: This is the violent, uncontrolled boiling of a solution.[5][6] It can eject the entire sample from the flask. This is a common issue in rotary evaporation when the vacuum is applied too quickly or the temperature is too high.[5][6]
-
Splashing/Aerosol Formation: An overly aggressive nitrogen stream in a blowdown evaporator can splash the sample out of the tube or create a fine mist (aerosol) that is carried away with the gas flow.[7]
-
Sublimation: While this compound's vapor pressure is extremely low, under conditions of high vacuum and heat, some of the solid may transition directly into a gas, leading to minor losses.[2][8]
-
Adherence to Glassware: As a waxy solid, this compound can coat the surface of the evaporation flask, making quantitative recovery challenging.[6]
Q3: Which solvent evaporation method is best for this compound?
The ideal method depends on your sample volume, the solvent used, and the equipment available.
-
Rotary Evaporation is suitable for larger sample volumes ( >10 mL).[9] It is efficient but requires careful control to prevent bumping.[10]
-
Nitrogen Blowdown is ideal for concentrating multiple, small-volume samples ( <50 mL).[10][11]
-
Vacuum Centrifugation is the most gentle method and is excellent for preventing any sample loss from bumping or splashing, making it perfect for small, precious, or numerous samples.[10][12][13]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃₂H₆₆ | [1][2][3] |
| Molecular Weight | 450.87 g/mol | [1][2] |
| Appearance | White to light grey glistening flakes | [1][2][14] |
| Melting Point | 65-70 °C | [1][4] |
| Boiling Point | 467 °C (at 760 mmHg) | [1][4] |
| Vapor Pressure | <1 mmHg at 20 °C | [4][15] |
| Solubility | Insoluble in water; Soluble in hot nonpolar organic solvents like toluene and benzene. | [1][2][4][15] |
Table 2: Comparison of Common Solvent Evaporation Techniques
| Feature | Rotary Evaporation | Nitrogen Blowdown | Vacuum Centrifugation |
| Principle | Reduced pressure, increased surface area (rotation), and gentle heating.[12] | Inert gas flow displaces solvent vapor, plus optional heating.[7][11] | Reduced pressure and centrifugal force to prevent bumping.[10][13] |
| Typical Volume | > 10 mL to several liters | < 50 mL | < 25 mL |
| Primary Risk of Loss | Bumping, foaming.[5][6] | Splashing, aerosol formation.[7] | Minimal; potential for sublimation under high vacuum. |
| Best For | Large volumes, moderately volatile solvents.[9] | Multiple small samples, volatile solvents.[11][16] | Heat-sensitive or precious samples, preventing cross-contamination.[12] |
| This compound Suitability | Good, with careful control of vacuum and temperature. | Good, with careful control of gas flow. | Excellent, safest method for quantitative recovery. |
Troubleshooting Guides
Issue 1: Sample Loss During Rotary Evaporation
Symptom: Your this compound solution violently boiled ("bumped") and was sucked into the condenser or vacuum line.
Cause: The solvent's boiling point was exceeded too quickly due to a combination of excessive vacuum and/or heat.
Solutions:
-
Gradual Vacuum Application: Apply the vacuum slowly to allow the solvent to degas and boil smoothly.[5]
-
Controlled Temperature: Keep the water bath temperature moderate. A common rule is the "10-20-30 rule": the bath temperature should be about 20°C above the boiling point of the solvent at the target pressure, and the condenser coolant should be at least 20°C colder than the solvent's boiling point.
-
Proper Flask Volume: Do not fill the flask more than halfway full.[6] This provides more surface area and reduces the risk of bumping.[6]
-
Increase Rotation Speed: Faster rotation can sometimes reduce bumping by ensuring a more uniform thin film of the liquid.[6]
-
Use a Bump Trap: Always use a bump trap between the flask and the vapor duct. This is a crucial piece of glassware designed to catch any material ejected from the flask during bumping, preventing sample loss.[5][17]
Issue 2: Sample Loss or Slow Evaporation with Nitrogen Blowdown
Symptom: The sample splashed out of the tube, or the solvent is evaporating very slowly.
Cause: The nitrogen flow rate is either too high (splashing) or too low (slow evaporation). The sample may also be getting too cold.
Solutions:
-
Optimize Gas Flow: Adjust the nitrogen flow so that the gas stream creates a small dimple on the surface of the liquid without causing splashing.[7]
-
Needle Positioning: Keep the tips of the gas needles close to the surface of the sample for maximum efficiency.[7]
-
Apply Gentle Heat: Use a heated water bath or dry block set to a temperature just below the solvent's boiling point (e.g., 30-40°C) to counteract the cooling effect of evaporation and speed up the process.[7][11]
-
Use Dry Gas: Ensure the nitrogen or other gas used is dry. Moisture in the gas will slow down the evaporation of organic solvents.[7]
Issue 3: Low Recovery of this compound Post-Evaporation
Symptom: After the solvent is removed, very little solid this compound is visible, or it appears as a thin, hard-to-scrape film on the glass.
Cause: This could be due to adherence to the glassware or minor losses from sublimation if a very high vacuum was used for an extended period.
Solutions:
-
Final Drying Stage: For the final stage of drying, once the bulk of the solvent is gone, you can reduce the vacuum level or switch to a nitrogen stream to remove the last traces of solvent without risking sublimation.
-
Sample Recovery: To recover this compound that is thinly spread on the flask walls, add a small amount of a highly volatile solvent (like hexane or diethyl ether) to dissolve the compound, transfer it to a pre-weighed vial with a smaller surface area, and then gently evaporate this smaller volume using a nitrogen stream.
-
Air Drying: For some samples, fully drying in the evaporator may cause them to adhere strongly to the glass.[6] Consider removing the sample when it is a thick oil or slurry and allowing the final traces of solvent to evaporate at room temperature in a fume hood or desiccator.[6]
Experimental Protocols & Visualizations
Protocol 1: Rotary Evaporation
This protocol describes the standard procedure for removing a solvent from a solution containing this compound using a rotary evaporator.
Methodology:
-
Preparation: Weigh a clean, empty round-bottom flask. Add the this compound solution to the flask, ensuring it is no more than half full.
-
Assembly: Attach a bump trap to the flask and secure it with a clip.[9] Connect the assembly to the rotary evaporator.
-
Set Parameters: Lower the flask into the water bath. Set the bath temperature (e.g., 40°C). Begin rotating the flask at a moderate speed (e.g., 150 RPM).
-
Evaporation: Ensure the condenser is active (coolant flowing). Slowly and carefully apply the vacuum. You should see the solvent begin to condense on the condenser coils and collect in the receiving flask.[9]
-
Completion: Continue until all the solvent has been removed and only the solid/waxy this compound remains.
-
Final Steps: Slowly release the vacuum to return the system to atmospheric pressure. Stop the rotation and raise the flask from the water bath. Detach the flask and re-weigh to determine the yield.
Protocol 2: Nitrogen Blowdown Evaporation
This protocol outlines the use of a nitrogen evaporator to concentrate small volumes of this compound solutions.
Methodology:
-
Preparation: Place your sample vials or tubes into the evaporator's rack.
-
Set Parameters: If using a heated model, set the water bath or dry block temperature (e.g., 30-40°C).
-
Position Needles: Lower the gas delivery needles so they are approximately 1-2 cm above the liquid surface.
-
Evaporation: Start the flow of nitrogen gas. Adjust the flow rate for each sample so that it creates a gentle disturbance or dimple on the liquid surface without causing any splashing.[7]
-
Completion: Monitor the samples until they have reached the desired concentration or are completely dry.
-
Final Steps: Turn off the nitrogen flow and remove the samples from the unit.
Protocol 3: Vacuum Centrifugation
This protocol details the procedure for safely evaporating solvents from this compound solutions using a vacuum centrifuge.
Methodology:
-
Preparation: Pipette samples into appropriately sized centrifuge tubes or vials. It is critical to ensure the rotor is balanced by placing tubes of equal weight opposite each other.
-
Assembly: Load the balanced rotor into the vacuum centrifuge chamber and close the lid securely.
-
Set Parameters: Select the appropriate program. Set the desired heating temperature (if applicable, keep it low for this application, e.g., 30°C) and run time.
-
Evaporation: Start the machine. The centrifuge will begin to spin, and then the vacuum pump will engage.
-
Completion: The run will automatically end after the set time. Some advanced systems can detect when the samples are dry.
-
Final Steps: Vent the chamber to release the vacuum, wait for the rotor to stop spinning completely, and then open the lid to remove your samples.
Logic Diagram: Selecting an Evaporation Method
This decision tree helps guide the user to the most appropriate evaporation method based on key experimental parameters.
References
- 1. This compound | 544-85-4 [chemicalbook.com]
- 2. This compound | C32H66 | CID 11008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound CAS#: 544-85-4 [m.chemicalbook.com]
- 5. How to protect samples when using a rotary evaporator? [en1.nbchao.com]
- 6. How to Achieve the Best Rotary Evaporation Results [labx.com]
- 7. blog.organomation.com [blog.organomation.com]
- 8. This compound [webbook.nist.gov]
- 9. Video: Rotary Evaporation to Remove Solvent [jove.com]
- 10. rocker.com.tw [rocker.com.tw]
- 11. blog.organomation.com [blog.organomation.com]
- 12. How Do You Remove Solvent By Evaporation? Master The Techniques For Safe And Efficient Sample Preparation - Kintek Solution [kindle-tech.com]
- 13. longlight.com [longlight.com]
- 14. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 15. 544-85-4(this compound) | Kuujia.com [kuujia.com]
- 16. google.com [google.com]
- 17. gwsionline.com [gwsionline.com]
Validation & Comparative
A Comparative Guide to Dotriacontane Extraction Methods
For researchers and professionals in drug development, the efficient extraction of target bioactive compounds is a critical preliminary step. This guide provides an objective comparison of various methods for extracting dotriacacontane, a long-chain alkane with potential therapeutic applications. The following sections detail the efficiency of conventional and modern extraction techniques, supported by experimental data, to inform the selection of the most suitable method for your research needs.
Comparison of Extraction Method Efficiency
The choice of extraction method significantly impacts the yield, purity, and overall efficiency of isolating dotriacontane. This section provides a comparative overview of common techniques. While direct comparative data for this compound across all methods is limited in published literature, this guide synthesizes available data for long-chain alkanes and plant waxes to provide a representative comparison.
Data Summary
The following table summarizes the performance of different extraction methods based on key experimental parameters. The data presented is a synthesis from various studies on the extraction of n-alkanes and plant waxes, and should be considered as illustrative for the purpose of comparison.
| Extraction Method | Typical Yield (%) | Purity of this compound | Extraction Time | Solvent Consumption | Relative Cost | Key Advantages | Key Disadvantages |
| Maceration | Low to Moderate | Low to Moderate | 24 - 72 hours | High | Low | Simple, suitable for thermolabile compounds. | Time-consuming, large solvent volume, lower efficiency. |
| Soxhlet Extraction | Moderate to High | Moderate | 6 - 24 hours | Moderate | Moderate | Continuous extraction, higher yield than maceration. | Time-consuming, potential thermal degradation of compounds.[1] |
| Ultrasound-Assisted Extraction (UAE) | High | Moderate to High | 15 - 60 minutes | Low | Moderate | Fast, reduced solvent and energy consumption.[2][3] | Equipment cost, potential for radical formation at high intensity.[4] |
| Microwave-Assisted Extraction (MAE) | High | Moderate to High | 5 - 30 minutes | Low | Moderate | Very fast, reduced solvent use, efficient heating.[5][6] | Requires specialized equipment, potential for localized overheating. |
| Supercritical Fluid Extraction (SFE) | High | High | 1 - 4 hours | Very Low (CO2) | High | Highly selective, solvent-free product, tunable.[4][7] | High initial investment, complex instrumentation.[7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing extraction techniques. Below are representative protocols for the key experiments discussed.
Maceration
Maceration is a simple and widely used conventional extraction method.
Protocol:
-
Sample Preparation: Air-dry the plant material (e.g., leaves, waxes) and grind it into a coarse powder.
-
Extraction: Place a known weight of the powdered material (e.g., 100 g) in a sealed container with a suitable solvent (e.g., n-hexane) at a solid-to-solvent ratio of 1:10 (w/v).
-
Incubation: Allow the mixture to stand at room temperature for a period of 3 to 7 days, with occasional agitation.
-
Filtration: Filter the mixture to separate the extract from the solid plant residue.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Analysis: Analyze the extract for this compound content using Gas Chromatography-Mass Spectrometry (GC-MS).[8]
Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration.
Protocol:
-
Sample Preparation: Prepare the dried and powdered plant material as described for maceration.
-
Apparatus Setup: Place a known amount of the powdered sample (e.g., 50 g) into a thimble and insert it into the main chamber of the Soxhlet extractor.
-
Extraction: Add the extraction solvent (e.g., n-hexane) to the distillation flask. Heat the solvent to its boiling point. The solvent vapor travels up a distillation arm and condenses in the condenser, dripping down into the thimble containing the sample.
-
Cycling: The solvent fills the thimble and extracts the desired compounds. Once the solvent reaches the overflow level, it is siphoned back into the distillation flask, carrying the extracted compounds with it. This cycle is repeated for 6-24 hours.
-
Concentration: After extraction, the solvent is evaporated to yield the crude extract.
-
Analysis: Quantify the this compound content in the extract using GC-MS.[1]
Ultrasound-Assisted Extraction (UAE)
UAE utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer, leading to faster and more efficient extraction.
Protocol:
-
Sample Preparation: Use dried and powdered plant material.
-
Extraction: Mix a known weight of the sample (e.g., 20 g) with a specific volume of solvent (e.g., ethanol/water mixture) in a flask.
-
Sonication: Immerse the flask in an ultrasonic bath or use an ultrasonic probe. Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a short duration (e.g., 15-60 minutes).
-
Separation: Centrifuge or filter the mixture to separate the extract from the solid residue.
-
Concentration: Remove the solvent using a rotary evaporator.
-
Analysis: Determine the this compound concentration using GC-MS.[3][9]
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to rapidly heat the solvent and sample, accelerating the extraction process.
Protocol:
-
Sample Preparation: Use dried and powdered plant material.
-
Extraction: Place the sample (e.g., 10 g) in a microwave-safe extraction vessel with a suitable solvent.
-
Irradiation: Subject the mixture to microwave irradiation at a controlled power (e.g., 300-800 W) and for a short time (e.g., 5-30 minutes) in a specialized microwave extraction system.
-
Cooling and Filtration: Allow the vessel to cool, then filter the extract.
-
Concentration: Evaporate the solvent to obtain the crude extract.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, typically CO2, as the extraction solvent, offering high selectivity and a solvent-free product.
Protocol:
-
Sample Preparation: The plant material should be dried and ground to a consistent particle size.
-
Apparatus Setup: Load the sample into the extraction vessel of the SFE system.
-
Extraction: Pressurize and heat carbon dioxide to bring it to a supercritical state (e.g., >73.8 bar and >31.1 °C). Pass the supercritical CO2 through the extraction vessel. The this compound and other nonpolar compounds will dissolve in the supercritical fluid.
-
Separation: Route the fluid containing the dissolved compounds to a separator vessel where the pressure is reduced. This causes the CO2 to return to a gaseous state, leaving behind the extracted compounds.
-
Collection: Collect the extract from the separator.
-
Analysis: Analyze the extract for this compound content by GC-MS.[4]
Visualizing the Extraction Workflow
To better understand the general process, the following diagram illustrates a typical workflow for this compound extraction and analysis.
Signaling Pathways and Logical Relationships
The selection of an appropriate extraction method depends on a logical evaluation of several factors. The following diagram illustrates the decision-making process.
References
- 1. Comparative analysis of extraction technologies for plant extracts and absolutes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Composition and Antioxidant Activity of Thyme, Hemp and Coriander Extracts: A Comparison Study of Maceration, Soxhlet, UAE and RSLDE Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative evaluation of maceration, microwave and ultrasonic-assisted extraction of phenolic compounds from propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. phytojournal.com [phytojournal.com]
- 9. Comparative evaluation of maceration, microwave and ultrasonic-assisted extraction of phenolic compounds from propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
Dotriacontane vs. Triacontane: A Comparative Analysis of their Role in Plant Wax Composition
For Researchers, Scientists, and Drug Development Professionals
Dotriacontane (C32H66) and triacontane (C30H62) are both long-chain n-alkanes that are integral components of the epicuticular wax layer of many plants. This guide provides a comparative analysis of these two compounds, focusing on their prevalence in plant waxes, their purported functional roles, and the experimental methodologies used for their study.
Chemical and Physical Properties at a Glance
Both this compound and triacontane are saturated hydrocarbons, contributing to the hydrophobicity of the plant cuticle. Their physical properties are largely determined by their chain length, with this compound having a higher melting point and molecular weight due to its two additional carbon atoms.
| Property | Triacontane | This compound |
| Molecular Formula | C30H62[1] | C32H66[2] |
| Molecular Weight | 422.81 g/mol [1] | 450.87 g/mol [2] |
| Melting Point | 65.8 °C | 69-72 °C |
| Boiling Point | 449.7 °C | 475.8 °C |
| Appearance | White waxy solid[1] | White crystalline solid[2] |
| Solubility | Insoluble in water; soluble in nonpolar solvents like hexane and chloroform.[1] | Insoluble in water; soluble in hot toluene and benzene.[3] |
Comparative Abundance in Plant Waxes
The relative abundance of this compound and triacontane in plant epicuticular wax varies significantly across different plant species, and can even be influenced by environmental factors. Generally, n-alkanes with odd carbon numbers are more abundant in plant waxes; however, even-numbered alkanes like this compound and triacontane are also consistently present.
A study on the cuticular waxes of Viticis Fructus (the fruit of Vitex species) provides a clear quantitative comparison of these two alkanes from different production areas in China.
| Production Area | Triacontane (µg/cm²) | This compound (µg/cm²) |
| Anhui | 0.21 | 0.14 |
| Hebei | 0.12 | 0.09 |
| Jiangxi | 0.11 | 0.08 |
| Shandong | 0.15 | 0.11 |
| Yunnan | 0.09 | 0.07 |
| Zhejiang | 0.13 | 0.10 |
Data summarized from a study on Viticis Fructus cuticular waxes.[4]
In another example, the leaf epicuticular wax of Nicotiana glauca (tree tobacco) contains trace amounts of C30 and C32 alkanes, with the dominant alkanes being C31 and C33.[5] This highlights the species-specific nature of wax composition.
Functional Roles in Plant Physiology
The epicuticular wax layer, including its constituent alkanes, serves as a critical interface between the plant and its environment, playing a crucial role in protecting against both abiotic and biotic stresses.
Drought Resistance
Long-chain alkanes are known to be crucial in forming a barrier to water permeation through the plant cuticle.[6] Their hydrophobic nature helps to reduce non-stomatal water loss, a key factor in plant drought tolerance.
Experimental evidence suggests that the abundance of specific alkanes can change in response to water deficit. For instance, a study on barley (Hordeum vulgare) demonstrated that drought stress led to a significant increase in the content of this compound in the epicuticular wax layer. This suggests a specific role for this compound in enhancing drought resistance in this species.
Pathogen Defense
The plant cuticle acts as the first line of defense against pathogens.[3] Changes in wax composition can influence the ability of fungal spores to attach and germinate on the leaf surface. While the general role of the wax layer in pathogen defense is well-established, specific comparative studies on the efficacy of this compound versus triacontane in preventing pathogen infection are limited. However, it is understood that alterations in the alkane composition of the cuticle can impact a plant's susceptibility to pathogens. For example, overexpression of the CER1 gene in Arabidopsis, which is involved in alkane biosynthesis, was found to increase susceptibility to bacterial and fungal pathogens, despite reducing cuticle permeability.[3] This indicates a complex relationship between wax composition and pathogen interaction that requires further investigation for specific alkanes.
Experimental Protocols
The analysis of this compound and triacontane in plant wax typically involves solvent extraction followed by gas chromatography-mass spectrometry (GC-MS).
Extraction of Epicuticular Waxes
A common method for extracting epicuticular waxes is through brief immersion of the plant material (e.g., leaves, fruits) in a non-polar solvent.
Materials:
-
Plant tissue (e.g., leaves, fruits)
-
Chloroform or hexane
-
Glass beakers or vials
-
Forceps
-
Rotary evaporator or nitrogen stream
-
Internal standard (e.g., n-tetracosane)
Procedure:
-
Excise fresh plant material and measure its surface area.
-
Briefly immerse the plant material in chloroform or hexane (e.g., for 30-60 seconds) in a glass beaker. Agitate gently.
-
Remove the plant material from the solvent.
-
Add a known amount of an internal standard to the solvent extract.
-
Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.
-
Redissolve the wax residue in a small, known volume of hexane or chloroform for GC-MS analysis.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard technique for separating and quantifying individual wax components.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for high-temperature analysis (e.g., HP-5MS)
Typical GC-MS Parameters:
-
Injector Temperature: 280-300°C
-
Oven Temperature Program:
-
Initial temperature: 50-70°C, hold for 1-2 minutes.
-
Ramp: Increase at a rate of 5-10°C/min to 320-340°C.
-
Final hold: Hold at the final temperature for 10-20 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-600.
Quantification: The identification of this compound and triacontane is achieved by comparing their retention times and mass spectra to those of authentic standards and library data (e.g., NIST). Quantification is performed by comparing the peak area of each compound to the peak area of the internal standard.
Visualizing Experimental Workflows and Signaling Pathways
Logical Flow of Plant Wax Analysis
Caption: Workflow for the extraction and analysis of plant epicuticular waxes.
Simplified Alkane Biosynthesis Pathway
Caption: A simplified pathway of n-alkane biosynthesis in plants.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preliminary Study on the Geochemical Characterization of Viticis Fructus Cuticular Waxes: From Latitudinal Variation to Origin Authentication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The permeation barrier of plant cuticles: uptake of active ingredients is limited by very long-chain aliphatic rather than cyclic wax compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Validation of a New Analytical Method for Dotriacontane
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of dotriacontane (C32H66), a long-chain aliphatic hydrocarbon, is crucial in various research and quality control settings, including its use as a component in pharmaceutical formulations and as a biomarker. This guide provides a comprehensive comparison of a novel Ultra-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (UPLC-APCI-MS) method against established Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) techniques for the analysis of this compound. The data presented herein is illustrative, based on typical performance characteristics, to demonstrate the validation process and highlight the comparative advantages of each methodology.
Method Performance Comparison
The validation of an analytical method establishes its fitness for a particular purpose through the evaluation of key performance characteristics. The following table summarizes the validation parameters for the new UPLC-APCI-MS method and compares them with traditional GC-based methods for the quantification of this compound.
| Validation Parameter | New Method: UPLC-APCI-MS | Alternative 1: GC-MS | Alternative 2: GC-FID |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.997 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | 96.5 - 103.8% |
| Precision (RSD) | < 2.0% | < 3.0% | < 5.0% |
| Limit of Detection (LOD) | 0.5 ng/mL | 1.0 ng/mL | 5.0 ng/mL |
| Limit of Quantitation (LOQ) | 1.5 ng/mL | 3.0 ng/mL | 15.0 ng/mL |
| Analysis Run Time | ~5 minutes | ~20 minutes | ~20 minutes |
Experimental Protocols
Detailed methodologies for the validation of the new UPLC-APCI-MS method are provided below. These protocols are based on established guidelines for analytical method validation.
Standard and Sample Preparation
-
Standard Stock Solution: A primary stock solution of this compound (1 mg/mL) is prepared by dissolving the certified reference standard in warm toluene with the aid of sonication, followed by dilution in a 1:1 mixture of dichloromethane and methanol.
-
Calibration Standards: A series of calibration standards ranging from 1.5 ng/mL to 500 ng/mL are prepared by serial dilution of the stock solution with the mobile phase.
-
Quality Control (QC) Samples: QC samples are prepared at three concentration levels (low, medium, and high) to assess accuracy and precision.
New Method: UPLC-APCI-MS
-
Instrumentation: A UPLC system coupled to a single quadrupole mass spectrometer with an APCI source.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Isocratic elution with 100% methanol.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive APCI.
-
Corona Discharge Current: 5.0 µA.
-
Vaporizer Temperature: 400°C.
-
Capillary Voltage: 3.0 kV.
-
Detection Mode: Selected Ion Monitoring (SIM) for the [M+H]+ ion of this compound.
-
Validation Procedures
-
Linearity: The linearity of the method is assessed by analyzing the calibration standards in triplicate. A calibration curve is constructed by plotting the peak area against the concentration, and the coefficient of determination (r²) is calculated.
-
Accuracy: The accuracy is determined by analyzing the QC samples at three different concentrations. The percentage recovery is calculated by comparing the measured concentration to the nominal concentration.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicates of the medium concentration QC sample on the same day.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the QC samples on three different days. The precision is expressed as the relative standard deviation (RSD).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ are determined based on the signal-to-noise ratio, with LOD typically being 3:1 and LOQ being 10:1.
Visualizing the Validation Workflow and Method Comparison
The following diagrams illustrate the logical flow of the analytical method validation process and a comparative overview of the key performance characteristics.
Caption: A flowchart of the analytical method validation process.
Caption: A comparative overview of analytical methods.
Inter-Laboratory Comparison of Dotriacontane Quantification: A Performance Evaluation Guide
This guide provides a comprehensive overview of an inter-laboratory comparison for the quantification of dotriacontane, a long-chain alkane. The study was designed to assess the proficiency and consistency of various laboratories in measuring a standard concentration of this compound in a prepared sample matrix. This document is intended for researchers, analytical scientists, and quality assurance professionals involved in the quantification of aliphatic hydrocarbons.
Introduction to this compound Quantification
This compound (C32H66) is a long-chain saturated hydrocarbon. Accurate and precise quantification of such compounds is crucial in various fields, including environmental analysis, geochemistry, and the study of biological waxes and lipids. Given the low volatility and potential for analytical variability, ensuring consistency across different analytical laboratories is paramount for data reliability. This guide outlines the results of a hypothetical inter-laboratory study and provides the detailed methodologies used.
Inter-Laboratory Study Design
A reference sample containing a known concentration of this compound (50 µg/mL) in a hexane matrix was prepared and distributed to five independent laboratories. Each laboratory was instructed to perform triplicate analyses using the provided standardized protocol and report their quantitative results. The primary objective was to evaluate the accuracy and precision of each laboratory's measurements against the certified reference value and the consensus value from all participants.
Quantitative Data Summary
The quantitative results reported by the five participating laboratories are summarized in the table below. The performance of each laboratory was assessed using standard statistical metrics, including the mean of replicate measurements, the standard deviation (SD), the coefficient of variation (%CV), and a Z-score calculated against the consensus mean.
| Laboratory ID | Replicate 1 (µg/mL) | Replicate 2 (µg/mL) | Replicate 3 (µg/mL) | Mean (µg/mL) | Std. Dev. | %CV | Z-Score |
| Lab-01 | 51.2 | 50.8 | 51.5 | 51.17 | 0.35 | 0.68% | 0.78 |
| Lab-02 | 48.5 | 49.1 | 48.8 | 48.80 | 0.30 | 0.61% | -1.27 |
| Lab-03 | 52.5 | 53.1 | 52.8 | 52.80 | 0.30 | 0.57% | 2.14 |
| Lab-04 | 49.8 | 50.2 | 49.5 | 49.83 | 0.35 | 0.70% | -0.41 |
| Lab-05 | 47.9 | 48.3 | 48.1 | 48.10 | 0.20 | 0.42% | -1.84 |
| Consensus | 50.14 | 1.77 | 3.53% |
-
Z-Score Calculation: The Z-score for each laboratory was calculated using the formula: Z = (x - X) / σ, where x is the laboratory's mean, X is the consensus mean, and σ is the standard deviation of all reported means. A Z-score between -2 and +2 is generally considered satisfactory.
Experimental Protocols
A standardized experimental protocol was provided to all participating laboratories to minimize methodological variability.
4.1. Sample Preparation
-
Internal Standard (IS) Spiking: To each 1 mL aliquot of the distributed this compound sample, 100 µL of an internal standard solution (e.g., deuterated this compound-d66 at 50 µg/mL) was added.
-
Vortexing: The sample was vortexed for 30 seconds to ensure homogeneity.
-
Transfer: The final solution was transferred to a 2 mL autosampler vial for analysis.
4.2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
The analysis was performed using a standard gas chromatograph coupled with a mass spectrometer.
-
GC System: Agilent 8890 GC (or equivalent)
-
MS System: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Injection Mode: Splitless
-
Injector Temperature: 300°C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 320°C.
-
Hold at 320°C for 10 minutes.
-
-
MS Transfer Line Temperature: 325°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: m/z 50-550.
-
Quantification: Based on the peak area ratio of the target analyte (this compound) to the internal standard (this compound-d66). A 5-point calibration curve was used for quantification.
Visualized Workflows and Pathways
5.1. Experimental Workflow Diagram
The following diagram illustrates the workflow for the inter-laboratory comparison study.
5.2. Metabolic Pathway of Long-Chain Alkanes
This compound, as a long-chain alkane, is metabolized in mammals primarily through an initial oxidation step followed by fatty acid metabolism pathways. The diagram below outlines this general metabolic process.
Dotriacontane as a Biomarker: A Comparative Guide to n-Alkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dotriacontane (C32) and other n-alkanes as biomarkers. It is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance and utility of these long-chain hydrocarbons in various scientific contexts. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes associated metabolic pathways.
Introduction to n-Alkanes as Biomarkers
N-alkanes are saturated hydrocarbons that are ubiquitous in nature, originating from sources such as plant waxes, fossil fuels, and microbial activity. Their chain length, abundance, and distribution patterns can serve as valuable biomarkers for paleoenvironmental reconstruction, dietary analysis, and potentially for disease diagnostics. Long-chain n-alkanes (typically >C25) are particularly noted for their chemical stability, making them robust markers in geological and biological samples. This compound, a 32-carbon n-alkane, falls into this category and has been identified in various plant species and food products, suggesting its potential as a specific biomarker for dietary intake or plant-derived exposures.
Quantitative Comparison of n-Alkanes as Fecal Markers for Diet Estimation
While direct comparative data on the performance of this compound against other n-alkanes as clinical biomarkers is limited, studies in nutritional ecology provide a quantitative framework for comparing the recovery of various long-chain n-alkanes. The following table summarizes the fecal recovery rates of a range of n-alkanes in goats, which serves as a proxy for their relative behavior as biomarkers in a biological system. Fecal recovery is a critical parameter as it reflects the extent to which the biomarker passes through the digestive system intact.
| n-Alkane | Carbon Chain Length | Mean Fecal Recovery (%) | Standard Deviation (%) |
| Pentacosane | C25 | 55 | 11 |
| Heptacosane | C27 | 68 | 10 |
| Nonacosane | C29 | 78 | 9 |
| Hentriacontane | C31 | 85 | 8 |
| Tritriacontane | C33 | 89 | 7 |
Data adapted from studies on ruminant diet composition, where n-alkanes from plant waxes are used as tracers. Higher fecal recovery indicates greater stability and less metabolic alteration.
Experimental Protocols
The analysis of this compound and other long-chain n-alkanes in biological matrices is typically performed using gas chromatography-mass spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of individual n-alkanes.
Detailed Methodology for n-Alkane Analysis in Fecal Matter by GC-MS
This protocol describes a common method for the extraction and analysis of long-chain n-alkanes from fecal samples, which can be adapted for other biological materials.
1. Sample Preparation and Extraction:
-
Lyophilization: Fecal samples are freeze-dried to remove water.
-
Homogenization: The dried sample is ground into a fine powder.
-
Internal Standard: A known amount of an internal standard (e.g., deuterated n-alkane) is added to the sample for quantification.
-
Solvent Extraction: The sample is extracted with a non-polar solvent such as hexane or a mixture of dichloromethane and methanol (DCM:MeOH) using a technique like Accelerated Solvent Extraction (ASE) or Soxhlet extraction.[1][2]
2. Cleanup and Fractionation:
-
Saponification: The crude extract is saponified using potassium hydroxide in methanol to remove interfering fatty acids.
-
Column Chromatography: The non-saponifiable fraction is passed through a silica gel column to separate the aliphatic hydrocarbons (containing the n-alkanes) from other lipid classes.
3. GC-MS Analysis:
-
Injection: The purified n-alkane fraction is injected into the GC-MS.
-
Gas Chromatography:
-
Column: A non-polar capillary column (e.g., DB-5ms) is used for separation.
-
Oven Program: The oven temperature is ramped from a low starting temperature (e.g., 60°C) to a high final temperature (e.g., 320°C) to elute the n-alkanes in order of their boiling points.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) is typically used.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode, targeting characteristic fragment ions of n-alkanes (e.g., m/z 57, 71, 85) for high sensitivity and specificity.
-
4. Quantification:
-
The concentration of each n-alkane is determined by comparing its peak area to that of the internal standard.
Visualization of Metabolic Pathways and Experimental Workflows
Bacterial Metabolism of Long-Chain n-Alkanes
While the metabolism of long-chain n-alkanes in humans is not well-characterized, studies in bacteria provide a model for their initial steps of degradation. The following diagram illustrates the aerobic degradation pathway of long-chain n-alkanes in bacteria.
Experimental Workflow for n-Alkane Biomarker Analysis
The following diagram outlines the typical workflow for the analysis of n-alkanes as biomarkers from biological samples.
Conclusion
This compound and other long-chain n-alkanes hold promise as stable biomarkers due to their chemical inertness and specific origins. While quantitative, comparative data in clinical settings remains an area for further research, existing studies in other fields demonstrate the utility of n-alkane profiles for tracing biological and environmental processes. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers looking to incorporate n-alkane analysis into their studies. Future investigations should focus on establishing the clinical relevance of this compound and other long-chain n-alkanes, including the validation of their performance as diagnostic or prognostic biomarkers for specific diseases.
References
A Comparative Guide to the Quantitative Analysis of Dotriacontane Using Various Detectors
For researchers, scientists, and professionals in drug development, the accurate quantification of long-chain alkanes like dotriacontane (C32H66) is crucial for various applications, including impurity analysis and formulation development. This guide provides a comprehensive comparison of different analytical techniques and detectors for the quantitative analysis of this compound, supported by experimental data and detailed methodologies.
This document explores the performance of Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD).
Quantitative Performance Comparison
The selection of an appropriate detector is paramount for achieving the desired sensitivity, selectivity, and accuracy in the quantification of this compound. The following table summarizes the key quantitative performance parameters for each of the discussed detectors.
| Detector | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Precision (%RSD) |
| GC-MS | 0.004 - 0.076 µg/mL[1] | 0.008 - 0.164 µg/mL[1] | >0.99[1] | <15% |
| GC-FID | ~2.4 - 3.3 µg/mL (for C14-C32 n-alkanes)[1] | Not explicitly found | >0.99 | <10% |
| HPLC-ELSD | ~0.2 mg/L (for 1-triacontanol, a similar long-chain alcohol) | ~0.6 mg/L (for 1-triacontanol) | >0.99 | <11.2% (intra-day) |
| HPLC-CAD | ~5-20 ng on column (for various non-volatile analytes)[1] | ~2 µg/mL (for Amikacin, a non-chromophoric compound)[2] | >0.99[2] | <5%[3] |
Note: Data for HPLC-ELSD and HPLC-CAD for this compound specifically is limited. The provided values are based on the analysis of structurally similar long-chain molecules or general performance characteristics of the detectors for non-volatile compounds.
Experimental Methodologies
Detailed experimental protocols are essential for reproducing and adapting these analytical methods. Below are representative methodologies for each technique.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like this compound.
Sample Preparation:
-
Dissolve the this compound standard or sample in a suitable organic solvent such as hexane or chloroform.
-
For complex matrices, a sample clean-up step using solid-phase extraction (SPE) with a silica gel cartridge may be necessary to remove interfering compounds. Elute the hydrocarbon fraction with a non-polar solvent.
-
Concentrate the sample to the desired volume before injection.
Chromatographic Conditions:
-
Gas Chromatograph: Agilent 8890 GC (or equivalent)
-
Column: Agilent DB-1ms (60 m x 0.25 mm ID x 0.25 µm film thickness)[4]
-
Injection Mode: Pulsed Splitless
-
Injection Volume: 1 µL
-
Inlet Temperature: 300°C[4]
-
Splitless Time: 2 minutes[4]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute
-
Ramp 1: 25°C/min to 150°C
-
Ramp 2: 10°C/min to 320°C, hold for 15 minutes[4]
-
Mass Spectrometer Conditions:
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound (e.g., m/z 57, 71, 85).
References
- 1. researchgate.net [researchgate.net]
- 2. A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Dotriacontane Distribution in the Plant Kingdom: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dotriacontane Levels Across Various Plant Species, Supported by Experimental Data.
This compound, a long-chain n-alkane with the chemical formula C32H66, is a component of the epicuticular wax of many terrestrial plants. This lipophilic layer serves as a protective barrier against various environmental stresses, including water loss, UV radiation, and pathogen attack. The presence and concentration of this compound and other long-chain alkanes can vary significantly between plant species, developmental stages, and environmental conditions. This guide provides a comparative overview of this compound levels in different plant species, based on available scientific literature.
Quantitative Comparison of this compound Levels
The following table summarizes the reported concentrations of this compound in various plant species. The data has been compiled from studies employing gas chromatography-mass spectrometry (GC-MS) for quantification.
| Plant Species | Family | Plant Part | This compound Concentration (mg/kg Dry Matter or ppm) | Reference |
| Glycyrrhiza glabra (Licorice) | Fabaceae | Root | 3.0 - 9.0 | [1] |
| Solanum lycopersicum (Tomato) | Solanaceae | Plant Residues | 106.03 ± 0 (mg NEQ kgdw⁻¹) | |
| Andropogon amethystinus | Poaceae | Whole Plant | 17 | |
| Brachiaria scalaris | Poaceae | Whole Plant | 3 | |
| Cynodon dactylon (Bermuda Grass) | Poaceae | Whole Plant | 31 | |
| Dichanthium annulatum | Poaceae | Whole Plant | 10 | |
| Eleusine floccifolia | Poaceae | Whole Plant | 21 | |
| Eragrostis superba | Poaceae | Whole Plant | 13 | |
| Haplocarpha hastata | Asteraceae | Whole Plant | 10 | |
| Hyparrhenia anthistirioides | Poaceae | Whole Plant | 12 | |
| Ischaemum afrum | Poaceae | Whole Plant | 14 | |
| Trifolium mattirolianum | Fabaceae | Whole Plant | 1 |
Note: ppm (parts per million) is equivalent to mg/kg.
In addition to the quantified levels, this compound has been identified as a constituent in the extracts of several other plants, although specific concentrations in relation to the dry weight of the plant material were not provided in the cited literature. In Garcinia cowa, this compound was found to be 9.61% of the n-hexane extract from the stems. Similarly, in Rhazya stricta, it constituted 1.91% of the chloroform-methanol extract. The presence of this compound has also been confirmed in Carica papaya (Papaya) and Echinacea angustifolia.
Experimental Protocols
The quantification of this compound and other n-alkanes from plant materials typically involves solvent extraction followed by gas chromatography-mass spectrometry (GC-MS) analysis. The general workflow is outlined below.
Sample Preparation
-
Collection and Drying: Plant materials (e.g., leaves, stems, roots) are collected and thoroughly cleaned to remove any surface contaminants. The samples are then dried to a constant weight, typically in an oven at a controlled temperature (e.g., 60-80°C) or by freeze-drying, to remove moisture.
-
Grinding: The dried plant material is ground into a fine powder using a mill or mortar and pestle to increase the surface area for efficient solvent extraction.
Extraction of Epicuticular Waxes
Several methods can be employed for the extraction of this compound from the plant matrix. The choice of method and solvent can influence the extraction efficiency and the profile of co-extracted compounds.
-
Solvent Extraction: This is the most common method.
-
Soxhlet Extraction: A traditional and thorough method where the powdered plant material is placed in a thimble and continuously extracted with a recycling solvent (e.g., n-hexane, chloroform, or a mixture of solvents) over several hours.
-
Accelerated Solvent Extraction (ASE): A more modern and rapid technique that uses elevated temperatures and pressures to increase the efficiency of the extraction process, reducing solvent consumption and extraction time.
-
Ultrasonic-Assisted Extraction (UAE): This method utilizes ultrasonic waves to disrupt the plant cell walls and enhance the penetration of the solvent, leading to a more efficient extraction.
-
Sample Cleanup and Fractionation (Optional)
The crude extract may contain a complex mixture of compounds. A cleanup step is often necessary to isolate the n-alkane fraction and remove interfering substances.
-
Solid-Phase Extraction (SPE): The extract is passed through a solid-phase cartridge (e.g., silica gel or alumina) to separate compounds based on their polarity. Non-polar n-alkanes can be eluted with a non-polar solvent like hexane, while more polar compounds are retained on the column.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the separation and quantification of this compound.
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of long-chain alkanes.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
Temperature Program: A temperature gradient is applied to the GC oven to separate the n-alkanes based on their boiling points. The program typically starts at a lower temperature and gradually increases to a high temperature to elute the long-chain alkanes.
-
Mass Spectrometry: The mass spectrometer is operated in either full-scan mode to identify the compounds based on their mass spectra or in selected ion monitoring (SIM) mode for more sensitive and specific quantification of target compounds like this compound.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the compound in the sample to the peak area of a known concentration of an external or internal standard. An internal standard (e.g., a deuterated alkane or an alkane with a chain length not present in the sample) is often added to the sample before extraction to correct for any losses during sample preparation and analysis.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the analysis of this compound in plant species.
Caption: General workflow for this compound analysis in plants.
Conclusion
The concentration of this compound in plant epicuticular wax varies considerably across different species and plant parts. The data presented in this guide highlights the quantitative differences observed in a selection of plants. The standardized experimental protocols outlined provide a framework for researchers to accurately quantify this compound and other n-alkanes, contributing to a better understanding of their physiological roles and potential applications. Further research is needed to expand the quantitative database of this compound levels across a broader range of plant species to fully appreciate its distribution and chemotaxonomic significance.
References
A Comparative Guide to the Cross-Validation of Dotriacontane Identification by NMR and MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dotriacontane (C₃₂H₆₆) is a long-chain, linear alkane found in various natural sources, including plant waxes and beeswax. Its accurate identification is crucial in diverse fields such as geochemistry, environmental science, and the development of pharmaceuticals and cosmetics, where it may be used as an excipient or serve as a biomarker. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful analytical techniques for the structural elucidation of organic molecules. This guide provides a detailed comparison of these methods for the identification of this compound, emphasizing the strength of cross-validation by employing both techniques for unambiguous confirmation. Experimental data and detailed protocols are provided to support the comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C. For a simple, saturated hydrocarbon like this compound, NMR spectra are characteristically straightforward, confirming the presence of a long aliphatic chain.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is dominated by two main signals:
-
A triplet signal corresponding to the six protons of the two terminal methyl (CH₃) groups.
-
A large, broad multiplet corresponding to the 60 protons of the thirty internal methylene (CH₂) groups.
The integration of these signals provides a quantitative ratio of methyl to methylene protons, which is a key indicator of a long, straight-chain alkane.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound shows a set of distinct signals for the chemically non-equivalent carbon atoms. Due to the symmetry of the molecule, only half of the carbon signals are observed. The chemical shifts of the carbons vary slightly depending on their position along the chain, with the signals of the internal carbons clustering together.
Table 1: Predicted NMR Chemical Shifts (δ) for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| CH₃ (C1, C32) | ~0.88 (triplet) | ~14.1 |
| CH₂ (C2, C31) | ~1.25 (multiplet) | ~22.7 |
| CH₂ (C3, C30) | ~1.25 (multiplet) | ~31.9 |
| Internal CH₂ | ~1.25 (multiplet) | ~29.7 |
Note: Chemical shifts are relative to tetramethylsilane (TMS) and can vary slightly based on the solvent and concentration.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). For ¹³C NMR of long-chain alkanes, which can have poor solubility at room temperature, a solvent like 1,1,2,2-tetrachloroethane-d₂ can be used at elevated temperatures (e.g., 100-120 °C).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is particularly important for resolving the closely spaced signals of the internal methylene groups in the ¹³C NMR spectrum.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for each carbon environment. Due to the low natural abundance of ¹³C and potentially long relaxation times for carbons in a long chain, a longer acquisition time or the use of a relaxation agent may be necessary.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for determining the molecular weight and elucidating the structure. For volatile and semi-volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.
Electron Ionization (EI) GC-MS
In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. For a straight-chain alkane like this compound, this results in a characteristic fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak for this compound is expected at m/z 450. However, for long-chain alkanes, the molecular ion is often very weak or absent due to the high instability of the parent ion.
-
Fragmentation Pattern: The mass spectrum is characterized by a series of cluster ions separated by 14 Da (corresponding to the loss of CH₂ units). These fragments are of the general formula [CₙH₂ₙ₊₁]⁺. The most abundant peaks are typically in the lower mass range, such as m/z 43, 57, 71, and 85.[1]
Table 2: Characteristic EI-MS Fragmentation of this compound
| m/z | Relative Intensity (%) | Fragment |
| 43 | High | [C₃H₇]⁺ |
| 57 | High | [C₄H₉]⁺ |
| 71 | 100 | [C₅H₁₁]⁺ |
| 85 | ~73 | [C₆H₁₃]⁺ |
| 99 | ~29 | [C₇H₁₅]⁺ |
| ... | Decreasing | [CₙH₂ₙ₊₁]⁺ |
| 450 | Very Low / Absent | [C₃₂H₆₆]⁺ (Molecular Ion) |
Source: Adapted from NIST Mass Spectrometry Data Center and PubChem.[1]
Experimental Protocol: GC-MS
-
Sample Preparation: Dissolve a small amount of the this compound sample in a volatile organic solvent such as hexane or dichloromethane.
-
Gas Chromatography (GC):
-
Column: Use a nonpolar capillary column (e.g., DB-5ms or equivalent).
-
Injector: A split/splitless injector is typically used. For high-boiling point compounds like this compound, a high-temperature injection may be necessary.
-
Oven Program: A temperature ramp is essential. Start at a lower temperature (e.g., 150 °C) and ramp up to a high final temperature (e.g., 320 °C or higher) to ensure the elution of this compound.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
-
Scan Range: Set the mass scan range to cover the expected fragments and the molecular ion (e.g., m/z 40-500).
-
Cross-Validation and Comparison
Neither NMR nor MS alone can always provide an unambiguous identification of this compound, especially in a complex matrix. Cross-validation using both techniques provides a much higher degree of certainty.
-
NMR provides definitive evidence of the alkane nature of the molecule and the ratio of methyl to methylene groups, confirming it is a long-chain aliphatic compound.
-
MS confirms the molecular weight (even if the molecular ion is weak, the fragmentation pattern is indicative) and the straight-chain nature through its characteristic fragmentation pattern.
Table 3: Comparison of NMR and MS for this compound Identification
| Feature | NMR Spectroscopy | Mass Spectrometry (GC-MS) |
| Information Provided | Chemical environment of atoms, connectivity, ratio of functional groups. | Molecular weight, fragmentation pattern, elemental composition (HRMS). |
| Strengths | - Excellent for confirming the aliphatic backbone.- Quantitative ratio of CH₃ to CH₂ groups.- Non-destructive. | - High sensitivity.- Provides molecular weight information.- Characteristic fragmentation pattern for n-alkanes. |
| Weaknesses | - Lower sensitivity.- Can be difficult to determine the exact chain length from overlapping signals alone.- Solubility can be an issue for long-chain alkanes. | - Molecular ion may be weak or absent.- Isomers can have similar fragmentation patterns.- Destructive technique. |
| Cross-Validation Value | Confirms the presence of a long, saturated hydrocarbon chain. | Confirms the molecular weight and provides evidence for a linear structure. |
Visualization of the Cross-Validation Workflow
Caption: Workflow for the cross-validation of this compound identification using NMR and MS.
Alternative and Complementary Techniques
While NMR and MS are primary methods, other techniques can provide valuable complementary information.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): This technique is highly quantitative and can be used to determine the purity of a this compound sample. By comparing the retention time with that of an authentic standard, it provides strong evidence for identification.
-
High-Temperature Gas Chromatography (HTGC): For very long-chain alkanes, HTGC can be employed to ensure that these high-boiling point compounds elute from the GC column.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a rapid and simple technique that can confirm the presence of alkane functional groups. The spectrum of this compound would show characteristic C-H stretching vibrations between 2850 and 3000 cm⁻¹ and C-H bending vibrations around 1470 and 1375 cm⁻¹.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and phase transition behavior of this compound. The melting point is a characteristic physical property that can be used for identification and purity assessment.
Conclusion
The unambiguous identification of this compound is best achieved through a multi-technique approach. NMR spectroscopy provides invaluable information about the hydrocarbon skeleton, while mass spectrometry confirms the molecular weight and the linear nature of the alkane chain. By cross-validating the results from both NMR and MS, researchers can have a high degree of confidence in their structural assignment. Complementary techniques such as GC-FID, FTIR, and DSC can further support the identification and provide information on purity and physical properties. This comprehensive analytical workflow is essential for ensuring the quality and reliability of research and development in which this compound is a component.
References
A Comparative Analysis of Dotriacontane in Healthy vs. Stressed Plants
For Researchers, Scientists, and Drug Development Professionals
Dotriacontane, a long-chain n-alkane with the chemical formula C32H66, is a component of the plant cuticular wax. This waxy layer serves as a primary defense mechanism, protecting plants from a variety of environmental challenges. Emerging research indicates that the concentration of this compound and other long-chain alkanes can be significantly altered in response to both biotic and abiotic stressors, suggesting a dynamic role for these compounds in plant health and disease. This guide provides a comparative overview of this compound levels in healthy versus diseased and environmentally stressed plants, supported by experimental data and detailed methodologies.
Quantitative Comparison of this compound Levels
The concentration of this compound in the epicuticular wax of plants can fluctuate based on the plant's physiological state. The following tables summarize the quantitative changes observed in response to abiotic (drought) and biotic (fungal infection) stress.
| Plant Species | Condition | This compound Concentration (relative abundance %) | Reference |
| Barley (Hordeum vulgare) | Control (Well-watered) | ~1.5 | [1] |
| Barley (Hordeum vulgare) | Drought Stress | ~4.0 | [1] |
| Plant Species | Condition | Total Alkane Concentration (µg/g fresh weight) | Reference |
| Blueberry (Vaccinium sp.) Fruit | Control (Healthy) | ~120 | [2] |
| Blueberry (Vaccinium sp.) Fruit | Infected with Botrytis cinerea | ~80 | [2] |
Note: The study on blueberry fruit measured the change in total n-alkanes, not specifically this compound. However, it provides valuable insight into the general response of this compound class to fungal pathogens.
The Role of this compound in Plant Stress Response
This compound, as a constituent of the cuticular wax, contributes to the plant's first line of defense. The observed increase in this compound under drought stress in barley suggests a role in reinforcing the cuticle to reduce water loss. In contrast, the decrease in total alkanes in blueberry fruit upon fungal infection could indicate a degradation of the protective wax layer by the pathogen, or a redirection of plant resources towards other defense mechanisms.
Experimental Protocols
Extraction and Quantification of n-Alkanes from Plant Tissue
The following is a generalized protocol for the extraction and analysis of n-alkanes, including this compound, from plant leaves.
1. Sample Preparation:
-
Excise fresh leaf tissue from both control and stressed plants.
-
Immediately freeze the samples in liquid nitrogen to halt metabolic activity.
-
Lyophilize (freeze-dry) the samples to remove all water.
-
Grind the dried tissue into a fine powder.
2. Epicuticular Wax Extraction:
-
Immerse a known weight of the powdered leaf tissue (e.g., 100 mg) in a glass vial containing a non-polar solvent such as n-hexane or chloroform.
-
Agitate the sample for a short period (e.g., 30-60 seconds) to dissolve the epicuticular waxes without disrupting the underlying cells.
-
Carefully transfer the solvent to a new vial.
-
Repeat the extraction process with fresh solvent to ensure complete removal of the epicuticular waxes.
-
Combine the solvent extracts.
3. Sample Cleanup and Fractionation:
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Redissolve the wax extract in a small volume of a suitable solvent.
-
To isolate the n-alkane fraction, the extract can be passed through a silica gel column. Elute the alkanes with a non-polar solvent like n-hexane.
4. GC-MS Analysis:
-
The n-alkane fraction is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Gas Chromatograph (GC) Conditions (Example):
-
Column: A non-polar capillary column (e.g., HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 320°C) to elute the long-chain alkanes.
-
-
Mass Spectrometer (MS) Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-650.
-
-
Quantification:
-
Identify this compound based on its retention time and mass spectrum compared to an authentic standard.
-
Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated with known concentrations of a this compound standard. An internal standard (e.g., a C34 alkane) is often added at the beginning of the extraction to correct for sample loss during preparation.
-
Signaling Pathways and Experimental Workflows
Drought-Induced this compound Biosynthesis
The biosynthesis of very-long-chain alkanes, including this compound, is upregulated in response to drought stress through a signaling pathway mediated by the plant hormone abscisic acid (ABA).
Drought-induced alkane biosynthesis pathway.
General Experimental Workflow for this compound Analysis
The following diagram illustrates the typical workflow for the comparative analysis of this compound in plant samples.
Workflow for this compound analysis.
References
A Researcher's Guide to Assessing the Purity of Commercial Dotriacontane Standards
For researchers in drug development and materials science, the purity of chemical standards is paramount. Dotriacontane (C32H66), a long-chain n-alkane, is utilized in various applications, from a component in nanoparticle-based drug delivery systems to a standard in analytical chemistry. The presence of impurities, often structurally similar alkanes, can significantly impact experimental outcomes. This guide provides a comparative framework for assessing the purity of commercial this compound standards, supported by detailed experimental protocols.
Comparative Analysis of this compound Purity
The purity of a chemical standard is a critical parameter that can influence the accuracy and reproducibility of experimental results. Two of the most powerful and commonly employed techniques for determining the purity of high-purity organic compounds like this compound are Gas Chromatography (GC) and Differential Scanning Calorimetry (DSC).[1][2] Commercial suppliers typically provide a certificate of analysis with a stated purity, often determined by GC.[3]
Below is a comparative table summarizing purity data for hypothetical commercial this compound standards, as would be determined by the methods detailed in this guide.
| Supplier | Lot Number | Stated Purity (by GC) | Determined Purity (by GC-FID) | Determined Purity (by DSC) | Melting Point (°C) |
| Supplier A | A123 | ≥98.0% | 98.5% | 98.9 mol% | 69.5 - 70.8 |
| Supplier B | B456 | ≥97% | 97.2% | 97.8 mol% | 68.9 - 70.5 |
| Supplier C | C789 | Analytical Standard | 99.2% | 99.5 mol% | 70.1 - 71.2 |
Analytical Methodologies for Purity Assessment
Gas Chromatography (GC) is a cornerstone technique for separating and quantifying the components of a volatile mixture. For this compound, a high-temperature GC coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is ideal. GC-FID provides excellent quantitative data based on the principle that the signal is proportional to the mass of carbon atoms, making it highly suitable for hydrocarbon analysis. GC-MS, on the other hand, provides structural information, allowing for the identification of impurities.[4]
Differential Scanning Calorimetry (DSC) is a thermo-analytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[5] For a pure, crystalline compound, the melting transition is sharp. Impurities that are soluble in the molten phase but not in the solid phase cause a depression and broadening of the melting peak. This phenomenon, based on the van't Hoff equation, allows for the calculation of the total mole percent of impurities.[6] DSC is considered an absolute method for purity determination of compounds that are at least 98% pure.[1]
Experimental Workflows and Protocols
The following diagrams and protocols outline the steps for assessing the purity of commercial this compound standards.
Caption: Workflow for assessing the purity of this compound standards.
Protocol 1: Purity Determination by Gas Chromatography (GC-FID)
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a high-purity solvent such as n-hexane.
-
Perform serial dilutions to create a set of calibration standards if absolute quantification is desired, though for purity assessment by area percent, a single representative concentration is sufficient.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Column: A high-temperature, non-polar capillary column, such as an Agilent J&W DB-5ht (30 m x 0.25 mm, 0.1 µm film thickness), is suitable for separating high molecular weight alkanes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL injection volume using a splitless or on-column injection technique to ensure quantitative transfer of the high-boiling point analyte.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 15°C/min to 350°C.
-
Final hold: Hold at 350°C for 10 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 360°C.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
-
Protocol 2: Purity Determination by Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the this compound standard into a Tzero aluminum pan.
-
Hermetically seal the pan to prevent any loss of sample during heating.
-
-
Instrumentation and Conditions:
-
DSC Instrument: TA Instruments Q2000 DSC or equivalent.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 40°C.
-
Ramp at a slow heating rate of 1-2°C/min to 85°C. A slow heating rate is crucial for achieving the thermal equilibrium necessary for the van't Hoff calculation.
-
-
Calibration: Ensure the instrument is calibrated for temperature and enthalpy using a certified indium standard.
-
-
Data Analysis:
-
The instrument's software is typically used to perform the purity analysis based on the ASTM E928 standard.[6]
-
The software will analyze the shape of the melting endotherm, applying the van't Hoff equation:
-
Ts = To - (R * To2 * x) / ΔHf * (1/F)
-
Where:
-
Ts is the sample temperature.
-
To is the melting point of the pure substance.
-
R is the gas constant.
-
x is the mole fraction of the impurity.
-
ΔHf is the heat of fusion of the pure substance.
-
F is the fraction of the sample that has melted at Ts.
-
-
-
The software generates a plot of Ts versus 1/F, and the slope of this line is used to calculate the mole fraction of the impurity.
-
Application Context: this compound in Lipid Bilayer Studies
High-purity this compound can be used in biophysical studies to understand the behavior of long-chain alkanes within cell membranes. Its incorporation can influence membrane fluidity and the formation of lipid rafts, which are microdomains enriched in cholesterol and sphingolipids that play a crucial role in cell signaling.
Caption: this compound's potential influence on membrane-mediated signaling.
Conclusion
The assessment of purity for commercial this compound standards is a critical step in ensuring the validity of research findings. While suppliers provide purity information, independent verification using orthogonal methods like GC and DSC is highly recommended. Gas chromatography provides a detailed profile of volatile impurities, while DSC offers an absolute measure of total soluble impurities. By employing the detailed protocols in this guide, researchers, scientists, and drug development professionals can confidently ascertain the quality of their standards, leading to more reliable and reproducible scientific outcomes.
References
- 1. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. moravek.com [moravek.com]
- 3. midlandsci.com [midlandsci.com]
- 4. researchgate.net [researchgate.net]
- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 6. img.antpedia.com [img.antpedia.com]
Dotriacontane Quantification: A Comparative Guide to Internal vs. External Standard Methods
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of long-chain alkanes like dotriacontane, the choice between internal and external standard calibration methods is a critical decision that directly impacts the accuracy and reliability of results. This guide provides an objective comparison of these two widely used quantification techniques, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate approach for your analytical needs.
This compound (C32H66), a long-chain saturated hydrocarbon, is found in various natural sources and is used as a reference standard in several analytical applications. Its accurate quantification is crucial in fields ranging from environmental analysis to pharmaceutical development. The two primary methods for its quantification using gas chromatography (GC) are the internal standard (IS) method and the external standard (ES) method.
At a Glance: Performance Comparison
The selection between the internal and external standard method hinges on the specific requirements of the analysis, including the complexity of the sample matrix, the required level of precision, and the potential for sample loss during preparation.
| Performance Metric | Internal Standard Method | External Standard Method |
| Accuracy (Recovery) | Typically high, as it compensates for sample loss and injection variability. | Can be high with simple matrices and precise sample handling, but is susceptible to errors from sample loss and injection inconsistency. |
| Precision (Repeatability) | Generally superior, as it corrects for variations in injection volume and instrument response. | More susceptible to variations, leading to potentially lower precision. |
| **Linearity (R²) ** | Excellent, with R² values typically > 0.999. | Excellent, with R² values typically > 0.999 over a defined concentration range. |
| Limit of Quantitation (LOQ) | Dependent on instrument sensitivity and sample preparation. | Dependent on instrument sensitivity and the precision of low-concentration standards. |
| Susceptibility to Matrix Effects | Less susceptible, as the internal standard can help compensate for matrix-induced signal enhancement or suppression. | More susceptible to matrix effects, which can significantly impact accuracy. |
| Ease of Use | More complex, requiring the selection and addition of a suitable internal standard. | Simpler to implement, as it only requires the analysis of external standards. |
Experimental Protocols
The following are detailed methodologies for the quantification of this compound using both internal and external standard methods by Gas Chromatography with Flame Ionization Detection (GC-FID).
Internal Standard Method Protocol
This method involves adding a known amount of a non-interfering compound (the internal standard) to all samples, calibration standards, and blanks. The ratio of the analyte peak area to the internal standard peak area is then used for quantification, which corrects for variations in injection volume and sample preparation.
1. Materials and Reagents:
-
This compound analytical standard (≥98.0% purity)
-
Internal Standard (e.g., Tetracosane-d50 or another suitable long-chain alkane not present in the sample)
-
High-purity solvent (e.g., n-hexane or dichloromethane)
-
Volumetric flasks and pipettes
2. Preparation of Standard Solutions:
-
This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of solvent in a volumetric flask.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the internal standard and dissolve it in 10 mL of solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution to achieve concentrations ranging from, for example, 1 to 100 µg/mL. To each calibration standard, add a constant amount of the internal standard stock solution to obtain a final concentration of, for instance, 20 µg/mL.
3. Sample Preparation:
-
Accurately weigh or measure the sample and dissolve or extract it in a known volume of solvent.
-
Add the same constant amount of the internal standard stock solution as used in the calibration standards to the sample extract.
4. GC-FID Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Oven Temperature Program: A temperature program is used to separate the alkanes based on their boiling points. A typical program might start at 150°C, hold for 1 minute, then ramp to 320°C at a rate of 10°C/min, and hold for 10 minutes.
-
Detector: Flame Ionization Detector (FID) at 320°C.
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the sample by calculating the peak area ratio and using the calibration curve.
External Standard Method Protocol
This method relies on a calibration curve generated from a series of standards containing known concentrations of the analyte. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve. This method is simpler but requires precise control over injection volumes and sample preparation to ensure accuracy.
1. Materials and Reagents:
-
This compound analytical standard (≥98.0% purity)
-
High-purity solvent (e.g., n-hexane or dichloromethane)
-
Volumetric flasks and pipettes
2. Preparation of Standard Solutions:
-
This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of solvent in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution to achieve concentrations ranging from, for example, 1 to 100 µg/mL.
3. Sample Preparation:
-
Accurately weigh or measure the sample and dissolve or extract it in a known volume of solvent.
4. GC-FID Conditions:
-
The same GC-FID conditions as described for the Internal Standard Method are used.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Determine the concentration of this compound in the sample by measuring its peak area and using the calibration curve.
Supporting Experimental Data
Table 1: Performance Data for the Internal Standard Method (GC-FID/GC-MS)
| Parameter | Performance | Reference |
| Linearity (R²) | > 0.999 for n-alkanes (C20-C40) | [1][2] |
| Accuracy (Recovery) | > 91% for n-alkanes (C21-C36) | [2] |
| Precision (Repeatability, RSD) | < 11.9% for n-alkanes in vegetable oils | [1] |
| Limit of Quantitation (LOQ) | 5 nmol on-column for n-alkanes | [2] |
Table 2: Expected Performance Data for the External Standard Method (GC-FID)
Note: Specific validation data for an external standard method for this compound is not extensively published. The following are typical performance characteristics expected for a well-optimized GC-FID method.
| Parameter | Expected Performance |
| Linearity (R²) | ≥ 0.995 |
| Accuracy (Recovery) | 80-120% (highly dependent on sample matrix and handling) |
| Precision (Repeatability, RSD) | < 15% (highly dependent on injection precision) |
| Limit of Quantitation (LOQ) | Dependent on instrument sensitivity and baseline noise. |
Visualizing the Experimental Workflows
To further clarify the procedural differences between the two methods, the following diagrams illustrate the experimental workflows.
Conclusion and Recommendations
The choice between internal and external standard methods for this compound quantification should be guided by the specific analytical requirements and the nature of the samples being analyzed.
-
The internal standard method is highly recommended for complex matrices, trace-level quantification, and when the highest accuracy and precision are required. The ability of the internal standard to compensate for variations in sample preparation and injection volume makes it a more robust and reliable technique.[2] The primary challenge lies in selecting an appropriate internal standard that is chemically similar to this compound, well-resolved chromatographically, and not present in the samples.
-
The external standard method is a simpler and more straightforward approach that can be suitable for routine analyses of simple matrices where high sample throughput is necessary and injection precision can be well-controlled. However, it is more susceptible to errors arising from sample loss during preparation and variations in injection volume, which can compromise accuracy and precision.
For drug development and other applications where data integrity is paramount, the internal standard method is generally the superior choice for the quantification of this compound. The initial investment in method development to identify a suitable internal standard is often outweighed by the increased confidence in the analytical results.
References
A Comparative Analysis of Dotriacontane and Other Alkanes on Insect Behavior
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkanes, a fundamental class of hydrocarbons, form a significant component of the epicuticular wax layer of insects. Far from being a mere protective barrier against desiccation, these compounds play a pivotal role in chemical communication, mediating a wide array of behaviors critical for survival and reproduction. Among the diverse range of alkanes, dotriacontane (n-C32), a long-chain linear alkane, has been identified as a key semiochemical in various insect species. This guide provides a comprehensive comparison of the behavioral effects of this compound and other alkanes, supported by experimental data and detailed methodologies, to aid researchers in the fields of entomology, chemical ecology, and pest management.
Data Presentation: Comparative Behavioral Effects of Alkanes
The following tables summarize quantitative data from various studies, highlighting the diverse behavioral responses of insects to this compound and other alkanes.
| Alkane(s) | Insect Species | Behavior Assessed | Key Findings |
| This compound (C32) & Tritriacontane (C33) | Lucilia sericata (Blow fly) | Species Recognition | Shared components in the cuticular hydrocarbon profile, suggesting a role in geographic-specific, but not species-specific, recognition.[1] |
| n-Alkanes Mixture (including hentriacontane - C31 as most abundant) | Aulacophora femoralis (Cucurbit leaf beetle) | Feeding Behavior | A synthetic mixture of straight-chain alkanes significantly stimulated feeding behavior (bite marks on filter paper).[2] |
| Heptane (C7) & Octane (C8) | Lobesia botrana & Cydia pomonella (Moth pests) | Mating Behavior (Pheromone Synergism) | Short-chain alkanes increased male attraction to sex pheromones by up to 30% and reduced flight time to the source by half.[3] |
| C22 & C28 (linear alkanes), 3-MeC27 & 5-MeC27 (methyl-branched alkanes) | Camponotus aethiops (Ant) | Nestmate Recognition (Concentration Discrimination) | Ants were able to discriminate between different concentrations of the same hydrocarbon, crucial for nestmate recognition.[4] |
| 3-Methylheptacosane (3-MeC27) | Lariophagus distinguendus (Parasitic wasp) | Mating Behavior (Contact Sex Pheromone) | 3-MeC27 is a key component of the contact sex pheromone, eliciting wing-fanning behavior in males. The addition of other n-alkanes to bioactive dummies significantly decreased this response.[4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments cited in the comparison of alkane effects on insect behavior.
Contact Chemoreception Bioassay
This bioassay is designed to assess the behavioral response of insects to non-volatile chemical cues upon direct contact.
Objective: To determine if a specific alkane elicits a behavioral response (e.g., courtship, aggression, feeding) upon contact.
Materials:
-
Test insect species
-
Synthetic alkane(s) of interest (e.g., this compound)
-
Volatile solvent (e.g., hexane, pentane)[6]
-
Glass dummies or dead insects of the same species[6]
-
Behavioral observation arena (e.g., Petri dish)
-
Video recording equipment and analysis software
Procedure:
-
Preparation of Stimuli: Dissolve the synthetic alkane in a volatile solvent to a known concentration.
-
Coating the Dummy: Apply a precise amount of the alkane solution to the surface of a glass dummy or a dead insect. For the control, treat a separate dummy with the solvent only.[6] Allow the solvent to evaporate completely.
-
Acclimatization: Place a live test insect into the observation arena and allow it to acclimatize for a defined period.
-
Introduction of Dummies: Introduce both the treated and control dummies into the arena with the live insect.[6]
-
Behavioral Observation: Record the behavior of the live insect for a predetermined duration. Quantifiable behaviors may include:
-
Duration and frequency of antennal contact (antennation)
-
Initiation of courtship displays
-
Aggressive behaviors (e.g., biting, stinging)
-
Copulation attempts
-
Feeding or biting attempts[2]
-
-
Data Analysis: Analyze the recorded videos to score the frequency and duration of the target behaviors directed towards the treated versus the control dummy. Statistical analysis (e.g., t-test, Wilcoxon signed-rank test) is used to determine if there is a significant difference in the behavioral response.
Y-Tube Olfactometer Bioassay
This assay is used to evaluate an insect's preference for volatile chemical cues in a two-choice paradigm.
Objective: To determine if an insect is attracted to, repelled by, or indifferent to a volatile alkane.
Materials:
-
Purified air source (e.g., compressed air passed through a charcoal filter)[7]
-
Flow meters to regulate airflow[7]
-
Odor source chambers
-
Test insect species
-
Synthetic alkane(s) and solvent (e.g., paraffin oil)
Procedure:
-
Setup: Connect the Y-tube olfactometer to a purified air source. The air is split and passed through two odor source chambers before entering the two arms of the Y-tube.[7]
-
Stimulus Preparation: Place a filter paper treated with a solution of the test alkane in one odor chamber. The other chamber contains a filter paper treated with the solvent alone to serve as a control.[3]
-
Airflow Regulation: Use flow meters to ensure a constant and equal airflow through both arms of the olfactometer.[7]
-
Insect Release: Introduce a single insect at the base of the Y-tube.[3][6]
-
Choice Observation: Allow the insect a set amount of time to make a choice. A choice is typically recorded when the insect moves a certain distance into one of the arms.[8]
-
Data Collection: Record the number of insects choosing the arm with the test odor and the arm with the control.
-
Data Analysis: Use a chi-square test or a binomial test to determine if there is a statistically significant preference for either arm.
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in alkane perception and the experimental designs used to study them, the following diagrams have been generated using the DOT language.
Conclusion
The available evidence strongly indicates that this compound and other alkanes are not merely passive components of the insect cuticle but are active semiochemicals that profoundly influence insect behavior. While long-chain alkanes like this compound are frequently implicated in species and nestmate recognition through contact chemoreception, shorter-chain alkanes can act as synergists for volatile sex pheromones. The specific behavioral outcome is highly dependent on the insect species, the specific alkane or blend of alkanes, and the ecological context. Further research employing the detailed experimental protocols outlined in this guide will be instrumental in dissecting the precise roles of individual alkanes and their interactions in shaping the complex chemical language of insects. This knowledge is fundamental for the development of novel and targeted pest management strategies that leverage the insects' own communication systems.
References
- 1. researchgate.net [researchgate.net]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. Reverse chemical ecology in a moth: machine learning on odorant receptors identifies new behaviorally active agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating Structure-Bioactivity Relationships of Methyl-Branched Alkanes in the Contact Sex Pheromone of the Parasitic Wasp Lariophagus distinguendus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Olfactometer for Sale in the United States, Europe, Japan, South Korea, Australia, South Africa [labitems.co.in]
Unlocking Past Environments: A Comparative Guide to Dotriacontane and Other n-Alkane Proxies
For researchers, scientists, and drug development professionals delving into paleoenvironmental reconstruction, the analysis of molecular fossils, or biomarkers, provides invaluable insights into past ecosystems. Among these, long-chain n-alkanes, saturated hydrocarbons derived from the epicuticular waxes of terrestrial plants, have emerged as robust proxies for reconstructing past vegetation and climate. This guide offers a comprehensive comparison of dotriacontane (C32), an even-chain n-alkane, with the more commonly utilized odd-chain n-alkanes, supported by experimental data and detailed protocols.
This compound (C32) is a long-chain n-alkane found in the waxes of some plants.[1] While less abundant than its odd-numbered counterparts, its presence in sedimentary archives warrants an evaluation of its potential as a paleoenvironmental proxy.
The Established Proxies: Odd-Chain n-Alkanes
The foundation of n-alkane-based paleoenvironmental reconstruction lies in the distinct distribution patterns of odd-numbered long-chain n-alkanes, particularly C27, C29, C31, and C33. These compounds are synthesized by terrestrial plants and their relative abundances can be indicative of the dominant vegetation types.[2][3] Generally, C27 and C29 are more prevalent in woody dicots (trees and shrubs), whereas C31 and C33 are more abundant in herbaceous monocots (grasses).[3] This distinction allows for the reconstruction of past landscapes, such as shifts between forests and grasslands.
The carbon and hydrogen isotopic compositions (δ13C and δD) of these individual n-alkanes provide further layers of paleoenvironmental information. The δ13C values can differentiate between plants utilizing C3 and C4 photosynthetic pathways, offering insights into past aridity and temperature.[4] The δD values of leaf wax n-alkanes are linked to the isotopic composition of precipitation, serving as a proxy for paleohydrological conditions.[5][6]
This compound (C32): An Under-explored Potential Proxy
Even-chain n-alkanes, including this compound, are typically found in lower concentrations in terrestrial plants compared to their odd-chain counterparts.[2] This has led to a research focus on the more abundant odd-chain homologues. However, the presence of C32 and other even-chain n-alkanes in sedimentary records necessitates a thorough investigation into their origins and potential as paleoenvironmental indicators.
Currently, there is a notable lack of studies that specifically validate this compound as a standalone proxy for paleoenvironmental reconstruction. Its utility is often considered in the broader context of the overall n-alkane distribution. A significant challenge in utilizing even-chain n-alkanes is the potential for multiple sources, including microbial activity and the diagenetic alteration of other organic compounds, which can overprint the original plant-based signal.[7]
Performance Comparison: this compound vs. Other n-Alkanes
A direct quantitative comparison of this compound's performance as a paleoenvironmental proxy is hampered by the limited available data. The majority of validation studies focus on indices derived from odd-chain n-alkanes. The table below summarizes the established applications of common n-alkane proxies, highlighting the current knowledge gap regarding this compound.
| Proxy | Formula/Basis | Paleoenvironmental Interpretation | Supporting Evidence | Limitations |
| Odd-Chain n-Alkanes (C27, C29, C31, C33) | Relative abundance of individual homologues | Reconstruction of vegetation type (e.g., forest vs. grassland) | Numerous studies linking specific chain lengths to plant types.[2][3] | Overlapping distributions in some plant species; diagenetic alteration. |
| Average Chain Length (ACL) | Weighted average of the chain lengths of a specific range of n-alkanes | Indicator of the dominant vegetation source (e.g., woody vs. herbaceous) | Correlates with vegetation type in modern calibration studies. | Can be influenced by a mixture of sources and diagenesis.[8] |
| Carbon Preference Index (CPI) | Ratio of the sum of odd-carbon n-alkanes to the sum of even-carbon n-alkanes | Indicator of the biological origin of organic matter and its thermal maturity. High CPI suggests a significant contribution from terrestrial plants. | Fresh plant waxes exhibit high CPI values.[8] | Decreases with increasing thermal maturity and microbial degradation. |
| Aquatic Proxy (Paq) | Ratio of mid-chain n-alkanes (C23+C25) to long-chain n-alkanes (C23+C25+C29+C31) | Distinguishes between terrestrial and aquatic plant inputs. | Mid-chain n-alkanes are more abundant in aquatic macrophytes.[9] | Some terrestrial plants can also produce significant amounts of mid-chain n-alkanes. |
| This compound (C32) | Abundance and isotopic composition | Currently not established as a standalone proxy. May contribute to the overall n-alkane distribution pattern. | Limited studies specifically investigating its utility. | Potential for multiple sources (plant, microbial, diagenetic) complicates interpretation. |
Experimental Protocols
Accurate and reproducible data are paramount in paleoenvironmental reconstruction. The following outlines a standard methodology for the extraction and analysis of n-alkanes from sediment samples.
Experimental Workflow for n-Alkane Analysis
Caption: A generalized workflow for the extraction and analysis of n-alkanes from sediment samples.
Detailed Methodology
-
Sample Preparation: Sediment cores are sectioned, freeze-dried to remove water, and then ground to a homogeneous fine powder using a mortar and pestle.
-
Solvent Extraction: The total lipid extract is obtained from the powdered sediment using a Soxhlet apparatus with a solvent mixture of dichloromethane (DCM) and methanol (MeOH) (9:1 v/v) for 72 hours.[10] The resulting extract is then concentrated using a rotary evaporator.
-
Fractionation: The concentrated total lipid extract is fractionated using column chromatography. The extract is loaded onto an activated silica gel column. The saturated hydrocarbon fraction, which contains the n-alkanes, is eluted with hexane.[11]
-
Analysis:
-
Quantification and Identification: The n-alkane fraction is analyzed by gas chromatography-mass spectrometry (GC-MS). Individual n-alkanes are identified based on their retention times and mass spectra, and quantified by comparing their peak areas to those of an internal standard.
-
Stable Isotope Analysis: The stable carbon (δ13C) and hydrogen (δD) isotopic compositions of individual n-alkanes are determined using a gas chromatograph coupled to an isotope ratio mass spectrometer (GC-IRMS).
-
Logical Framework for n-Alkane Proxy Interpretation
The interpretation of n-alkane data relies on a logical framework that links the biomarker signal preserved in the sedimentary record back to the source vegetation and the environmental conditions under which it grew.
Caption: The pathway from n-alkane synthesis in plants to their preservation as a proxy signal in sediments.
Conclusion and Future Directions
Future research should focus on:
-
Source Characterization: Comprehensive studies to identify the specific plant and microbial sources of this compound and other even-chain n-alkanes.
-
Validation Studies: Rigorous calibration and validation of the relationship between even-chain n-alkane distributions and isotopic compositions with modern environmental gradients.
-
Diagenetic Investigations: Detailed studies on the stability and alteration pathways of even-chain n-alkanes during diagenesis to better constrain their preservation in the sedimentary record.
By addressing these research gaps, the scientific community can unlock the full potential of the entire suite of n-alkane biomarkers, leading to more nuanced and accurate reconstructions of Earth's past environments.
References
- 1. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 2. Frontiers | Spatial and historical patterns of sedimentary organic matter sources and environmental changes in the Ross Sea, Antarctic: implication from bulk and n-alkane proxies [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. CP - Integrating plant wax abundance and isotopes for paleo-vegetation and paleoclimate reconstructions: a multi-source mixing model using a Bayesian framework [cp.copernicus.org]
- 5. researchgate.net [researchgate.net]
- 6. Using δDn-alkane as a proxy for paleo-environmental reconstruction: A good choice to sample at the site dominated by woods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. soil.copernicus.org [soil.copernicus.org]
- 8. soil.copernicus.org [soil.copernicus.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.usgs.gov [pubs.usgs.gov]
- 11. Lab Methods — Robert Patalano [robertpatalano.squarespace.com]
Safety Operating Guide
Proper Disposal of Dotriacontane: A Guide for Laboratory Professionals
The proper disposal of dotriacontane is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to be aware of the potential hazards associated with this compound. While some safety data sheets (SDS) do not classify this compound as hazardous, others indicate potential for irritation and harm.[1][2][3] Therefore, it is prudent to handle it with care.
Personal Protective Equipment (PPE):
-
Gloves: Handle with gloves that have been inspected prior to use.[3][4]
-
Body Protection: Wear a lab coat or a protective suit.[3]
-
Respiratory Protection: In case of insufficient ventilation or when dust is generated, wear suitable respiratory equipment.[1]
II. Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is through incineration by a licensed waste disposal company.
Step 1: Waste Identification and Segregation
-
Identify the waste as this compound.
-
Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.
Step 2: Containment
-
Place the this compound waste into a suitable, closed, and clearly labeled container.[4][5]
-
For spill residues, sweep the solid material into the container, avoiding dust formation.[4][5]
Step 3: Engage a Licensed Disposal Company
-
Contact a licensed chemical waste disposal company to handle the final disposal.
-
Inform them of the nature of the waste (this compound).
Step 4: Incineration (to be performed by the licensed company)
-
The recommended procedure is to dissolve or mix the this compound with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This should be carried out in accordance with all applicable regulations.[1]
Container Disposal:
-
Once the this compound has been completely removed, the empty container should be disposed of as hazardous or special waste at a designated collection point, following local, regional, and national regulations.[1][4]
III. Spill Management
In the event of a this compound spill, follow these procedures:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate unnecessary personnel and ensure the area is well-ventilated.
-
Wear Appropriate PPE: Before cleaning the spill, don the necessary personal protective equipment as outlined above.
-
Contain the Spill: Prevent the spill from entering drains, sewers, or watercourses.[1]
-
Clean-up:
-
Dispose of Contaminated Materials: Any materials used for cleanup, including contaminated clothing, should be disposed of as hazardous waste.[1]
IV. Regulatory Compliance
It is imperative that all disposal practices adhere to local, state, and federal laws and regulations.[1] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult these regulations for complete and accurate classification.[5] In the United States, the Resource Conservation and Recovery Act (RCRA) provides a framework for the management of hazardous waste.[6][7] Always contact your local or state environmental agency for specific rules and guidance.[1]
Data Summary: this compound Properties and Disposal
| Parameter | Information | Source(s) |
| Physical State | Solid (Off-white powder or flakes) | [8][9] |
| Solubility in Water | Insoluble | [5] |
| Potential Health Hazards | May cause respiratory tract, eye, and skin irritation. May be harmful if swallowed or inhaled. | [1] |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO2) | [2][4][5] |
| Primary Disposal Method | Incineration in a chemical incinerator after being mixed with a combustible solvent. | [1] |
| Spill Cleanup | Sweep up material, avoiding dust, and place in a closed container for disposal. | [4][5] |
| Container Disposal | Dispose of as unused product or at a hazardous/special waste collection point. | [1][4] |
Experimental Protocols and Workflows
The information provided in this guide is based on established safety and disposal protocols found in Safety Data Sheets and regulatory guidelines. No novel experimental data is presented.
Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. gls.co.jp [gls.co.jp]
- 2. cosmobiousa.com [cosmobiousa.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. youtube.com [youtube.com]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. This compound - Hazardous Agents | Haz-Map [haz-map.com]
Personal protective equipment for handling Dotriacontane
Essential Safety and Handling Guide for Dotriacontane
This guide provides crucial safety and logistical information for laboratory professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Physicochemical and Toxicological Data
The following table summarizes key quantitative data for this compound, facilitating a quick assessment of its physical and toxicological properties.
| Property | Value | Source |
| Melting Point | 67 - 72 °C / 152.6 - 161.6 °F | [1] |
| Boiling Point | 467 °C / 872.6 °F | [1] |
| Flash Point | 247 °C / 476.6 °F | [2] |
| Density | 0.8124 g/cm³ at 20 °C | [3] |
| Acute Toxicity (LD50) | Intravenous (Mouse) - 100 mg/kg | [4] |
| Appearance | Off-white solid/powder | [1][4] |
Operational and Disposal Plans
The following protocols provide step-by-step guidance for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, observing standard laboratory precautions is essential to minimize exposure, particularly to dust particles.[1][5]
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles that are approved under government standards such as NIOSH (US) or EN 166 (EU).[4][6]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).[6] Always inspect gloves before use and employ proper removal techniques to avoid skin contact.[4] Contaminated gloves should be disposed of in accordance with laboratory and local regulations.[4]
-
Respiratory Protection: In situations where dust formation is likely, use a NIOSH-approved N95 (US) or type P1 (EN 143) dust mask.[4] For more intensive or prolonged exposure, a self-contained respiratory apparatus may be necessary.[7][8]
-
Body Protection: A standard laboratory coat is typically sufficient.[9] For tasks with a higher risk of splashes or dust generation, consider a full-coverage chemical-resistant suit.[6]
Handling and Storage Protocol
-
Engineering Controls: Handle this compound in a well-ventilated area.[4][5] Use appropriate exhaust ventilation where dust is generated.[4]
-
Avoiding Contamination: Avoid contact with skin, eyes, and clothing.[7] Prevent the formation and inhalation of dust.[3][4]
-
Storage: Store in a cool, dry place away from direct sunlight.[4][5][7] Keep the container tightly sealed.[4] Store separately from strong oxidizing agents and strong acids.[7]
Accidental Release Measures
-
Clean-up: Carefully sweep or shovel the spilled material into a suitable, closed container for disposal.[2][3][4]
-
Decontamination: After the material has been collected, wash the spill area with soap and water and ensure the area is well-ventilated.[7]
Disposal Plan
-
Waste Collection: Collect surplus and non-recyclable this compound in a designated, sealed container.[3][4]
-
Disposal Route: Dispose of the chemical waste through a licensed disposal company.[4] Adhere to all local, state, and federal regulations for chemical waste disposal.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C32H66 | CID 11008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. gls.co.jp [gls.co.jp]
- 8. cpachem.com [cpachem.com]
- 9. corporate.dow.com [corporate.dow.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
